3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPCCQWDIAGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-92-0 | |
| Record name | NSC38743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The primary focus of this document is the elucidation of the Bucherer-Bergs reaction, a classic and efficient multicomponent reaction for the synthesis of hydantoin derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into potential challenges and optimization strategies.
Introduction: The Significance of Hydantoin Scaffolds
Hydantoin and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in the hydantoin ring allow for specific interactions with various biological targets. The title compound, this compound, incorporates a phenyl group and a propanoic acid side chain, suggesting its potential as a building block for more complex molecules with tailored pharmacological profiles. Its structure may allow it to serve as a mimic for certain amino acid frameworks, potentially enhancing the metabolic stability of drug candidates.[1]
The synthesis of such 5,5-disubstituted hydantoins is most effectively achieved through the Bucherer-Bergs reaction.[2][3][4][5][6] This multicomponent reaction offers a convergent and atom-economical approach, starting from a carbonyl compound, a cyanide source, and ammonium carbonate.
The Core Synthesis: Bucherer-Bergs Reaction Pathway
The synthesis of this compound is predicated on the Bucherer-Bergs reaction of 4-oxo-4-phenylbutanoic acid. This one-pot reaction elegantly constructs the hydantoin ring system.
Caption: Overall synthetic workflow for the target compound.
Causality of Experimental Choices
The selection of reagents and conditions for the Bucherer-Bergs reaction is critical for achieving a high yield and purity of the desired product.
-
Starting Material: 4-Oxo-4-phenylbutanoic acid is the logical precursor as its carbonyl group provides the electrophilic center for the initial nucleophilic attack, and the rest of the molecule remains intact to form the final product.
-
Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used as the cyanide source. These salts generate the cyanide ion (CN⁻) in situ, which is a potent nucleophile.
-
Ammonia and Carbon Dioxide Source: Ammonium carbonate ((NH₄)₂CO₃) serves as a convenient source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the formation of the hydantoin ring.[2]
-
Solvent System: A mixture of water and a polar organic solvent, such as ethanol, is typically employed. This ensures the solubility of both the organic substrate and the inorganic reagents.[3]
-
Temperature: The reaction is generally heated to promote the various equilibria and reaction steps involved in the formation of the hydantoin ring.[2][6]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Bucherer-Bergs reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Oxo-4-phenylbutanoic acid | 178.18 | 17.8 g | 0.1 |
| Potassium Cyanide (KCN) | 65.12 | 13.0 g | 0.2 |
| Ammonium Carbonate | 96.09 | 38.4 g | 0.4 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-oxo-4-phenylbutanoic acid (17.8 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (38.4 g, 0.4 mol).
-
Add a mixture of ethanol (150 mL) and water (150 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid in a fume hood. This will cause the product to precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Safety Precautions:
-
Potassium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.
Mechanistic Insights
The Bucherer-Bergs reaction proceeds through a series of equilibrium steps leading to the formation of the hydantoin ring.
Caption: Plausible mechanism of the Bucherer-Bergs reaction.
-
Formation of an α-aminonitrile: The reaction initiates with the formation of an iminium ion from the reaction of the keto acid with ammonia (derived from ammonium carbonate). Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields an α-aminonitrile intermediate.[7]
-
Reaction with Carbon Dioxide: The amino group of the α-aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative.[7]
-
Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-iminooxazolidin-2-one intermediate. This intermediate then rearranges to the thermodynamically more stable hydantoin ring system.[3]
Characterization of the Final Product
Table of Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.5 ppm) for the phenyl protons.- Triplets for the two methylene groups of the propanoic acid chain (δ ~2.0-2.8 ppm).- Broad singlets for the two N-H protons of the hydantoin ring (δ ~8-11 ppm).- A singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | - Signals for the two carbonyl carbons of the hydantoin ring (δ ~155-175 ppm).- Signal for the carboxylic acid carbonyl carbon (δ >170 ppm).- Signals for the aromatic carbons (δ ~125-140 ppm).- Signal for the quaternary carbon of the hydantoin ring (C4) (δ ~60-70 ppm).- Signals for the two methylene carbons of the propanoic acid chain (δ ~30-40 ppm). |
| IR (cm⁻¹) | - Broad O-H stretch for the carboxylic acid (~2500-3300).- N-H stretching vibrations for the hydantoin ring (~3200-3400).- C=O stretching vibrations for the hydantoin and carboxylic acid groups (~1650-1750).- C-N stretching vibrations (~1200-1350).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | - Expected molecular ion peak (M+) corresponding to the molecular weight of 248.24 g/mol . |
Troubleshooting and Side Reactions
While the Bucherer-Bergs reaction is generally robust, certain challenges and side reactions can occur, particularly when using a keto acid as a substrate.
Caption: Troubleshooting guide for the synthesis.
-
Incomplete Reaction: If the reaction does not go to completion, extending the reflux time or slightly increasing the temperature may be beneficial. Monitoring the reaction progress by TLC is crucial.
-
Side Product Formation: The presence of the carboxylic acid functionality in the starting material could potentially lead to side reactions under the basic conditions of the reaction, although the Bucherer-Bergs reaction is generally compatible with this functional group. At higher temperatures, decarboxylation of the starting material could be a concern.
-
Purification Challenges: The product contains both a carboxylic acid and a hydantoin ring, making it polar. Recrystallization from a polar solvent system like ethanol/water is typically effective. If impurities persist, column chromatography on silica gel using a polar eluent system may be necessary.
Conclusion
The Bucherer-Bergs reaction provides a direct and efficient pathway for the synthesis of this compound from readily available starting materials. This in-depth technical guide has outlined the key aspects of this synthesis, from the underlying chemical principles and a detailed experimental protocol to mechanistic insights and troubleshooting strategies. By understanding the nuances of this multicomponent reaction, researchers can effectively synthesize this and other valuable hydantoin derivatives for further investigation in drug discovery and development programs.
References
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Wikipedia. (2023, October 29). Bucherer–Bergs reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Koóš, M., & Sýkora, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
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National Institutes of Health. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
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An In-depth Technical Guide to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights into the broader class of hydantoin derivatives to facilitate further investigation and application of this compound.
Introduction and Chemical Identity
This compound belongs to the hydantoin class of heterocyclic compounds. The hydantoin core is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The subject of this guide is a specific derivative featuring a phenyl group and a propanoic acid substituent at the C4 position of the imidazolidine-2,5-dione ring. While specific research on this exact molecule is limited, its structural components suggest a rich potential for biological activity, drawing from the well-documented properties of related hydantoin compounds.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2,5-Dioxo-4-phenyl-4-imidazolidinepropionic acid; 4-Imidazolidinepropanoic acid, 2,5-dioxo-4-phenyl- | [1] |
| CAS Number | 30741-72-1 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| Melting Point | 215°C | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway: Modified Bucherer-Bergs Reaction
A logical approach would involve the reaction of a suitable keto-acid with an alkali cyanide and ammonium carbonate.
Caption: Proposed synthesis of the target molecule via a modified Bucherer-Bergs reaction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Hydantoin Ring
-
In a sealed pressure vessel, combine 4-oxo-4-phenylbutanoic acid (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a solvent mixture of ethanol and water (1:1 v/v).
-
Heat the mixture to 80-100°C with stirring for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 6. This will precipitate the crude hydantoin product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
Causality behind Experimental Choices: The Bucherer-Bergs reaction is a robust one-pot synthesis that efficiently constructs the hydantoin ring from a ketone or aldehyde. The use of a pressure vessel is necessary to contain the ammonia and carbon dioxide generated in situ from the decomposition of ammonium carbonate. Acidification is crucial for the precipitation of the final product as the hydantoin ring is acidic.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not available, the expected spectroscopic features can be predicted based on the known data for similar hydantoin derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).- Protons of the propanoic acid chain (multiplets, ~2.0-3.0 ppm).- Acidic proton of the carboxylic acid (broad singlet, >10 ppm).- N-H protons of the hydantoin ring (broad singlets, ~8-11 ppm). |
| ¹³C NMR | - Carbonyl carbons of the hydantoin ring (~155-175 ppm).- Carbonyl carbon of the carboxylic acid (~170-180 ppm).- Quaternary carbon (C4) of the hydantoin ring (~60-70 ppm).- Aromatic carbons of the phenyl group (~125-140 ppm).- Carbons of the propanoic acid chain (~25-40 ppm). |
| IR (cm⁻¹) | - N-H stretching of the hydantoin ring (~3200-3400 cm⁻¹).- C=O stretching of the hydantoin ring (two bands, ~1710-1780 cm⁻¹).- C=O stretching of the carboxylic acid (~1700 cm⁻¹).- O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aromatic C=C bending (~1450-1600 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 248.- Characteristic fragmentation patterns including loss of the propanoic acid side chain, and cleavage of the hydantoin ring. |
Potential Biological Activities and Mechanism of Action
The biological profile of this compound has not been explicitly reported. However, the hydantoin scaffold is a well-established pharmacophore, suggesting that this compound could exhibit a range of biological activities.
Caption: Potential biological activities based on the hydantoin core structure.
Anticonvulsant Activity
Many hydantoin derivatives, most notably phenytoin, are used as anticonvulsant drugs.[2] They primarily act by blocking voltage-gated sodium channels in neurons, which stabilizes the neuronal membrane and prevents the high-frequency firing that is characteristic of seizures. The presence of the 4-phenyl group in the target molecule is a structural feature shared with phenytoin, suggesting a potential for similar anticonvulsant properties.
Anticancer Activity
Several studies have reported the cytotoxic effects of hydantoin derivatives against various cancer cell lines.[3] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cellular signaling pathways. The planar structure of the imidazolidinone ring in some derivatives has been suggested to be important for their cytotoxic activity.[4]
Antimicrobial Activity
The hydantoin ring has also been incorporated into compounds with antimicrobial properties, including antibacterial and antifungal agents.[5] These compounds can act through various mechanisms, such as inhibiting essential enzymes or disrupting cell wall synthesis.
Other Potential Activities
The structural similarity of the propanoic acid moiety to certain amino acids suggests that the compound could potentially interact with enzymes or receptors that recognize these substrates. Its structure may also lend itself to the design of peptidomimetics, potentially enhancing metabolic stability in drug candidates.[6]
Safety and Handling
Specific toxicity data for this compound is not available. As with any chemical compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Future Directions and Conclusion
This compound is a compound with a well-defined chemical structure but a largely unexplored biological profile. Based on the extensive research on related hydantoin derivatives, this molecule represents a promising candidate for further investigation, particularly in the areas of anticonvulsant, anticancer, and antimicrobial activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and validating a robust synthetic route and obtaining complete spectroscopic data (NMR, IR, MS, and elemental analysis) to confirm its structure and purity.
-
In Vitro Biological Screening: Evaluating the compound's activity in a panel of assays relevant to its potential applications, such as anticonvulsant models, cancer cell line cytotoxicity assays, and antimicrobial susceptibility tests.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of the phenyl and propanoic acid substituents to its biological activity.
By systematically exploring the chemical and biological properties of this compound, the scientific community can unlock its full potential for therapeutic applications.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Interest at the Nexus of Neurological and Cellular Regulation
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid emerges from the well-established and pharmacologically significant class of imidazolidinedione compounds. While direct and extensive research on this specific molecule remains to be fully elucidated in publicly accessible literature, its structural architecture, particularly the 4-phenyl-imidazolidinedione core, provides a robust foundation for hypothesizing its mechanism of action. This guide synthesizes the current understanding of related compounds, primarily drawing from the extensive knowledge of hydantoin derivatives, to propose a likely biological role for this molecule. It is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally similar compounds.
I. The Core Scaffold: A Privileged Structure in Neuropharmacology
The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone of anticonvulsant therapy. The archetypal drug, Phenytoin (5,5-diphenylhydantoin), has been a mainstay in the treatment of epilepsy for decades. Its mechanism of action is well-characterized and serves as a primary model for understanding the potential activity of this compound.
Structure-Activity Relationship (SAR) of Hydantoins: The Phenyl Group as a Key Determinant
Structure-activity relationship studies of hydantoins consistently highlight the criticality of a phenyl or other aromatic substituent at the C-5 position for activity against generalized tonic-clonic seizures[1]. This aromatic moiety is essential for the interaction with the voltage-gated sodium channels, the primary target of phenytoin[1]. The presence of the phenyl group at the C-4 position in this compound strongly suggests a similar engagement with these ion channels.
II. Hypothesized Mechanism of Action: Modulation of Neuronal Excitability
Based on the structural analogy to phenytoin and other 5-phenylhydantoin derivatives, the principal hypothesized mechanism of action for this compound is the modulation of voltage-gated sodium channels in neurons.
A. Blockade of Voltage-Gated Sodium Channels
Phenytoin exerts its anticonvulsant effect by blocking the voltage-gated sodium channels in a use-dependent manner. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby slowing the rate of recovery from inactivation and reducing the ability of neurons to fire at high frequencies. This action effectively suppresses the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.
It is highly probable that this compound shares this fundamental mechanism. The phenyl group at the C-4 position is positioned to interact with the channel pore, analogous to the C-5 phenyl groups of phenytoin.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Validate Sodium Channel Blockade
A definitive method to test this hypothesis is through whole-cell patch-clamp recordings from cultured neurons (e.g., primary hippocampal neurons or dorsal root ganglion neurons) or cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6).
Methodology:
-
Cell Preparation: Culture primary neurons or transfected HEK293 cells on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain physiological concentrations of ions, and the internal (pipette) solution should mimic the intracellular ionic environment.
-
Eliciting Sodium Currents: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Application of the Compound: Perfuse the cells with a solution containing this compound at various concentrations.
-
Data Analysis: Measure the peak sodium current amplitude and the time course of inactivation before and after drug application. To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude.
Expected Outcome: A concentration-dependent and use-dependent reduction in the amplitude of the sodium current would provide strong evidence for a phenytoin-like mechanism of action.
B. The Role of the Propanoic Acid Substituent
The presence of a propanoic acid group at the C-4 position is a key structural deviation from phenytoin. This substituent is likely to influence the pharmacokinetic and pharmacodynamic properties of the molecule in several ways:
-
Solubility and Bioavailability: The carboxylic acid moiety will increase the polarity and aqueous solubility of the compound compared to phenytoin. This could alter its absorption, distribution, and ability to cross the blood-brain barrier.
-
Target Engagement: The propanoic acid side chain could introduce additional interactions with the target protein or surrounding molecules, potentially modifying the affinity and kinetics of binding to the sodium channel.
-
Metabolic Stability: The propanoic acid group may influence the metabolic profile of the compound, potentially altering its susceptibility to hepatic enzymes like the cytochrome P450 system, which is heavily involved in the metabolism of phenytoin[2][3][4]. Phenytoin is primarily metabolized to 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH)[2][5].
Visualization of the Hypothesized Mechanism
Caption: Hypothesized mechanism of action at the synapse.
III. Potential Therapeutic Applications: Beyond Epilepsy?
While the primary hypothesized application is in the treatment of epilepsy, the imidazolidinedione scaffold has been associated with a broader range of biological activities.
| Potential Therapeutic Area | Rationale Based on Related Compounds |
| Neuropathic Pain | Sodium channel blockers are a recognized treatment for neuropathic pain. Some hydantoin derivatives have shown efficacy in models of chronic pain[6]. |
| Anti-inflammatory | Certain hydantoin derivatives exhibit anti-inflammatory properties. For instance, 1-benzenesulfonyl-5,5-diphenylhydantoin has demonstrated potent anti-inflammatory activity[7][8]. |
| Anticancer | A growing body of research points to the anticancer potential of imidazolidinedione derivatives, with mechanisms including the induction of apoptosis and cell cycle arrest. |
IV. Future Research Directions: Elucidating the Complete Picture
To move from a hypothesized to a confirmed mechanism of action, a structured research program is essential.
Workflow for Mechanistic Elucidation
Caption: A proposed workflow for the comprehensive investigation of the compound's mechanism.
V. Conclusion
This compound is a compound of significant interest due to its structural heritage in a pharmacologically validated class of molecules. The available evidence strongly supports the hypothesis that its primary mechanism of action is the blockade of voltage-gated sodium channels, positioning it as a potential anticonvulsant. The propanoic acid substituent is a key feature that warrants further investigation to understand its impact on the molecule's overall profile. The experimental pathways outlined in this guide provide a roadmap for future research to unlock the full therapeutic potential of this and related imidazolidinedione derivatives.
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A Scientific Appraisal of the Potential Biological Activity of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive analysis of the predicted biological profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. In the absence of direct, extensive experimental data for this specific molecule, this guide leverages established principles of medicinal chemistry and the well-documented pharmacology of its core chemical scaffold, the hydantoin ring. The content is structured to provide a robust framework for initiating and conducting a thorough investigation into the compound's therapeutic potential.
Part 1: The Hydantoin Scaffold: A Privileged Structure in Neurotherapeutics
The hydantoin (imidazolidine-2,4-dione) ring is a five-membered heterocyclic motif that holds a privileged position in medicinal chemistry. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules that interact with a variety of biological targets.[1] The most prominent therapeutic application of the hydantoin scaffold is in the treatment of epilepsy.[2] The archetypal drug, Phenytoin (5,5-diphenylhydantoin), revolutionized seizure management and remains a cornerstone of antiepileptic therapy. Its success spurred the development of numerous derivatives, solidifying the hydantoin core as a critical pharmacophore for anticonvulsant activity.[2][3]
The subject of this guide, This compound , is an intriguing derivative. Its structure is characterized by:
-
A Hydantoin Core: The central pharmacophore.
-
A Phenyl Group at C4: Analogous to the C5 position in classical hydantoin nomenclature, this substitution is a key feature of many potent anticonvulsants.
-
A Propanoic Acid Chain at C4: This second substituent at the quaternary carbon introduces a polar, ionizable group, which can significantly influence the molecule's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.
While some vendors describe the compound as an intermediate for synthesizing anticonvulsant and anti-inflammatory agents, this guide will provide the scientific rationale and detailed experimental pathways to validate these predicted activities.[4]
Part 2: Predicted Primary Biological Activity: Anticonvulsant Effects
Based on decades of research into hydantoin derivatives, the most probable biological activity for this compound is the modulation of seizure activity.
Mechanistic Hypothesis: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants like Phenytoin is the modulation of neuronal voltage-gated sodium channels (VGSCs).[3] These drugs exhibit a use-dependent blockade of VGSCs, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action limits the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity, thereby preventing seizure spread throughout the brain. It is highly probable that the subject compound, if active, shares this mechanism.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant properties of hydantoins are strongly dictated by the nature of the substituents on the ring.
-
Substitution at C5 (C4 in Imidazolidine nomenclature): This position is paramount for activity. The presence of an aryl (phenyl) group at this position is a well-established requirement for activity against generalized tonic-clonic seizures, which are modeled by the Maximal Electroshock (MES) test.[5] The subject molecule fulfills this critical requirement.
-
Nature of C5 Substituents: While one aromatic ring is essential, a second substituent at this position can modulate activity. In Phenytoin, a second phenyl ring enhances potency. In the subject compound, the second substituent is a propanoic acid chain. The introduction of polar groups can be a double-edged sword; while it may increase aqueous solubility, it can also hinder passage across the blood-brain barrier or reduce affinity for the binding site.[6] However, it also offers a handle for forming salts or prodrugs to optimize pharmacokinetic properties.
-
Substitution at N1 and N3: Substitution on the nitrogen atoms can also influence activity. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing efficacy against chemically-induced convulsions (e.g., in the Pentylenetetrazole test).[5] The subject compound is unsubstituted at the nitrogen positions, aligning it more closely with Phenytoin-like activity.
| Structural Feature | Influence on Anticonvulsant Activity | Presence in Target Compound? |
| Hydantoin Core | Essential pharmacophore | Yes |
| Aryl Group at C4/C5 | Critical for activity in the MES model (generalized seizures).[5] | Yes (Phenyl) |
| Second Group at C4/C5 | Modulates potency and physicochemical properties. | Yes (Propanoic acid) |
| N-Substitution | Can shift activity profile (e.g., MES vs. PTZ models).[5] | No (Unsubstituted) |
| Table 1: Key SAR points for hydantoin anticonvulsants and their relation to the target compound. |
Proposed Experimental Validation Workflow
A systematic, multi-tiered approach is required to definitively characterize the anticonvulsant potential of this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Test
This test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[7][8]
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.[7]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by saline to ensure conductivity.[7][9]
-
Stimulation: Deliver an electrical stimulus via corneal electrodes. Standard parameters are 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds.[7]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[10]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the Median Effective Dose (ED₅₀).
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds that can raise the seizure threshold and are effective against absence and myoclonic seizures.[11]
-
Animal Model: Male mice.
-
Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control.
-
Convulsant Administration: After an appropriate pretreatment interval, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).[12]
-
Observation: Observe the animals for 30 minutes.
-
Endpoint: The endpoint is the failure to observe a 5-second episode of clonic spasms.[12] Alternatively, latency to the first seizure and seizure severity (using a Racine scale) can be recorded.[13][14][15]
-
Data Analysis: Determine the ED₅₀ for protection against PTZ-induced seizures.
Protocol 3: In Vitro Mechanistic Validation (Patch-Clamp Electrophysiology)
This assay directly tests the hypothesis that the compound modulates voltage-gated sodium channels.[16][17]
-
Cell System: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines stably expressing specific human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6).
-
Recording: Using the whole-cell patch-clamp technique, record sodium currents evoked by voltage steps.
-
Assay:
-
Tonic Block: Apply the compound at various concentrations and measure the reduction in peak sodium current from a hyperpolarized holding potential.
-
Use-Dependent Block: Apply a high-frequency train of depolarizing pulses to induce channel inactivation. Compare the rate and extent of current reduction in the presence and absence of the compound.
-
-
Data Analysis: Calculate the IC₅₀ for both tonic and use-dependent block to determine the compound's potency and state-dependence.
Part 3: Exploration of Other Potential Biological Activities
The hydantoin scaffold is versatile, and its derivatives have been reported to possess other therapeutic properties.[2]
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of hydantoin derivatives, including those isolated from natural sources and synthetic analogues.[18][19] The mechanism often involves the downregulation of pro-inflammatory mediators.[20]
Protocol 4: In Vitro Anti-inflammatory Screening
-
Stimulation: Pre-treat cells with various concentrations of the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[20]
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercial ELISA kits.[20][21]
-
Cytotoxicity Control: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of NO, TNF-α, and IL-6 production.
Anticancer Activity
The hydantoin scaffold is present in several anticancer agents and has been explored extensively for this indication.[1] Reported mechanisms include tubulin polymerization inhibition and kinase inhibition.[22]
Protocol 5: In Vitro Antiproliferative Assay
-
Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]).[22][23]
-
Treatment: Expose the cells to a range of concentrations of the test compound for 48-72 hours.
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each cell line.
Part 4: Proposed Synthesis Route
A plausible method for synthesizing the target compound is via a modified Bucherer-Bergs reaction, a classical method for preparing hydantoins.
The synthesis would involve the one-pot reaction of 4-oxo-4-phenylbutanoic acid with an alkali cyanide (e.g., KCN) and ammonium carbonate. This reaction proceeds through the formation of a cyanohydrin and an amino nitrile, which then cyclizes upon heating to form the desired 4,4-disubstituted hydantoin ring.
Part 5: Conclusion and Future Directions
This compound possesses key structural features that strongly suggest a potential for anticonvulsant activity, particularly against generalized tonic-clonic seizures. The presence of the C4-phenyl group aligns it with the well-established structure-activity relationship of potent hydantoin-based antiepileptics. The propanoic acid moiety introduces unique physicochemical characteristics that warrant investigation into its impact on pharmacokinetics and pharmacodynamics.
This guide provides a comprehensive, evidence-based framework for the systematic evaluation of this compound. The immediate priority should be the in vivo screening using the MES and PTZ models to confirm the primary anticonvulsant hypothesis. Positive results would justify advancing the molecule to mechanistic studies and exploring its potential anti-inflammatory and anticancer activities. Subsequent research could focus on lead optimization, including esterification of the carboxylic acid to create prodrugs with enhanced blood-brain barrier penetration. Experimental validation is the essential next step to unlock the therapeutic potential of this promising molecule.
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A Technical Guide to the Therapeutic Potential of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Based on its structural characteristics and the biological activities of related compounds, this molecule holds promise as a scaffold for the development of novel therapeutics, primarily in the areas of epilepsy, inflammation, and nausea/vomiting. This document will delve into the scientific rationale for these potential uses, supported by data from analogous structures, and provide hypothetical experimental protocols for its evaluation.
Introduction: The Imidazolidine-2,4-dione Scaffold
This compound belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin ring is a privileged scaffold in medicinal chemistry, most notably represented by the anti-epileptic drug phenytoin (5,5-diphenylhydantoin)[1]. The core structure of the topic compound features a phenyl group and a propanoic acid chain at the 4-position of the imidazolidine-2,5-dione ring. This unique substitution pattern suggests a potential for diverse biological activities, leveraging the established pharmacological properties of the hydantoin core while exploring new therapeutic avenues conferred by the substituents. The propanoic acid moiety, in particular, is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs).
This guide will explore the therapeutic potential of this compound, focusing on its promise as a precursor for anticonvulsant, anti-inflammatory, and 5-HT3 receptor antagonist agents[2][3]. Furthermore, its rigid structure makes it an attractive candidate for the synthesis of peptidomimetics[2][3].
Potential Therapeutic Applications
Anticonvulsant Activity
The structural similarity of the core imidazolidine-2,4-dione ring to phenytoin provides a strong rationale for investigating the anticonvulsant potential of this compound and its derivatives[1]. Numerous studies have demonstrated that modifications to the hydantoin scaffold can yield compounds with potent and broad-spectrum anti-seizure activity[4].
Derivatives of related cyclic imides, such as pyrrolidine-2,5-diones, have shown significant efficacy in preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests[5][6][7][8]. The proposed mechanism for many of these compounds involves modulation of voltage-gated sodium and calcium channels, key targets in the management of epilepsy[7][8].
Experimental Workflow for Anticonvulsant Evaluation
Caption: Workflow for evaluating anticonvulsant potential.
Anti-inflammatory Properties
The presence of the propanoic acid moiety suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents[2][3]. This functional group is a key feature of the "profens," a major class of NSAIDs. The combination of a heterocyclic core with a propanoic acid side chain has been explored in various contexts, leading to the discovery of compounds with significant anti-inflammatory activity[9].
The potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, or modulation of other inflammatory pathways. For instance, some propanoic acid derivatives have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines[9].
Quantitative Data from a Related Pyrrole-Propanoic Acid Derivative
| Compound | Dose (mg/kg) | Paw Edema Inhibition (2h) | Paw Edema Inhibition (3h) | Paw Edema Inhibition (4h) |
| Compound 3f | 10 | 14.5 ± 0.9% | 11.2 ± 1.4% | 7.7 ± 1.3% |
| 20 | Significant reduction (p=0.001) | - | - | |
| 40 | Significant reduction | Significant reduction | Significant reduction | |
| Diclofenac | 25 | Significant reduction | Significant reduction | Significant reduction |
| Data adapted from a study on a pyrrole-propanoic acid derivative, demonstrating the anti-inflammatory potential of this chemical motif[9]. |
5-HT3 Receptor Antagonism
Phenylimidazolidin-2-one derivatives have been identified as potent and selective 5-HT3 receptor antagonists[10]. Although the subject compound has a dioxo-imidazolidine ring, the shared phenylimidazolidine core suggests a potential for interaction with the 5-HT3 receptor. 5-HT3 receptor antagonists, often referred to as "setrons," are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy[11].
The mechanism of action involves blocking the action of serotonin (5-hydroxytryptamine) at 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain[11].
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Proposed mechanism of 5-HT3 receptor antagonism.
Peptidomimetic Scaffold
The rigid heterocyclic structure of this compound makes it an excellent candidate for a peptidomimetic scaffold[2][3]. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability[12]. The constrained conformation of the imidazolidine-2,4-dione ring can be used to mimic secondary structures of peptides, such as β-turns, which are crucial for many protein-protein interactions[12].
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of related imidazolidine-2,4-dione derivatives involves the reaction of an amino acid with an isocyanate[13]. A plausible synthetic route for the title compound and its derivatives is outlined below.
Step-by-Step Synthesis Protocol
-
Amino Acid Preparation: Start with a suitable α-amino acid precursor that contains the desired R-group for derivatization.
-
Reaction with Isocyanate: Dissolve the amino acid in an aqueous basic solution (e.g., 10% NaOH) and stir.
-
Add an equimolar amount of the desired phenyl isocyanate in small portions and continue stirring for several hours.
-
Precipitation and Acidification: After an extended period (e.g., 24 hours), filter any precipitate. Acidify the remaining solution with HCl.
-
Cyclization: Reflux the resulting aroylimidazilidinic acid with a strong acid (e.g., 6N HCl) to induce cyclization and formation of the imidazolidine-2,4-dione ring.
-
Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized compounds using techniques such as Mass Spectrometry, Infrared Spectroscopy, and ¹H and ¹³C-NMR.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and well-validated model for evaluating the anti-inflammatory potential of novel compounds[9].
Protocol
-
Animals: Use adult Wistar rats of either sex, acclimatized to laboratory conditions.
-
Grouping: Divide the animals into control, reference (e.g., Diclofenac 25 mg/kg), and test groups (e.g., 10, 20, 40 mg/kg of the test compound).
-
Compound Administration: Administer the test compound and reference drug intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Statistical significance can be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
This compound is a promising chemical entity with a versatile scaffold that suggests multiple potential therapeutic applications. The strong body of evidence supporting the anticonvulsant and anti-inflammatory activities of structurally related compounds provides a solid foundation for its further investigation. Additionally, its potential as a 5-HT3 receptor antagonist and as a building block for peptidomimetics opens up exciting avenues for drug discovery.
Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships for each potential therapeutic area. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing lead compounds through the drug development pipeline. Pharmacokinetic and toxicological profiling will also be essential to assess the drug-like properties of these novel molecules.
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A Technical Guide to the Structural Analogs of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: Design, Synthesis, and Evaluation
Abstract
The hydantoin scaffold, a five-membered heterocyclic ring known as imidazolidine-2,4-dione, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility, stemming from multiple points for substitution and its ability to act as both a hydrogen bond donor and acceptor, has solidified its role in the development of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the structural analogs of a specific hydantoin derivative, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. We will delve into the rationale behind analog design, present robust synthetic methodologies, and detail protocols for their biological evaluation, offering a framework for researchers and drug development professionals to navigate the chemical space around this promising core.
Introduction: The Privileged Hydantoin Scaffold and the Core Molecule
The hydantoin ring is considered a "privileged scaffold" in drug discovery, a testament to its recurring presence in molecules with a wide spectrum of biological activities.[2][3] Clinically approved drugs such as the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide all feature this versatile core.[3] The structural rigidity of the hydantoin ring, combined with the potential for substitution at multiple positions, allows for the precise spatial arrangement of pharmacophoric features, enabling targeted interactions with biological macromolecules.[4]
Our core molecule, this compound (CAS Number: 30741-72-1), presents a unique combination of a phenyl-substituted hydantoin and a propanoic acid side chain.[5][6] While specific biological data for this exact compound is not extensively documented in publicly available literature, its constituent parts suggest significant therapeutic potential. The 4-phenyl-4-substituted imidazolidine-2,5-dione moiety is reminiscent of anticonvulsant drugs, while the propanoic acid chain can influence solubility and provide a handle for further chemical modification or interaction with target proteins.
This guide will systematically explore the design of structural analogs of this core molecule, aiming to unlock and optimize its potential pharmacological activities.
Principles of Structural Analog Design: A Rationale-Driven Approach
The design of structural analogs is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For our core molecule, analog design will focus on three primary regions: the phenyl ring, the propanoic acid side chain, and the hydantoin nucleus itself.
Modification of the Phenyl Ring
The phenyl group at the C4 position is a critical determinant of the biological activity of many hydantoin derivatives. Structure-activity relationship (SAR) studies on related compounds have shown that substitution on this ring can dramatically modulate efficacy.[7]
-
Rationale for Modification: Introducing various substituents (e.g., alkyl, halogen, trifluoromethyl, alkoxyl groups) can influence the molecule's lipophilicity, electronic properties, and steric interactions with the target binding site.[7] For instance, in anticonvulsant hydantoins, lipophilicity (log P) has been identified as a critical parameter for activity.[7]
-
Proposed Modifications:
-
Electron-donating and withdrawing groups: To probe the electronic requirements of the binding pocket.
-
Halogen substitutions: To potentially enhance binding affinity through halogen bonding and improve metabolic stability.
-
Bulky alkyl groups: To explore steric tolerance within the binding site.
-
Replacement with heteroaromatic rings: To investigate the impact of altered electronic distribution and hydrogen bonding capacity.[7]
-
Alteration of the Propanoic Acid Side Chain
The propanoic acid moiety offers a versatile point for modification to fine-tune the molecule's physicochemical properties and explore new interactions.
-
Rationale for Modification: The carboxylic acid group can be esterified or converted to an amide to modulate polarity and cell permeability. The length of the alkyl chain can also be varied to optimize the positioning of the functional group.
-
Proposed Modifications:
-
Chain length variation: Synthesis of acetic and butanoic acid analogs.
-
Functional group transformation: Conversion of the carboxylic acid to esters, amides, or bioisosteres like tetrazoles to alter acidity and hydrogen bonding properties.
-
Substitution on the Hydantoin Nucleus
The N1 and N3 positions of the hydantoin ring are amenable to substitution, which can significantly impact the molecule's properties.
-
Rationale for Modification: N-alkylation or N-arylation can influence the molecule's hydrogen bonding capacity, lipophilicity, and overall conformation.[8] For example, N-methylation can decrease the ability to form hydrogen bonds, which has been shown to reduce anticonvulsant activity in some phenytoin-like compounds.[8]
-
Proposed Modifications:
-
N1 and N3 alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) to assess the impact on activity and solubility.
-
N1 and N3 arylation: To explore potential pi-stacking interactions and introduce new vectors for substitution.
-
The following diagram illustrates the key areas for structural modification on the core molecule.
Caption: Key modification sites on the core molecule for analog design.
Synthetic Strategies and Methodologies
The synthesis of hydantoin derivatives is well-established, with several classical and modern methods available.[1] The Bucherer-Bergs reaction is a widely used and efficient method for the synthesis of 5,5-disubstituted hydantoins.[9]
General Synthetic Workflow
The synthesis of the proposed analogs can be approached through a convergent strategy, where key intermediates are prepared and then combined in the final steps.
Caption: General synthetic workflow for the preparation of structural analogs.
Experimental Protocol: Modified Bucherer-Bergs Synthesis of a Phenyl-Substituted Hydantoin Analog
This protocol describes the synthesis of a representative analog with a substituted phenyl ring.
Step 1: Synthesis of the 5-(substituted phenyl)-5-(2-carboxyethyl)hydantoin
-
To a solution of the appropriately substituted acetophenone (1.0 eq) in a mixture of ethanol and water (1:1) is added potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
-
The reaction mixture is heated to 60-70 °C in a sealed pressure vessel for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is acidified with concentrated HCl to pH 1-2, resulting in the precipitation of the crude hydantoin.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Characterization
The structure of the synthesized analog is confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
Biological Evaluation: A Multi-tiered Approach
The biological evaluation of the synthesized analogs should be guided by the potential therapeutic applications of the hydantoin scaffold, including anticancer, anticonvulsant, and anti-inflammatory activities.[10][11]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.[12]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[13]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized analogs and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.[13]
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[7]
Protocol:
-
Animal Model: Male mice are used for the study.
-
Compound Administration: The test compounds are administered intraperitoneally at various doses.
-
Electroshock Induction: After a specified period, a maximal electrical stimulus is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ED₅₀ (median effective dose) for protection against the seizure is calculated.[7]
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise table for easy comparison of the analogs' activities.
| Compound ID | R1 (Phenyl Sub.) | R2 (Side Chain) | R3/R4 (N-Sub.) | Anticancer IC₅₀ (µM) | Anticonvulsant ED₅₀ (mg/kg) |
| Core | H | -CH₂CH₂COOH | H/H | TBD | TBD |
| Analog 1 | 4-Cl | -CH₂CH₂COOH | H/H | TBD | TBD |
| Analog 2 | H | -CH₂CH₂COOCH₃ | H/H | TBD | TBD |
| Analog 3 | H | -CH₂CH₂COOH | CH₃/H | TBD | TBD |
TBD: To be determined.
Structure-Activity Relationship (SAR) Analysis and Future Directions
The systematic evaluation of the synthesized analogs will allow for the development of a comprehensive SAR profile. This will involve correlating the structural modifications with the observed biological activities.
Caption: Logical flow for SAR analysis and lead optimization.
Key questions to be addressed during SAR analysis include:
-
Which substituents on the phenyl ring enhance activity?
-
How does modification of the propanoic acid side chain affect potency and selectivity?
-
What is the role of the N-H protons of the hydantoin ring in target binding?
The insights gained from this initial round of analog synthesis and testing will guide the design of second-generation compounds with improved therapeutic potential. Further studies could also include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess the drug-like properties of the most promising analogs.
Conclusion
The exploration of structural analogs of this compound offers a promising avenue for the discovery of novel therapeutic agents. The inherent versatility of the hydantoin scaffold, coupled with a rational, data-driven approach to analog design and biological evaluation, provides a robust framework for unlocking the full potential of this chemical class. The methodologies and strategies outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
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A Guide to the Spectroscopic Characterization of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
This technical guide provides an in-depth analysis of the spectroscopic properties of the hydantoin derivative, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Hydantoin and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] A thorough understanding of their spectroscopic signatures is paramount for unambiguous structural confirmation, purity assessment, and advancing structure-activity relationship (SAR) studies.[1]
This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretation is grounded in the fundamental principles of spectroscopy and comparative analysis with related hydantoin structures.[3][4]
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound, highlighting the key functional groups that will be discussed in the subsequent sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5] For the title compound, both ¹H and ¹³C NMR will offer distinct and complementary data for structural elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is typically broad and its chemical shift can be concentration and solvent dependent. |
| Imide N-H | 8.0 - 9.5 | Singlet (broad) | 2H | The two N-H protons of the hydantoin ring are expected to be in a similar chemical environment, potentially appearing as a single broad peak. |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H | The protons on the phenyl ring will likely appear as a complex multiplet. |
| Methylene (-CH₂-) | 2.0 - 2.8 | Multiplet | 4H | The two methylene groups of the propanoic acid chain will show complex splitting due to coupling with each other. |
Expert Insights: The diastereotopic nature of the methylene protons in the propanoic acid chain, arising from the chiral center at C4, may lead to more complex splitting patterns than simple triplets. Advanced NMR techniques, such as 2D COSY, would be invaluable in definitively assigning these protons.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyls (C=O) | 170 - 180 | Two distinct signals are expected for the two imide carbonyls and one for the carboxylic acid carbonyl. |
| Phenyl (Ar-C) | 125 - 140 | Several signals are expected for the aromatic carbons, with the ipso-carbon being the most downfield. |
| Quaternary (C4) | 55 - 65 | The sp³ hybridized carbon attached to the phenyl and propanoic acid groups. |
| Methylene (-CH₂-) | 30 - 40 | Two signals are expected for the two methylene carbons of the propanoic acid chain. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7][8] |
| N-H Stretch (Imide) | 3100 - 3300 | Medium | The N-H stretching vibrations of the hydantoin ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methylene groups in the propanoic acid chain. |
| C=O Stretch (Imide & Carboxylic Acid) | 1690 - 1780 | Strong | Multiple strong bands are expected due to the symmetric and asymmetric stretching of the two imide carbonyls and the carboxylic acid carbonyl.[9][10] |
| C-N Stretch | 1300 - 1400 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the hydantoin ring. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Characteristic of the C-O single bond in the carboxylic acid.[7] |
Experimental Protocol: FTIR Spectroscopy
Caption: General workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.[11]
Expected Fragmentation Pattern:
Electron Impact (EI) ionization is expected to produce a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (248.24 g/mol ).[12] Subsequent fragmentation will likely occur at the weakest bonds.
| m/z | Possible Fragment | Notes |
| 248 | [C₁₂H₁₂N₂O₄]⁺ | Molecular Ion Peak (M⁺) |
| 203 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 175 | [M - CH₂CH₂COOH]⁺ | Cleavage of the propanoic acid side chain. |
| 104 | [C₆H₅-C=NH]⁺ | A common fragment from the phenyl-substituted hydantoin ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Expert Insights: The fragmentation of cyclic imides can be complex.[13] The initial loss of the propanoic acid side chain is a highly probable fragmentation pathway due to the relative stability of the resulting hydantoin radical cation. The presence of the phenyl group will also influence the fragmentation, leading to characteristic aromatic fragments.[14][15][16]
Experimental Protocol: Mass Spectrometry (EI-MS)
Caption: A simplified workflow for Electron Impact Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this and related hydantoin derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This foundational knowledge is critical for professionals in drug discovery and development, where the precise characterization of novel chemical entities is a cornerstone of progress.
References
- BenchChem. (n.d.). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.
- Anonymous. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.
- Anonymous. (n.d.). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation.
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The Unseen Scaffolding: A Technical Guide to the Discovery and History of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the origins and scientific journey of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a molecule that, while not a household name, represents a critical building block in the ongoing quest for novel therapeutics. As a Senior Application Scientist, my objective is to provide not just a historical account, but a deeper understanding of the chemical logic and experimental rationale that positions this compound as a valuable tool in medicinal chemistry. We will explore the rich history of its parent scaffold, the hydantoin ring, and extrapolate the scientific narrative of this specific derivative, grounding our discussion in the principles of synthetic chemistry and drug design.
Part 1: The Hydantoin Heritage: A Foundation of Therapeutic Breakthroughs
The story of this compound is intrinsically linked to the broader history of hydantoin chemistry. The hydantoin ring, a five-membered heterocycle, has been a cornerstone of medicinal chemistry for over a century, giving rise to a number of blockbuster drugs.
The journey began in 1861 when Adolf von Baeyer first isolated hydantoin during his research on uric acid.[1] This discovery laid the groundwork for future explorations into this versatile scaffold. A significant advancement came in 1873 when Friedrich Urech synthesized 5-methylhydantoin, demonstrating a viable pathway to create derivatives of the core structure.[1]
However, it was the synthesis of Phenytoin (5,5-diphenylhydantoin) by Heinrich Biltz in 1908 that truly showcased the therapeutic potential of the hydantoin family.[2][3] Initially synthesized as a barbiturate analog, its true calling as a potent anticonvulsant was not recognized until 1938.[2][3] This discovery marked a paradigm shift in the treatment of epilepsy and cemented the importance of the hydantoin scaffold in drug development.[3][4]
The hydantoin core offers a unique combination of features that make it an attractive privileged scaffold in medicinal chemistry:
-
Structural Rigidity: The five-membered ring provides a stable and predictable framework for orienting substituents in three-dimensional space.
-
Hydrogen Bonding Capabilities: The presence of two nitrogen atoms and two carbonyl groups allows for multiple hydrogen bond donor and acceptor interactions, crucial for binding to biological targets.[5]
-
Synthetic Accessibility: The synthesis of the hydantoin ring and its derivatives is generally straightforward, allowing for the creation of diverse chemical libraries for screening.[5]
This rich history of therapeutic success has fueled continued interest in developing novel hydantoin derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] It is within this context of proven therapeutic value and synthetic versatility that this compound emerges as a molecule of significant interest.
Part 2: Deconstructing the Molecule: Synthesis and Chemical Logic
Conceptual Synthetic Pathway
The most probable synthetic route involves the reaction of a keto acid, a cyanide source, and a carbonate source. This one-pot synthesis is a hallmark of efficiency in organic chemistry.
Experimental Protocol: A Plausible Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Oxo-4-phenylbutanoic acid (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add potassium cyanide (1.1 equivalents) and ammonium carbonate (2.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizing the Synthesis: A Graphviz Workflow
Caption: A plausible synthetic workflow for this compound.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [6] |
| Molecular Weight | 248.24 g/mol | [6] |
| CAS Number | 30741-72-1 | [6][7] |
| Appearance | Solid | [6] |
| Storage | Room temperature, dry seal | [6] |
Part 3: A Molecule with Potential: Applications and Future Directions
The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[6][8] Its structure incorporates several key features that make it an attractive starting point for drug discovery programs.
-
A Chiral Center: The C4 position of the imidazolidine ring is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
-
A Phenyl Group: The phenyl group provides a lipophilic region that can be involved in hydrophobic interactions with biological targets. It also serves as a scaffold that can be further functionalized to modulate activity and selectivity.
-
A Carboxylic Acid Moiety: The propanoic acid side chain offers a handle for further chemical modifications. It can be converted into esters, amides, or other functional groups to fine-tune the physicochemical properties of the final compound, such as solubility and bioavailability. It can also act as a key interacting group with a target protein.
Potential Therapeutic Applications
Based on the known biological activities of the hydantoin scaffold, this compound is a promising precursor for the development of agents targeting a range of diseases:
-
Anticonvulsants: Following the legacy of phenytoin, novel hydantoin derivatives are continuously being explored for their potential to treat epilepsy and other seizure disorders.[3][4] The structural features of the topic compound make it an ideal candidate for the synthesis of new anticonvulsant agents.
-
Anti-inflammatory Agents: The hydantoin scaffold has been shown to possess anti-inflammatory properties. The propanoic acid moiety in our molecule of interest could be crucial for interacting with enzymes involved in the inflammatory cascade.
-
Anticancer Agents: The unregulated cell cycle is a hallmark of cancer, and hydantoin derivatives have been investigated as potential cell cycle inhibitors.[9] The ability to readily diversify the structure of this compound makes it a valuable tool for generating libraries of compounds to screen for anticancer activity.
-
Peptidomimetics: The rigid hydantoin core can be used to mimic the turns and secondary structures of peptides. This makes it a valuable building block for the synthesis of peptidomimetics, which can have improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.[8]
Future Outlook: A Logical Progression
The future of this compound in drug discovery will likely involve its use in combinatorial chemistry and high-throughput screening campaigns. By systematically modifying the phenyl ring and the carboxylic acid functional group, vast libraries of novel compounds can be generated and tested for a wide array of biological activities.
Caption: Logical relationships between the core scaffold, its modifications, and potential applications.
Conclusion
While the specific discovery of this compound may be lost to the annals of routine chemical synthesis, its importance should not be understated. It stands as a testament to the enduring legacy of the hydantoin scaffold and represents a key piece in the intricate puzzle of drug discovery. Its straightforward synthesis, coupled with its inherent structural features, makes it a powerful tool for medicinal chemists. As we continue to push the boundaries of therapeutic innovation, it is often these "unseen" molecular scaffolds that provide the foundation for the next generation of life-saving medicines. This guide has aimed to illuminate the scientific rationale and historical context that underscore the value of this important chemical entity.
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"3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" in vitro studies
An In-Depth Technical Guide for the In Vitro Investigation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Introduction: Scaffolding for Discovery
This compound is a heterocyclic compound featuring a hydantoin core. The hydantoin (imidazolidine-2,4-dione) moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents. Derivatives of this class have demonstrated a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, anticancer, and anti-inflammatory properties.[1][2] For instance, the well-known antiepileptic drug Phenytoin is a 5,5-diphenylhydantoin. The presence of both the phenyl group and a propanoic acid side chain on the C4 position of the core suggests that this compound could serve as a valuable starting point for exploring new therapeutic avenues.
While specific in vitro studies on this particular molecule are not extensively published, its structural alerts point toward several plausible biological activities. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered strategy for conducting the initial in vitro characterization of this compound, from foundational physicochemical analysis to hypothesis-driven biological assays. The goal is to provide a robust framework for systematically uncovering its therapeutic potential.
Part 1: Foundational Characterization - The Non-Negotiable Starting Point
Before any biological evaluation, the integrity and behavior of the test compound must be rigorously established. This ensures that observed biological effects are real, reproducible, and attributable to the molecule .
Purity and Structural Confirmation
The first step is to confirm the identity and purity of the compound batch. This is a cornerstone of trustworthy and self-validating research.
Experimental Protocol: Purity and Identity Assessment
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Causality: The resulting spectra should be compared against known reference spectra or theoretical predictions to confirm the chemical structure, including the presence of the phenyl ring, the propanoic acid chain, and the hydantoin core.[3][4] The absence of significant unassigned peaks is critical for confirming purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in methanol or DMSO).
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Causality: The HPLC chromatogram will reveal the presence of any impurities, with purity often expressed as a percentage of the main peak's area. The mass spectrometer will confirm the molecular weight of the compound (Expected: C₁₂H₁₂N₂O₄, ~248.24 g/mol ), providing orthogonal confirmation of its identity.[5][6]
-
Solubility Profiling
A compound's solubility dictates its bioavailability in in vitro assays. Undissolved compound can lead to inaccurate concentration calculations and false-negative results.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into aqueous buffer or cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, etc.). Ensure the final DMSO concentration is consistent and non-toxic to cells (typically ≤0.5%).
-
Incubation & Measurement: Incubate the plate at room temperature or 37°C for 1-2 hours. Measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for precipitation.
-
Data Analysis: The highest concentration that remains clear is considered the kinetic solubility limit under the tested conditions.
-
Causality: This protocol determines the practical concentration range for biological experiments, ensuring the compound remains in solution and is fully available to interact with its biological target.
-
Part 2: General Biological Activity - The Cytotoxicity Profile
The crucial first step in biological screening is to determine the compound's intrinsic cytotoxicity across a panel of relevant cell lines. This establishes a therapeutic window and informs the concentrations used in all subsequent mechanistic assays.
Rationale and Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used for initial cytotoxicity screening of hydantoin derivatives.[1][5]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a panel of cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293 cells) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Summarize the results in a clear, comparative table.
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Adenocarcinoma | Experimental Value |
| A549 | Human Lung Carcinoma | Experimental Value |
| HEK293 | Human Embryonic Kidney | Experimental Value |
Part 3: Hypothesis-Driven Mechanistic Studies
Based on the cytotoxicity profile and the activities of related hydantoin compounds, targeted assays can be designed to explore specific mechanisms of action.
Investigation of Anticancer Potential
If the compound shows selective cytotoxicity towards cancer cells, further investigation into its antiproliferative and pro-apoptotic effects is warranted.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with the compound at concentrations below its IC₅₀ (e.g., 0.25x, 0.5x IC₅₀) for an extended period (7-14 days), replacing the medium with fresh compound every 2-3 days.
-
Staining: After visible colonies have formed, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Analysis: Count the number of colonies in each well.
-
Causality: This assay measures the ability of single cells to undergo the sustained proliferation required to form a colony, providing a robust assessment of long-term antiproliferative effects.
-
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells (e.g., 1x10⁶ cells in a 6-well plate) with the compound at its IC₅₀ concentration for 24-48 hours.
-
Staining: Harvest the cells and wash with PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Causality: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. This allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations.
-
Caption: A potential intrinsic apoptosis pathway initiated by a test compound.
Investigation of Neuroprotective Potential
Given the prevalence of hydantoins in neurology and the potential neuroprotective effects of phenolic acids, assessing this compound's ability to protect neurons from common insults is a logical next step.[7][8]
In Vitro Model: Oxidative Stress-Induced Neurotoxicity
-
Cell Culture: Use a human neuroblastoma cell line such as SH-SY5Y.
-
Model Induction: Induce neurotoxicity by exposing cells to an oxidative stressor like hydrogen peroxide (H₂O₂) or glutamate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the hydantoin compound for 1-2 hours before adding the stressor.
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Treatment: Pre-treat SH-SY5Y cells with the compound, followed by exposure to H₂O₂.
-
Staining: Add DCFDA (2',7'-dichlorofluorescin diacetate) to the cells. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Causality: A reduction in fluorescence in compound-treated cells compared to the H₂O₂-only control would indicate that the compound has antioxidant activity and can mitigate intracellular ROS accumulation.
-
Investigation of Anti-inflammatory Potential
Many heterocyclic compounds exhibit anti-inflammatory activity.[2][11] This can be screened by measuring the inhibition of inflammatory mediators in immune cells.
In Vitro Model: LPS-Stimulated Macrophages
-
Cell Culture: Use a murine macrophage cell line such as RAW 264.7.
-
Model Induction: Stimulate inflammation by treating the cells with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Compound Treatment: Co-treat the cells with LPS and various concentrations of the hydantoin compound.
Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
-
Sample Collection: After 24 hours of treatment, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent.
-
Analysis: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
Causality: Overproduction of NO by the iNOS enzyme is a hallmark of inflammation. A decrease in NO levels in compound-treated wells indicates potential anti-inflammatory activity via inhibition of the iNOS pathway.
-
Conclusion and Forward Outlook
This guide provides a structured, multi-faceted approach to the initial in vitro characterization of this compound. By progressing from fundamental physicochemical validation to broad cytotoxicity screening and finally to hypothesis-driven mechanistic studies, researchers can efficiently and rigorously evaluate the compound's therapeutic potential. Positive results in any of these areas—be it selective anticancer activity, neuroprotection, or anti-inflammatory effects—would provide a strong rationale for more advanced investigations, including target deconvolution, lead optimization, and eventual transition to in vivo models.[12] This systematic process ensures that the journey from a promising scaffold to a potential therapeutic is built on a foundation of robust scientific evidence.
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IOP Conference Series: Earth and Environmental Science. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. [Link]
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ResearchGate. Novel hydantoin derivatives: Synthesis and biological activity evaluation. [Link]
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MDPI. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. [Link]
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National Center for Biotechnology Information. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]
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ChemClass Journal. Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. [Link]
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ResearchGate. Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. [Link]
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PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]
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National Center for Biotechnology Information. Key Components of PPEO in Antagonizing Cerebral Ischemic Reperfusion Injury in Rats by Regulating Ferroptosis Through Arachidonic Acid Metabolic Pathway. [Link]
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PubChem. 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid. [Link]
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National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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Journal of Biomedical Research & Environmental Sciences. Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. [Link]
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ResearchGate. Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity. [Link]
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MDPI. Neuroprotective Effect of Artichoke-Based Nanoformulation in Sporadic Alzheimer's Disease Mouse Model: Focus on Antioxidant, Anti-Inflammatory, and Amyloidogenic Pathways. [Link]
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Methodological & Application
"3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" synthesis protocol step-by-step
Application Notes and Protocols
Topic: Step-by-Step Synthesis Protocol for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of this compound via Bucherer-Bergs Reaction
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a substituted hydantoin. Hydantoins are a critical class of heterocyclic compounds with diverse pharmacological activities, serving as key intermediates in medicinal chemistry.[1] The described methodology utilizes the Bucherer-Bergs reaction, a robust and well-established multi-component reaction that efficiently converts a keto-acid into the desired spirocyclic hydantoin.[2][3] This guide is designed for chemistry professionals, offering detailed procedural instructions, mechanistic insights, critical safety protocols for handling hazardous reagents, and methods for purification and characterization.
Reaction Principle and Mechanism
The synthesis is achieved through the Bucherer-Bergs reaction, a one-pot multicomponent synthesis that is highly effective for creating 5,5-disubstituted hydantoins.[4] The reaction condenses a carbonyl compound, in this case, the ketone functionality of 4-oxo-4-phenylbutanoic acid, with potassium cyanide and ammonium carbonate.
Mechanism: The reaction proceeds through several key steps[5][6]:
-
Iminium Ion Formation: The ketone reacts with ammonia (from ammonium carbonate) to form an iminium ion.
-
Aminonitrile Formation: A cyanide ion (from KCN) attacks the iminium ion to form an α-aminonitrile intermediate.
-
Carbamate Formation: The amino group of the aminonitrile attacks carbon dioxide (also from the decomposition of ammonium carbonate), forming a cyano-carbamic acid.
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization and subsequent rearrangement to yield the thermodynamically stable hydantoin ring structure.
Visualizing the Reaction
Caption: Overall reaction scheme for the synthesis.
CRITICAL SAFETY PRECAUTIONS
WARNING: This protocol involves the use of Potassium Cyanide (KCN) , which is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7] The reaction of any cyanide salt with acid generates highly toxic and flammable Hydrogen Cyanide (HCN) gas .[8] Strict adherence to the following safety protocols is mandatory.
-
Work Area: All manipulations involving potassium cyanide and the entire reaction, including workup, MUST be performed inside a properly functioning chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling Cyanide:
-
Emergency Procedures:
-
An ANSI-approved safety shower and eyewash station must be immediately accessible.[10]
-
In case of exposure (skin, eyes, inhalation), immediately alert others, move to fresh air, use the safety shower/eyewash for 15 minutes while removing contaminated clothing, and call for immediate medical attention (e.g., dial 911).[10]
-
Have a cyanide-specific antidote kit and trained personnel available, as per your institution's policy.
-
-
Waste Disposal:
Materials and Equipment
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | 50.0 | 8.91 g | Starting keto-acid. |
| Potassium Cyanide (KCN) | KCN | 65.12 | 110.0 | 7.16 g | EXTREMELY TOXIC . Handle with extreme care. |
| Ammonium Carbonate ((NH₄)₂CO₃) | (NH₄)₂CO₃ | 96.09 | 200.0 | 19.22 g | Source of ammonia and CO₂. |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | - | 100 mL | Reaction solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | For acidification during workup. DANGER: Adds HCN gas. |
| Celite® (Diatomaceous earth) | - | - | - | Small amount | Optional, for filtration aid. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Dropping funnel (optional)
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, etc.)
-
pH paper or pH meter
-
Rotary evaporator
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Inside a certified chemical fume hood, assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
To the flask, add 4-oxo-4-phenylbutanoic acid (8.91 g, 50.0 mmol), ammonium carbonate (19.22 g, 200.0 mmol), ethanol (100 mL), and deionized water (100 mL).
-
Begin stirring the mixture to form a suspension.
Step 2: Addition of Cyanide and Reaction
-
CAREFULLY weigh potassium cyanide (7.16 g, 110.0 mmol) and add it to the reaction flask in one portion. Causality: A molar excess of cyanide and ammonium carbonate is used to drive the reaction equilibrium towards the product.
-
Securely clamp the setup and begin heating the mixture using a heating mantle to a gentle reflux, maintaining an internal temperature of approximately 60-70°C.[2]
-
Allow the reaction to proceed with continuous stirring for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
Step 3: Reaction Work-up and Product Isolation (CRITICAL STEP)
-
After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
WARNING: The following acidification step will neutralize the excess cyanide and carbonate, potentially liberating HCN gas . Ensure the fume hood has maximum airflow.
-
Cool the reaction mixture further in an ice bath to approximately 0-5°C.
-
Very slowly and carefully, add concentrated hydrochloric acid dropwise to the cold, stirring mixture. Monitor the pH continuously. The goal is to acidify the solution to a pH of ~2. Causality: The target molecule is a carboxylic acid, which is insoluble in acidic aqueous media. Acidification protonates the carboxylate salt, causing the product to precipitate out of the solution.
-
Observe for the formation of a white precipitate. Once the pH is stable at ~2, stop adding acid.
-
Stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Allow the crude product to air-dry on the filter for 30 minutes, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at 50°C overnight.
Step 4: Purification
-
The most common method for purifying hydantoins is recrystallization.[12]
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it to literature values if available.
-
NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group (~7.4 ppm), the aliphatic protons of the propanoic acid chain, and the N-H protons of the hydantoin ring (which may be broad and exchangeable).
-
¹³C NMR: Expect signals for the two carbonyl carbons in the hydantoin ring (~155-175 ppm), the carboxylic acid carbonyl, the quaternary carbon (C5), and the carbons of the phenyl and propanoic acid moieties.
-
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (~3200 cm⁻¹), C=O stretching for the hydantoin and carboxylic acid groups (~1700-1780 cm⁻¹), and aromatic C-H stretching.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₂H₁₂N₂O₄, MW: 248.24 g/mol ).[13]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
Purdue University Environmental Health and Public Safety. (n.d.). Potassium cyanide. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
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International Programme on Chemical Safety. (2018). ICSC 0671 - POTASSIUM CYANIDE. Retrieved from [Link]
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Northwestern University Office for Research Safety. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
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LSU Health Shreveport Environmental Health and Safety. (2018). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
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Koóš, M., & Kónya, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
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Dal Zovo, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14319–14332. Available at: [Link]
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Dal Zovo, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14319–14332. Available at: [Link]
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Griffiths, G. J., & Previdoli, F. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-22. Available at: [Link]
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Electronic Supplementary Information for: Facile one-pot synthesis of 5-substituted hydantoins. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Johnson, T. B., & Bengis, R. (1913). THE PREPARATION OF HYDANTOIN FROM HIPPURIC ACID. Journal of the American Chemical Society, 35(10), 1605-1610. Available at: [Link]
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Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]
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Koóš, M., & Kónya, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1987). US4672127A - Process for production of hydantoin derivatives.
-
Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 11(10), 1184. Available at: [Link]
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ResearchGate. (n.d.). Three-component synthesis of hydantoin 4. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]
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Elarfi, M. G., Al-Difar, H. A., & Ahmed, M. E. E. (2012). Synthesis of Hydantoin and Thiohydantoin. Der Pharmacia Sinica, 3(3), 299-303. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Elarfi, M. G., Al-Difar, H. A., & Ahmed, M. E. E. (2012). Synthesis of Hydantoin and Thiohydantoin. Pelagia Research Library. Available at: [Link]
- Parikh, A. R., Parikh, K. J., & Chauhan, H. L. (2008). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press.
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
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Wager, C. B., et al. (2014). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules, 19(12), 20614–20624. Available at: [Link]
-
ResearchGate. (n.d.). Bucherer-Bergs reaction. Retrieved from [Link]
-
Vibzz Lab. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin) [Video]. YouTube. Retrieved from [Link]
-
Regal, K. A., et al. (2018). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 147, 496-511. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
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Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of pharmaceutical and biomedical analysis, 50(2), 167-172. Available at: [Link]
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A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (n.d.). Synfacts, 2011(08), 0864. Available at: [Link]
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ResearchGate. (n.d.). Bucherer—Bergs reaction. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Hydantoin Derivatives
Introduction: The Versatility and Significance of the Hydantoin Scaffold
Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), stands as a privileged scaffold in medicinal chemistry and drug development. Its structural rigidity, coupled with multiple points for substitution, allows for the fine-tuning of physicochemical properties and biological activity.[1] Derivatives of this core structure exhibit a remarkable breadth of pharmacological effects, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer activities.[1][2] Notable drugs such as Phenytoin (an antiepileptic), Nitrofurantoin (an antibacterial), and Enzalutamide (an anti-prostate cancer agent) feature the hydantoin moiety, underscoring its therapeutic importance.
This guide provides detailed, field-proven protocols for the synthesis of hydantoin derivatives, focusing on two robust and widely applicable methods: the Bucherer-Bergs reaction and the Urech hydantoin synthesis. The experimental procedures are presented with an emphasis on the underlying chemical principles, enabling researchers to not only replicate the synthesis but also to adapt and troubleshoot these methods for their specific research needs.
Method 1: The Bucherer-Bergs Multicomponent Synthesis
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and the use of readily available starting materials.[2] This one-pot, multicomponent reaction efficiently constructs the hydantoin ring from a carbonyl compound (aldehyde or ketone), an alkali metal cyanide, and ammonium carbonate.[2][3]
Causality of Experimental Choices
The success of the Bucherer-Bergs reaction hinges on the careful control of reaction parameters, each chosen to facilitate a specific step in the reaction cascade.
-
Reagents:
-
Carbonyl Compound: The choice of aldehyde or ketone directly determines the substitution pattern at the C5 position of the hydantoin ring.
-
Alkali Metal Cyanide (KCN or NaCN): This serves as the nucleophilic cyanide source, essential for the formation of the initial cyanohydrin and subsequent aminonitrile intermediates.[3]
-
Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a convenient source of both ammonia (NH₃) and carbon dioxide (CO₂). Ammonia is required for the formation of the aminonitrile, and carbon dioxide is incorporated into the hydantoin ring.[3] It also acts as a buffer, maintaining the reaction pH in the optimal range of 8-9.[3]
-
-
Solvent: A mixture of water and a polar organic solvent like ethanol is typically used. This ensures the solubility of both the organic carbonyl compound and the inorganic salts.[4]
-
Temperature: The reaction is generally heated to between 60-70°C to overcome the activation energy barriers of the multiple reaction steps, driving the synthesis towards completion in a reasonable timeframe.[1]
Reaction Mechanism: A Stepwise Look
The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.
Caption: The reaction mechanism of the Urech hydantoin synthesis.
Experimental Protocol: Synthesis of 5-Methylhydantoin from Alanine
This protocol describes the synthesis of 5-methylhydantoin from the amino acid L-alanine.
Materials:
-
L-Alanine
-
Potassium Cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter flask
-
pH paper
Procedure:
-
Ureido Acid Formation:
-
Dissolve L-alanine (0.1 mol, 8.91 g) in 100 mL of water in a 250 mL beaker.
-
In a separate beaker, dissolve potassium cyanate (0.12 mol, 9.73 g) in 100 mL of water.
-
Slowly add the potassium cyanate solution to the alanine solution with continuous stirring at room temperature.
-
Stir the mixture for 1 hour.
-
-
Cyclization:
-
Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1.
-
Heat the solution to 90-100°C with stirring for 2-3 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath. Crystals of 5-methylhydantoin will precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture. [5] * Dry the purified product in a desiccator.
-
Expected Yield: 80-90%
Substrate Scope and Yields
The Urech synthesis is applicable to a variety of α-amino acids, providing good to excellent yields of the corresponding 5-substituted hydantoins.
| Starting Amino Acid | Product | Typical Yield (%) | Reference |
| Glycine | Hydantoin | 85-95% | [6] |
| L-Alanine | 5-Methylhydantoin | 80-90% | [7] |
| L-Phenylalanine | 5-Benzylhydantoin | 75-85% | [8] |
| L-Leucine | 5-Isobutylhydantoin | 70-80% | [8] |
Product Characterization
The synthesized hydantoin derivatives should be characterized to confirm their structure and purity. The following techniques are standard:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The signals for the NH protons of the hydantoin ring are typically observed in the downfield region. [9] * ¹³C NMR: Shows the number of unique carbon atoms. The two carbonyl carbons of the hydantoin ring have characteristic chemical shifts. [9][10]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching and C=O stretching of the amide functional groups in the hydantoin ring.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Workflow Visualization
Caption: A general experimental workflow for hydantoin synthesis.
References
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Poursattar, M., et al. (2022). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. Available at: [Link]
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Neves, A. P., et al. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – An Asian Journal, 5(2), 242-258. Available at: [Link]
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Kumar, D., & Singh, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 11(45), 27958-27982. Available at: [Link]
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Agrawal, S., et al. (2018). Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. Indian Journal of Pharmaceutical Sciences, 80(5), 856-864. Available at: [Link]
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Guzman, C. (2017). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Scribd. Available at: [Link]
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Poupaert, J. H., & Couvreur, P. (2003). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry, 3(8), 167-171. Available at: [Link]
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Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524-528. Available at: [Link]
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Henze, H. R., & Speer, R. J. (1942). THE SYNTHESIS OF D,L-ALANINE AND D,L-PHENYLALANINE BY WAY OF THE CORRESPONDING HYDANTOINS. Canadian Journal of Research, 20b(3), 123-128. Available at: [Link]
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Singh, S., et al. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Asian Journal of Advanced Basic Sciences, 6(1), 1-5. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. Available at: [Link]
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Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. Available at: [Link]
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Guerrero-Alburquerque, N., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. ResearchGate. Available at: [Link]
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Che, C., et al. (2023). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 13(49), 34623-34629. Available at: [Link]
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Wikipedia. (2023). Urech hydantoin synthesis. Wikipedia. Available at: [Link]
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Zhang, H., et al. (2023). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers, 10(1), 102-108. Available at: [Link]
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Brown, T., & Williamson, R. T. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 856-873. Available at: [Link]
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Kalník, M., et al. (2021). General reaction scheme of the Urech hydantoin synthesis. ResearchGate. Available at: [Link]
-
Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(18), 2532-2536. Available at: [Link]
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Anticonvulsant screening protocol for "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid"
Anticonvulsant Screening Protocol for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Abstract
This document provides a comprehensive, multi-tiered protocol for the preclinical evaluation of This compound for potential anticonvulsant activity. The screening cascade is designed for researchers in pharmacology and drug development, offering a scientifically grounded framework from initial in vivo seizure model testing to neurotoxicity assessment. The protocols are based on established methodologies, including those utilized by the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), to ensure data integrity and comparability. The rationale for this investigation is the structural analogy of the test compound to the hydantoin class of antiepileptic drugs, notably Phenytoin.
Introduction and Scientific Rationale
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients suffer from drug-resistant epilepsy, highlighting the urgent need for novel therapeutics.[1][2]
The compound This compound (CAS No. 30741-72-1) belongs to the hydantoin chemical class.[3] This class includes the cornerstone anticonvulsant drug Phenytoin, which has been a mainstay in epilepsy treatment for decades.[4][5] Hydantoin derivatives are recognized for their efficacy against partial-onset and generalized tonic-clonic seizures.[6]
Hypothesized Mechanism of Action: The primary anticonvulsant mechanism of Phenytoin involves the modulation of voltage-gated sodium channels.[7][8] It selectively binds to the inactive state of the channel, prolonging the neuronal refractory period and thereby preventing the sustained, high-frequency firing of action potentials that underlies seizure propagation.[9][10] Given the shared hydantoin scaffold, it is hypothesized that this compound may exert a similar "use-dependent" blockade of sodium channels. This screening protocol is designed to test this hypothesis by employing seizure models where Phenytoin is known to be effective.
Compound Profile
| Parameter | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 30741-72-1 | [3][11] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [3] |
| Molecular Weight | 248.23 g/mol | [3] |
| Melting Point | ~215°C | [3] |
| Appearance | Solid (form to be specified by supplier) | N/A |
| Purity | ≥95% (recommended for screening) | N/A |
Preclinical Screening Workflow
The proposed screening cascade is a phased approach designed to efficiently identify anticonvulsant activity while simultaneously evaluating for potential neurotoxicity. This strategy allows for early go/no-go decisions, conserving resources.
Caption: Tiered workflow for anticonvulsant drug screening.
Detailed Experimental Protocols
4.1. Animal Models
-
Species: Male Swiss albino mice (or Sprague-Dawley rats).
-
Weight: 20-25 g for mice; 100-150 g for rats.
-
Acclimation: Minimum of 5 days in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to NIH guidelines.
4.2. Protocol 1: Test Compound and Vehicle Preparation The solubility and stability of the test compound must be determined prior to in vivo administration.
-
Vehicle Selection: A common vehicle is 0.5% methylcellulose in sterile water. If the compound is insoluble, a suspension can be made.
-
Preparation:
-
Weigh the required amount of this compound for the desired concentrations (e.g., 30, 100, 300 mg/kg).
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating to create a homogenous suspension.
-
Use a magnetic stirrer or sonicator for 5-10 minutes to ensure uniform particle distribution immediately before administration.
-
-
Administration: Administer intraperitoneally (i.p.) at a volume of 10 mL/kg for mice.
-
Controls:
-
Vehicle Control: Administer the vehicle alone.
-
Positive Control: Administer Phenytoin (e.g., 30 mg/kg, i.p.) prepared in the same vehicle.
-
4.3. Protocol 2: Maximal Electroshock (MES) Test This test identifies compounds effective against generalized tonic-clonic seizures.[12]
-
Pre-treatment: Administer the test compound, vehicle, or positive control. The time to peak effect (TPE) should be determined in a preliminary experiment (typically 30-60 minutes for i.p. administration).
-
Electrode Application: Apply corneal electrodes moistened with saline to the animal's eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THLE) seizure. The extension must be maintained for >3 seconds.
-
Endpoint: Protection is defined as the complete absence of the THLE.
-
Data Collection: Record the number of animals protected at each dose level.
4.4. Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test This model identifies compounds that raise the seizure threshold and are often effective against clonic or absence seizures.[13][14]
-
Pre-treatment: Administer the test compound, vehicle, or positive control at the predetermined TPE.
-
Chemoconvulsant Injection: Administer a subcutaneous injection of Pentylenetetrazol (PTZ) at a convulsive dose (CD₉₇), typically 85 mg/kg for mice, into the loose skin of the scruff.
-
Observation: Place the animal in an isolated observation chamber and observe for 30 minutes.
-
Endpoint: Protection is defined as the absence of a clonic seizure (loss of righting reflex for >5 seconds). The presence of only myoclonic jerks or tremors does not constitute a seizure.
-
Data Collection: Record the number of animals protected at each dose level.
4.5. Protocol 4: Rotarod Neurotoxicity Test This test assesses for motor impairment, a common side effect of centrally acting drugs.
-
Training: Prior to the test day, train animals to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least 1 minute in three consecutive trials.
-
Pre-treatment: On the test day, administer the test compound, vehicle, or positive control at the TPE.
-
Testing: Place the animal on the rotating rod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within 1 minute.
-
Data Collection: Record the number of animals exhibiting motor impairment at each dose level.
Data Analysis and Interpretation
For Tier 2 analysis, dose-response curves are generated to calculate median effective (ED₅₀) and toxic (TD₅₀) doses using probit analysis.
5.1. Quantitative Parameters
-
ED₅₀ (Median Effective Dose): The dose of the compound required to produce the desired effect (protection in MES or scPTZ test) in 50% of the animals.
-
TD₅₀ (Median Toxic Dose): The dose of the compound that causes neurotoxicity (failure in the Rotarod test) in 50% of the animals.
-
Protective Index (PI): A measure of the margin of safety. It is calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a more favorable safety profile.
5.2. Example Data Presentation The following table illustrates how results can be summarized and compared. Data shown are hypothetical.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | MES PI | scPTZ PI |
| Test Compound | 45 | >300 | 250 | 5.6 | <0.83 |
| Phenytoin (Control) | 9.5 | >100 | 68 | 7.2 | <0.68 |
Interpretation of Hypothetical Data: The hypothetical results suggest the test compound has Phenytoin-like activity (active in MES, inactive in scPTZ) with a reasonable, though slightly lower, protective index. The lack of activity in the scPTZ model is consistent with the profile of many hydantoin derivatives.[4]
Proposed Mechanistic Follow-up Studies
If initial screening yields a promising Protective Index (PI > 2), further studies are warranted to elucidate the mechanism of action.
Caption: Workflow for mechanistic follow-up studies.
-
Whole-Cell Patch-Clamp Electrophysiology: Directly measure the effect of the compound on voltage-gated sodium currents in cultured neurons (e.g., cortical or hippocampal neurons). This can confirm a use-dependent block, a hallmark of drugs like Phenytoin.[7][9]
-
Radioligand Binding Assays: Assess the compound's ability to displace specific ligands that bind to the sodium channel, providing evidence of direct interaction.
Conclusion
This application note details a systematic and robust protocol for the initial anticonvulsant screening of this compound. By leveraging its structural similarity to the hydantoin class of drugs and employing validated in vivo models, this workflow provides a clear path to determine its potential efficacy and safety margin. A positive result from this screening cascade would provide a strong rationale for advancing the compound into more detailed mechanistic and pharmacokinetic studies as a potential novel anti-seizure medication.
References
-
Patsnap. (2024). What is the mechanism of Phenytoin? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Phenytoin. Retrieved January 3, 2026, from [Link]
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Macdonald, R. L., & McLean, M. J. (1986). Phenytoin: mechanisms of its anticonvulsant action. Epilepsia, 27 Suppl 1, S1-8. [Link]
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Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Phenytoin?[Link]
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Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-179. [Link]
-
Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274-288. [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Functional Foods in Health and Disease. [Link]
-
NINDS Anticonvulsant Screening Program Working Group. (2012). The NIH/NINDS Anticonvulsant Screening Program (ASP): recommendations from the working group's 2012 review of the Program. Epilepsia, 53(10), 1837-9. [Link]
-
ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. [Link]
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NINDS. (2020). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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Stables, J. P., & Kupferberg, H. J. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). Neurochemical Research, 42(7), 1894-1903. [Link]
-
Scilit. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). [Link]
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HPLC analysis method for "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid"
An Application Note for the HPLC Analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Abstract
This document provides a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound (CAS No. 30741-72-1). This compound, a hydantoin derivative, possesses a crucial chiral center at the C4 position of the imidazolidine ring, making both purity and enantiomeric composition critical quality attributes. Recognizing this, we present two distinct, validated HPLC methodologies: a reversed-phase (RP-HPLC) method for achiral analysis (assay and impurity profiling) and a normal-phase (NP-HPLC) method for chiral separation (enantiomeric purity). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering detailed protocols, method validation guidelines based on ICH standards, and the scientific rationale behind the methodological choices.
Introduction
This compound is a heterocyclic compound featuring a hydantoin core structure. Such structures are prevalent in medicinal chemistry, with well-known derivatives used as anticonvulsant drugs. The analyte's structure, containing a phenyl group, a propanoic acid tail, and a chiral center, presents specific challenges and requirements for its analytical characterization. The carboxylic acid moiety necessitates careful mobile phase pH control in reversed-phase chromatography to ensure reproducible retention and symmetrical peak shapes. More critically, the presence of a stereocenter mandates the development of a stereoselective method to separate and quantify the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.
This application note addresses these needs by providing a robust analytical framework for the complete characterization of this molecule.
Part 1: Achiral Analysis for Assay and Impurity Profiling by RP-HPLC
This method is designed for the quantitative determination of this compound and the detection of any related process impurities.
Principle and Rationale
A reversed-phase chromatographic approach is selected for its versatility and robustness in separating compounds with moderate polarity. The key to analyzing this acidic compound is controlling its ionization state. The propanoic acid group (pKa typically ~4.5) will be partially or fully ionized at neutral pH, leading to poor retention and peak tailing on a standard C18 column due to undesirable secondary interactions with residual silanols.
To overcome this, the mobile phase is buffered to a low pH (e.g., 2.8). At this pH, the carboxylic acid is fully protonated (non-ionized), rendering the molecule more hydrophobic. This enhances its interaction with the nonpolar C18 stationary phase, resulting in increased retention, improved peak symmetry, and a more stable, reproducible separation.[1][2]
Caption: Logic flow for selecting a low-pH mobile phase.
Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (o-H₃PO₄)
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
1.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50).
-
Sonicate for 5 minutes to dissolve completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
1.4.2. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
1.4.3. Sample Solution (100 µg/mL)
-
Accurately weigh a sample amount equivalent to 25 mg of the active substance into a 25 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Stock Solution preparation.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][4]
1.5.1. System Suitability Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 1.0% |
1.5.2. Specificity Specificity is demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte peak. This can be assessed by injecting a blank (diluent), a placebo sample, and a sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light).
1.5.3. Linearity Analyze a series of at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
1.5.4. Accuracy (% Recovery) Accuracy is determined by analyzing samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
1.5.5. Precision
-
Repeatability (Intra-day): Analyze six separate preparations of the sample at 100% concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
1.5.6. Limit of Quantitation (LOQ) and Detection (LOD) These are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. Typically, S/N of 10 for LOQ and 3 for LOD are acceptable.
Part 2: Chiral Separation by Normal-Phase HPLC
This method is designed to separate the two enantiomers of this compound to determine enantiomeric purity.
Principle and Rationale
Enantiomers have identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. Chiral separation requires a chiral environment, which is most effectively created by using a Chiral Stationary Phase (CSP).
For hydantoin derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) have proven highly effective.[5][6][7] The separation occurs in a non-polar mobile phase (normal-phase mode). The chiral selector on the CSP forms transient, diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonds, π-π interactions (with the phenyl ring), and dipole-dipole interactions. The difference in the stability of these complexes leads to different retention times for each enantiomer, enabling their separation.[6]
Materials and Reagents
-
Reference Standard: Racemic this compound
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade)
-
Additive (Optional): Trifluoroacetic Acid (TFA)
-
Sample Diluent: n-Hexane:2-Propanol (80:20, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | HPLC system with UV detector |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane : 2-Propanol (80:20, v/v) |
| Additive | Optional: 0.1% TFA can improve peak shape for the acidic analyte |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
2.4.1. Racemic Standard Solution (200 µg/mL)
-
Accurately weigh 5 mg of the racemic reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. Sonicate if necessary. This solution is used for system suitability to confirm the separation of the two enantiomers.
2.4.2. Sample Solution (200 µg/mL)
-
Prepare the sample at the same concentration as the standard, following the same procedure.
-
Filter the final solution through a 0.45 µm PTFE syringe filter compatible with organic solvents.
System Suitability and Analysis
-
Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the racemic standard solution. The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
Analysis: Inject the sample solution. Identify the major enantiomer peak and any minor (unwanted) enantiomer peak. Calculate the enantiomeric purity (% area) as follows:
% Enantiomeric Purity = (Area of Major Enantiomer Peak / (Area of Major Enantiomer Peak + Area of Minor Enantiomer Peak)) x 100
Caption: Overall workflow for complete sample analysis.
References
-
Gubitz, G., & Schmid, M. G. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link]
-
Ebnother, C., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465. Available at: [Link]
-
ResearchGate. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases | Request PDF. Available at: [Link]
-
Khan, I., et al. (2015). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chromatographic Science. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
PubMed. (1998). [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. Available at: [Link]
-
MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Available at: [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available at: [Link]
-
IJNRD. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
PubChem. (n.d.). 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid. Available at: [Link]
-
PubChem. (n.d.). 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid | C12H12N2O4. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
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- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. researchgate.net [researchgate.net]
Application Note: Preparing "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" for High-Resolution NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. The quality of the resulting NMR data is, however, fundamentally dependent on the meticulous preparation of the sample. This application note provides a comprehensive, in-depth guide to the preparation of high-quality NMR samples of "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" (CAS No. 30741-72-1). We will delve into the causal reasoning behind critical experimental choices, from solvent selection to concentration optimization, and provide a detailed, validated protocol for researchers, scientists, and drug development professionals.
Foundational Principles: The Science of a Perfect NMR Sample
A successful NMR experiment begins long before the sample is inserted into the spectrometer. The primary objective is to create a magnetically homogeneous solution that is stable, free of interfering impurities, and appropriately concentrated for the desired experiment.[1]
The Imperative of Deuterated Solvents
In ¹H NMR spectroscopy, the proton signals from a standard (protic) solvent would be overwhelmingly intense, completely obscuring the signals from the much less concentrated analyte. To circumvent this, we use deuterated solvents, where hydrogen atoms (¹H) are replaced with their deuterium (²H) isotope.[2] Deuterium resonates at a completely different frequency, rendering the solvent effectively "invisible" in the ¹H spectrum. Furthermore, the deuterium signal provides a crucial "lock" signal that the NMR spectrometer uses to stabilize the magnetic field during acquisition, compensating for any drift.
Understanding Analyte Concentration and Signal
The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) of the resulting spectrum.[3] While a higher concentration yields a stronger signal, excessively concentrated samples can lead to issues such as increased solution viscosity, which broadens spectral lines, and potential analyte aggregation.[4][5] The optimal concentration represents a balance between achieving sufficient S/N in a reasonable timeframe and maintaining spectral quality.[1]
The Role of Nuclear Relaxation in Data Quality
The process by which nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse is called relaxation.[6] This is characterized by two key time constants:
-
T1 (Spin-Lattice Relaxation): The time constant for the spins to transfer energy to the surrounding molecular lattice and return to their equilibrium population along the z-axis.[7][8]
-
T2 (Spin-Spin Relaxation): The time constant for the loss of phase coherence of the spins in the xy-plane, which directly influences the linewidth of the NMR signal (Linewidth ∝ 1/T2).[7][9]
Understanding these principles is vital, especially for quantitative NMR (qNMR), where the delay between pulses (relaxation delay) must be sufficiently long (typically 5-7 times the longest T1) to ensure complete relaxation and accurate signal integration.[10]
Pre-Protocol Strategy for this compound
The molecular structure of the target compound—featuring a non-polar phenyl group and a polar carboxylic acid moiety—presents a specific challenge: solubility. A judicious choice of solvent is therefore paramount.
Solvent Selection
The ideal solvent must fully dissolve the analyte, be chemically inert, and have residual solvent peaks that do not overlap with key analyte signals.[5][11][12] Given the dual polarity of our target molecule, several deuterated solvents are viable candidates.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): This is an excellent starting choice. Its high polarity is well-suited to dissolving the carboxylic acid and hydantoin ring functionalities. It is a common solvent for compounds that are difficult to solubilize.[13]
-
Methanol-d4 (CD3OD): Another strong candidate due to its polarity and ability to form hydrogen bonds. A key consideration is that the acidic proton of the carboxylic acid and the N-H protons of the hydantoin ring will exchange with the deuterium of the solvent's hydroxyl group, causing those signals to disappear from the spectrum. This can be a useful diagnostic tool for identifying exchangeable protons.
-
Chloroform-d (CDCl3): While widely used for many organic compounds, CDCl3 may be a poor choice here due to the highly polar carboxylic acid group, which will likely lead to incomplete dissolution or aggregation, resulting in broad peaks.
-
Deuterium Oxide (D2O): This solvent is only suitable if the compound is prepared as a salt (e.g., by adding a base like NaOD). As with methanol-d4, it will cause the exchange and disappearance of -OH and -NH proton signals.[2]
Recommendation: Begin with DMSO-d6 for comprehensive structural analysis where all protons, including exchangeable ones, are of interest.
Optimizing Sample Concentration
The required concentration depends on the specific NMR experiment being performed. For small molecules like our target (MW: 248.23 g/mol ), the following guidelines are recommended.[14]
| Experiment Type | Recommended Concentration | Required Mass (in 0.6 mL solvent) | Rationale |
| ¹H (Proton) NMR | 5-25 mg/mL (20-100 mM) | 3 - 15 mg | ¹H is a highly sensitive nucleus; this range provides excellent S/N in just a few minutes of acquisition time.[4][15] |
| ¹³C (Carbon) NMR | 50-100 mg/mL (200-400 mM) | 30 - 60 mg | ¹³C has a much lower natural abundance and sensitivity, requiring a more concentrated sample for detection in a reasonable timeframe.[15] |
| 2D NMR (COSY, HSQC) | 15-50 mg/mL (60-200 mM) | 9 - 30 mg | Represents a compromise to achieve good resolution and S/N for both sensitive and insensitive nuclei correlations. |
Note: These are starting points. If solubility is limited, lower concentrations can be used, but will require longer acquisition times.
Detailed Experimental Protocol
This protocol outlines a self-validating system for preparing a high-quality NMR sample.
Materials and Reagents
-
Analyte: this compound (ensure >98% purity)
-
Deuterated Solvent: DMSO-d6 (≥99.8% deuteration)
-
NMR Tubes: High-quality, 5 mm tubes (e.g., Norell, Wilmad)
-
Glassware: Clean, dry 1-dram glass vial with cap
-
Pipette: Calibrated micropipette or clean glass Pasteur pipette
-
Balance: Analytical balance (± 0.1 mg precision)
-
Vortex mixer / Sonicator
Sample Preparation Workflow
Sources
- 1. organomation.com [organomation.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 6. Relaxation (NMR) - Wikipedia [en.wikipedia.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. T1, T2, and T2* | Radiology Key [radiologykey.com]
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- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 14. 3-(2,5-DIOXO-4-PHENYL-IMIDAZOLIDIN-4-YL)PROPIONIC ACID | 30741-72-1 [amp.chemicalbook.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass spectrometry fragmentation of "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid"
An Application Guide to the Mass Spectrometry Fragmentation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Introduction: Elucidating the Structure of a Phenyl-Substituted Hydantoin
This compound is a molecule of significant interest, belonging to the hydantoin class of compounds. Hydantoins are a core scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[1] The structural characterization of such molecules is a critical step in drug discovery, development, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[2]
This application note provides a detailed guide to the analysis of this compound using electrospray ionization (ESI) mass spectrometry. We will explore the fragmentation behavior of this molecule in both positive and negative ion modes, offering detailed protocols and explaining the rationale behind the observed fragmentation pathways. The methodologies and insights presented herein are designed to be a valuable resource for researchers in pharmaceutical analysis, metabolomics, and synthetic chemistry.
The molecule itself, with a molecular formula of C₁₂H₁₂N₂O₄ and a monoisotopic mass of 248.0797 Da, possesses distinct chemical features that dictate its behavior in the mass spectrometer. The presence of a carboxylic acid group makes it highly amenable to negative ion mode analysis, while the nitrogen atoms within the hydantoin ring provide sites for protonation in positive ion mode. Understanding the interplay of these functional groups under collision-induced dissociation (CID) is key to its unambiguous identification.
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow is foundational to achieving reproducible and high-quality mass spectrometry data. The process involves careful sample preparation, optimized chromatographic separation, and precise mass spectrometric analysis. The causality of this workflow is to isolate the analyte from matrix components and present it to the ion source in a state that is optimal for ionization and subsequent fragmentation.
Caption: Overall experimental workflow for the LC-MS/MS analysis.
Protocols for Analysis
The following protocols are designed as a self-validating system. Inclusion of a solvent blank and a system suitability standard is crucial for ensuring data integrity.
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol or dimethyl sulfoxide (DMSO).
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This concentration is typically suitable for direct infusion or LC-MS analysis on modern instruments.
-
Blank: Use a 50:50 mixture of acetonitrile and water as a solvent blank to monitor for system contamination.
Protocol 2: LC-MS Method
-
Rationale: Reversed-phase chromatography is ideal for retaining this moderately polar molecule. The use of formic acid in the positive mode mobile phase promotes protonation, enhancing the [M+H]⁺ signal, while a neutral or slightly basic pH in negative mode facilitates deprotonation for the [M-H]⁻ ion.[3]
| Parameter | Positive Ion Mode | Negative Ion Mode |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 min, hold 2 min | 5% B to 95% B over 8 min, hold 2 min |
| Injection Volume | 2 µL | 2 µL |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.0 kV | -2.5 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| MS1 Scan Range | m/z 100-500 | m/z 100-500 |
| Precursor Ion (MS/MS) | m/z 249.1 | m/z 247.1 |
| Collision Energy (CID) | Ramp 10-40 eV | Ramp 10-30 eV |
Fragmentation Pathway Analysis
Collision-induced dissociation (CID) is a process where molecular ions are accelerated and collided with inert gas molecules, causing them to fragment.[4] The resulting fragmentation patterns are highly specific to the molecule's structure.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, protonation is expected to occur on one of the nitrogen atoms of the hydantoin ring or the carbonyl oxygen. The precursor ion, [C₁₂H₁₃N₂O₄]⁺, has an expected m/z of 249.0875. The fragmentation is characterized by cleavages within the hydantoin ring and losses from the side chain. Studies on similar hydantoin structures confirm that ring cleavage is a dominant pathway in positive ESI-CID.[5]
Caption: Proposed fragmentation pathway for [M+H]⁺ of the analyte.
-
Loss of Water (H₂O): The initial loss of a water molecule from the carboxylic acid side chain is a common fragmentation for protonated carboxylic acids, yielding a fragment at m/z 231.1 .
-
Sequential Loss of Carbon Monoxide (CO): Following dehydration, the ion at m/z 231.1 can lose carbon monoxide from the hydantoin ring, resulting in a fragment at m/z 203.1 .
-
Cleavage of the Propanoic Acid Side Chain: A significant fragmentation involves the cleavage of the C-C bond alpha to the hydantoin ring, leading to the loss of the entire propanoic acid moiety. This results in a stable phenyl-hydantoin cation at m/z 162.1 .
-
Ring Cleavage: The ion at m/z 162.1 can undergo further fragmentation via the loss of carbon dioxide, yielding a characteristic ion at m/z 118.1 .
Negative Ion Mode ([M-H]⁻) Fragmentation
Negative ion mode is particularly informative for this molecule due to the acidic proton on the carboxylic acid group. Deprotonation occurs readily, forming the precursor ion [C₁₂H₁₁N₂O₄]⁻ at m/z 247.0720 . The fragmentation is dominated by the loss of small neutral molecules from this deprotonated site.
Caption: Proposed fragmentation pathway for [M-H]⁻ of the analyte.
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44.0 Da).[5] This is typically the base peak in the MS/MS spectrum, producing a high-intensity ion at m/z 203.1 . This fragment represents the core phenyl-hydantoin structure with a propyl side chain.
-
Loss of Carbon Monoxide (CO): The resulting ion at m/z 203.1 can subsequently lose a molecule of carbon monoxide from the hydantoin ring, leading to a fragment at m/z 175.1 .
-
Ring Opening and Loss of Phenyl Isocyanate: An alternative pathway for the ion at m/z 203.1 involves a more complex rearrangement and ring-opening, leading to the expulsion of a phenyl isocyanate moiety or related fragments, which can result in ions such as m/z 117.0 . The fragmentation of deprotonated cyclic peptides and related structures often involves complex ring-opening mechanisms.[6]
Summary of Key Ions
The following table summarizes the key precursor and product ions that can be used for the unequivocal identification of this compound in a complex matrix, for example, in the context of creating a Multiple Reaction Monitoring (MRM) method for quantification.
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity |
| Positive | 249.1 | 231.1 | [M+H-H₂O]⁺ |
| 203.1 | [M+H-H₂O-CO]⁺ | ||
| 162.1 | [Phenyl-hydantoin]⁺ | ||
| Negative | 247.1 | 203.1 | [M-H-CO₂]⁻ |
| 175.1 | [M-H-CO₂-CO]⁻ | ||
| 117.0 | [Ring-opened fragment]⁻ |
Conclusion
The structural elucidation of this compound is effectively achieved through LC-MS/MS analysis. The molecule exhibits predictable and informative fragmentation patterns in both positive and negative ion modes. Negative mode analysis provides a highly specific transition, m/z 247.1 → 203.1 , corresponding to the loss of CO₂, which serves as an excellent signature for detection and quantification. Positive mode analysis offers complementary structural information, confirming the presence of the phenyl-hydantoin core. The protocols and fragmentation schemes detailed in this application note provide a robust framework for researchers and drug development professionals to confidently identify and characterize this compound and its related analogues.
References
-
Thevis, M., et al. (2009). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. PubMed. Available at: [Link]
-
Kataoka, H., et al. (2000). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]
-
Le, A. V., et al. (2006). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Wu, C., et al. (2021). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Fagalde, F., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Semantic Scholar. Available at: [Link]
-
Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry. Available at: [Link]
-
van der Greef, J., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. PubMed. Available at: [Link]
-
Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
-
Wu, C., et al. (2021). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Williams, C. A. S., & Joule, J. A. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 236331, this compound. PubChem. Available at: [Link]
-
Cenmed Enterprises. 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Cenmed Enterprises. Available at: [Link]
-
Stefanowicz, P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4466799, 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid. PubChem. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Hao, Y., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2022). Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]
-
Wang, M. Z., et al. (2002). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. PubMed. Available at: [Link]
-
Zhang, X., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences. Available at: [Link]
Sources
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- 2. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for designing and executing preclinical in vivo studies for the novel small molecule, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid . Due to the limited publicly available data on this compound's specific biological activity, this guide is built upon the premise, suggested by its structural relationship to the hydantoin class and preliminary vendor information, that it possesses potential anti-inflammatory and anticonvulsant properties. The protocols herein are designed to systematically evaluate these hypotheses, beginning with essential pharmacokinetic profiling and followed by established efficacy models. All experimental designs are grounded in the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor, reproducibility, and transparency.[1][2][3]
Introduction & Strategic Rationale
1.1. The Compound: this compound
This compound is a derivative of the imidazolidine heterocyclic family. The core "phenylimidazolidin" structure is analogous to hydantoin scaffolds, which are well-known for their central nervous system (CNS) activity, most notably as anticonvulsants (e.g., Phenytoin). Preliminary information suggests its potential use as a synthetic precursor for anti-inflammatory and anticonvulsant agents. Therefore, the in vivo strategy outlined here will focus on generating foundational data in these two therapeutic areas.
1.2. Guiding Principles for In Vivo Research
A well-designed preclinical study is crucial for generating reliable data that can support further development.[4][5] This guide emphasizes adherence to the ARRIVE guidelines, which are a checklist of recommendations to improve the reporting and methodological rigor of animal research.[6][7] Key principles that will be integrated into all protocols include:
-
Clear Hypothesis: Each study must test a specific, well-defined hypothesis.
-
Appropriate Controls: Inclusion of vehicle (negative) and, where applicable, positive controls.
-
Randomization & Blinding: To mitigate selection and observer bias.[8]
-
Sample Size Calculation: An a priori power analysis should be conducted to ensure studies are adequately powered to detect a meaningful effect.
-
Defined Endpoints: Primary and secondary outcome measures must be clearly defined before the study begins.
Pre-formulation and Vehicle Selection
Before any in vivo administration, the compound's solubility must be determined to prepare a suitable dosing formulation.[9] The goal is to create a safe and stable solution or homogenous suspension that maximizes exposure.
Protocol: Solubility Screen & Vehicle Selection
-
Objective: To identify a suitable vehicle for oral (PO) and intravenous (IV) administration in rodents.
-
Materials: Test compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Carboxymethylcellulose (CMC), Saline (0.9% NaCl), Tween 80, Corn oil, Cottonseed oil.
-
Procedure:
-
Assess the compound's solubility at target concentrations (e.g., 1, 5, 10 mg/mL) in a panel of common preclinical vehicles.
-
For Oral (PO) Dosing:
-
For Intravenous (IV) Dosing:
-
The formulation must be a clear, sterile solution.
-
Test solubility in vehicles such as 5-10% DMSO in saline, or systems containing cyclodextrins (e.g., Captisol®) to enhance solubility.[11]
-
-
-
Selection Criteria: Choose the simplest vehicle system that achieves the desired concentration and remains stable without causing overt toxicity in the animals.
Pharmacokinetic (PK) Profiling
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[12] This data informs dose selection, dosing frequency, and the optimal time points for efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following IV and PO administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using serial microsampling).
-
Study Groups:
-
Group 1: IV administration (e.g., 1-2 mg/kg).
-
Group 2: PO administration (e.g., 10-20 mg/kg).
-
-
Procedure:
-
Administer the compound in the selected vehicle.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points.
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate PK parameters using software like Phoenix WinNonlin.[13] Oral bioavailability (%F) can be calculated by comparing the dose-normalized AUC from PO and IV routes.
| Parameter | Group 1: IV Administration | Group 2: PO Administration |
| Animal Model | Sprague-Dawley Rats (n=3/group) | Sprague-Dawley Rats (n=3/group) |
| Dose | 2 mg/kg | 10 mg/kg |
| Vehicle | 10% DMSO in Saline | 0.5% CMC in Water |
| Route | Intravenous (Tail Vein) | Oral Gavage |
| Sampling | Serial (Saphenous Vein) | Serial (Saphenous Vein) |
| Time Points (hr) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24 |
| Analysis | LC-MS/MS | LC-MS/MS |
| Table 1: Example design for a rodent pharmacokinetic study. |
Efficacy Model 1: Acute Anti-Inflammatory Activity
The Carrageenan-Induced Paw Edema model is a classic, reproducible acute inflammation model used for the initial screening of compounds with potential anti-inflammatory properties.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the ability of the test compound to reduce acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Acclimatize animals and fast them overnight.
-
At T=0, administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg, PO) to their respective groups.
-
At T=1 hr (or at the predetermined Tmax from the PK study), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Primary Endpoint: The percentage inhibition of paw edema at each time point compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume change in the control group and Vt is the mean paw volume change in the treated group.
-
-
Secondary Endpoints (Optional): At the end of the study, tissue can be collected for histopathology or analysis of inflammatory markers (e.g., TNF-α, IL-6) via ELISA or qPCR.
| Group | N | Treatment | Dose (mg/kg) | Route |
| 1 | 8 | Vehicle (0.5% CMC) | - | PO |
| 2 | 8 | Positive Control (Indomethacin) | 10 | PO |
| 3 | 8 | Test Compound | 10 | PO |
| 4 | 8 | Test Compound | 30 | PO |
| 5 | 8 | Test Compound | 100 | PO |
| Table 2: Example study group design for the Carrageenan-Induced Paw Edema model. |
Efficacy Model 2: Acute Anticonvulsant Activity
The Maximal Electroshock (MES) seizure model is a gold-standard screen for compounds effective against generalized tonic-clonic seizures.[3] It tests a compound's ability to prevent the spread of a seizure.
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Objective: To determine if the test compound can prevent tonic hindlimb extension following maximal electroshock.
-
Animal Model: Male CF-1 or C57BL/6 mice.
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., Phenytoin, 10-30 mg/kg, PO) to their respective groups.
-
At the time of peak effect (determined by PK studies or estimated), deliver an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).[2] A topical anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas prior to electrode placement.
-
Immediately observe the animal for the presence or absence of tonic hindlimb extension.
-
-
Primary Endpoint: The abolition of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is absent.
-
Data Analysis: The primary outcome is binary (protected vs. not protected). The percentage of animals protected in each group is calculated. A dose-response curve can be generated to determine the ED₅₀ (the dose that protects 50% of the animals).
| Group | N | Treatment | Dose (mg/kg) | Route |
| 1 | 10 | Vehicle (0.5% CMC) | - | PO |
| 2 | 10 | Positive Control (Phenytoin) | 20 | PO |
| 3 | 10 | Test Compound | 10 | PO |
| 4 | 10 | Test Compound | 30 | PO |
| 5 | 10 | Test Compound | 100 | PO |
| Table 3: Example study group design for the Maximal Electroshock (MES) model. |
Visualization of Experimental Workflow & Logic
A robust in vivo study follows a logical progression from planning to execution and analysis. The following diagrams illustrate this workflow and a decision-making process for model selection.
Caption: General workflow for a preclinical in vivo efficacy study.
Caption: Decision tree for selecting an initial in vivo efficacy model.
Data Analysis and Interpretation
The choice of statistical test depends on the data type and distribution.
-
Paw Edema Data: Continuous data measured over time should be analyzed using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control at each time point.
-
MES Data: This is categorical (binary) data. It should be analyzed using Fisher's exact test to compare the proportion of protected animals in each group. Probit analysis is used to calculate the ED₅₀ value.
-
General: A p-value of <0.05 is typically considered statistically significant. All analyses should be pre-specified in the study protocol to avoid p-hacking.[4]
References
- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. info.pacelabs.com [info.pacelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. meliordiscovery.com [meliordiscovery.com]
The Maximal Electroshock (MES) Test in Mice: A Comprehensive Guide for Preclinical Anticonvulsant Screening
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of the Maximal Electroshock (MES) test in mice. The MES test is a cornerstone preclinical model for the initial screening and characterization of potential anticonvulsant compounds.[1][2] It is particularly well-validated for identifying therapeutic agents effective against generalized tonic-clonic seizures in humans.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.
Scientific Principles and Relevance
The MES test is an acute seizure model that evaluates the ability of a compound to prevent the spread of seizures through neural tissue.[4] By inducing a maximal seizure via a brief electrical stimulus, the test assesses a drug's capacity to inhibit seizure propagation when neuronal circuits are maximally activated.[3] The hallmark of a maximal seizure in this model is the tonic extension of the hindlimbs, and the abolition of this specific endpoint is the primary measure of anticonvulsant activity.[1][3]
The predictive validity of the MES test for generalized tonic-clonic seizures is well-established, making it an indispensable tool in the early stages of antiepileptic drug (AED) discovery.[5][6] It is highly effective in identifying compounds that modulate voltage-gated sodium channels or enhance GABAergic neurotransmission.[4][7]
Experimental Workflow and Key Considerations
A successful MES study hinges on meticulous planning and execution. The following workflow outlines the critical stages, from animal preparation to data analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test in mice.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[8][9][10][11] The principle of the "Three Rs" (Replacement, Reduction, and Refinement) should be a guiding framework.[9][12]
-
Replacement: While in vitro models exist, the MES test's assessment of systemic effects on seizure spread currently necessitates an in vivo model.[4]
-
Reduction: The number of animals used should be minimized by employing appropriate statistical design and power analysis.[12]
-
Refinement: Procedures should be optimized to minimize pain and distress. This includes proper handling, the use of local anesthetics for corneal electrodes, and ensuring a swift and humane endpoint.[11]
Factors Influencing Experimental Outcomes
Numerous factors can impact the results of the MES test, and their control is paramount for data integrity.[6][13][14]
| Factor | Influence and Recommendations |
| Animal Strain | Different mouse strains can exhibit varying seizure thresholds and drug responses. Consistency in strain selection is crucial.[15] |
| Age and Weight | Younger mice may have different seizure thresholds.[16] It is recommended to use mice within a defined weight range (e.g., 20-25g).[1] |
| Sex | Hormonal fluctuations in female mice can affect seizure susceptibility.[15] Studies may focus on a single sex or account for estrous cycle stages. |
| Housing Conditions | Maintain a controlled environment with a 12-hour light/dark cycle, stable temperature (20-24°C), and humidity (50-60%).[4][14] |
| Handling | Acclimate mice to the laboratory environment and handle them gently to minimize stress, which can alter seizure thresholds.[15][17] |
| Drug Vehicle | The vehicle used to dissolve or suspend the test compound should be inert and administered consistently across all groups.[6] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for conducting the MES test in mice.
Materials and Equipment
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6) weighing 20-25 grams.[1][3]
-
Electroconvulsometer: A device capable of delivering a constant alternating current.
-
Corneal Electrodes: Saline-soaked electrodes for stimulus delivery.[3]
-
Test Compounds: The investigational drug, a positive control (e.g., Phenytoin, Carbamazepine), and a vehicle control.[2][18]
-
Local Anesthetic: 0.5% tetracaine hydrochloride solution.[2][3]
-
Saline Solution: 0.9% NaCl to ensure good electrical conductivity.[2][3]
-
Administration Supplies: Syringes, gavage needles, etc., appropriate for the chosen route of administration.
-
Timer/Stopwatch
Pre-Test Procedure
-
Animal Acclimation: Upon arrival, house the mice in a controlled environment for at least one week to acclimate.[14] Provide free access to food and water.[1]
-
Grouping: Randomly assign mice to treatment groups (vehicle control, positive control, and various doses of the test compound). A typical group size is 8-12 animals.[4][18]
-
Compound Preparation: Prepare fresh solutions or suspensions of the test compounds and controls in the chosen vehicle on the day of the experiment.
Test Procedure
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective animal groups via the desired route (e.g., oral gavage or intraperitoneal injection).[1] The volume of administration should be consistent across all groups.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect (TPE) of the test compound. The TPE is typically determined in a preliminary experiment by testing at various time points after administration (e.g., 30, 60, 120 minutes).[1]
-
Induction of Maximal Electroshock Seizure:
-
At the predetermined time point after drug administration, gently restrain the mouse.
-
Apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia.[2][3]
-
Following the anesthetic, apply a drop of 0.9% saline to each cornea to improve electrical conductivity.[2][3]
-
Place the saline-soaked corneal electrodes on the corneas of the animal.
-
Deliver the electrical stimulus. Standard parameters for mice are a 60 Hz alternating current of 50 mA for 0.2 seconds.[1][2][3]
-
Observation and Endpoint
Immediately after the stimulus, observe the mouse for the characteristic seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension (THLE).[1][2][3] An animal is considered "protected" if it does not exhibit this phase.[3]
The typical seizure progression is as follows:
-
Tonic flexion of the limbs.
-
Tonic extension of the forelimbs and hindlimbs.
-
Clonic convulsions.[19]
-
Stupor and recovery.
Caption: Seizure progression and the endpoint in the MES test.
Data Analysis and Interpretation
Data Collection
For each animal, record whether protection against THLE occurred (a binary "yes" or "no"). The results are then tabulated as the number of animals protected in each group.
Calculation of ED₅₀
The anticonvulsant potency of a test compound is typically expressed as its ED₅₀ (Median Effective Dose).[2][3] This is the dose required to protect 50% of the animals from the tonic hindlimb extension phase of the MES-induced seizure. The ED₅₀ is calculated using statistical methods such as probit analysis.[2]
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Mice | Protected Mice | % Protection |
| Vehicle | - | 10 | 0 | 0 |
| Phenytoin | 10 | 10 | 10 | 100 |
| Compound X | 5 | 10 | 2 | 20 |
| Compound X | 10 | 10 | 5 | 50 |
| Compound X | 20 | 10 | 9 | 90 |
From this data, the ED₅₀ for Compound X would be determined to be 10 mg/kg.
Interpretation of Results
A statistically significant increase in the percentage of protected animals in the drug-treated groups compared to the vehicle control group indicates anticonvulsant activity. The ED₅₀ value provides a quantitative measure of the compound's potency, allowing for comparison with standard antiepileptic drugs.
Conclusion
The Maximal Electroshock test in mice is a robust, reliable, and highly predictive model for the initial screening of compounds with potential efficacy against generalized tonic-clonic seizures.[4][6] Adherence to a standardized protocol, careful consideration of experimental variables, and a strong ethical framework are essential for generating high-quality, reproducible data. This guide provides the necessary foundation for researchers to confidently and effectively implement the MES test in their drug discovery programs.
References
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106. [Link]
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Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Nature Experiments. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed. [Link]
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Slideshare. (2014). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]
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YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]
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ResearchGate. (2009). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
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Li, G., et al. (2018). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. PubMed Central. [Link]
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Application Notes and Protocols for the Pentylenetetrazole (PTZ)-Induced Seizure Model
A Comprehensive Guide for Preclinical Epilepsy Research
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the PTZ Seizure Model
The pentylenetetrazole (PTZ)-induced seizure model is a cornerstone in the field of epilepsy research and the preclinical evaluation of anticonvulsant therapies.[1] As a chemoconvulsant, PTZ provides a reliable and reproducible method for inducing seizures in laboratory animals, primarily rodents.[2] This model is highly valued for its ability to simulate generalized seizures, making it particularly useful for studying the underlying mechanisms of epileptogenesis and for the initial screening of potential anti-epileptic drugs (AEDs).[3][4]
This guide provides a detailed overview of the PTZ model, from its neurobiological basis to practical, step-by-step protocols for both acute and chronic (kindling) seizure induction. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this model effectively and ethically in their laboratories.
The Neurobiology of PTZ-Induced Seizures: A Disruption of Inhibitory Control
The primary mechanism of action for PTZ is its role as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
PTZ disrupts this critical inhibitory pathway by binding to the picrotoxin site on the GABA-A receptor complex, which induces a conformational change that blocks the chloride ion channel.[7] This blockade prevents GABA from exerting its inhibitory effects, leading to a state of neuronal hyperexcitability.[8][9] The resulting imbalance between excitatory and inhibitory signals within the brain culminates in the synchronized, excessive neuronal firing that manifests as a seizure.[6]
Caption: Mechanism of PTZ-induced neuronal hyperexcitability.
Experimental Paradigms: Acute vs. Chronic (Kindling) Models
The PTZ model can be employed in two primary paradigms: acute seizure induction and chronic chemical kindling. The choice between these models depends on the specific research question.
-
Acute PTZ Model: This model involves the administration of a single, convulsive dose of PTZ to induce a generalized seizure.[4] It is predominantly used for the rapid screening of potential anticonvulsant compounds.[10]
-
Chronic PTZ (Kindling) Model: This model utilizes repeated administration of a sub-convulsive dose of PTZ over an extended period.[5][11] This process leads to a progressive and permanent reduction in the seizure threshold, eventually resulting in the manifestation of generalized tonic-clonic seizures even at the initially sub-convulsive dose.[5][12] The kindling model is considered to be more representative of human epilepsy, as it mimics the process of epileptogenesis.[10][11]
Key Considerations Before Starting
Several factors can significantly influence the outcome of PTZ-induced seizure experiments and must be carefully controlled to ensure reproducibility.
| Factor | Key Considerations | Impact on Seizure Threshold |
| Animal Species & Strain | Mice generally require higher doses of PTZ than rats.[1] Significant variability exists between different mouse strains (e.g., C57BL/6 mice are more resistant than BALB/c or Swiss albino mice).[1] | High |
| Age | Older animals may exhibit increased seizure susceptibility.[13][14] | Moderate |
| Sex | Some studies suggest non-ovariectomized female mice may have a higher seizure threshold, though this can be dose-dependent.[13] | Low to Moderate |
| Housing Conditions | Single-housing and other physiological stressors can increase seizure susceptibility.[14] | Moderate to High |
| Route of Administration | Intraperitoneal (IP) injection leads to a more rapid onset of seizures compared to subcutaneous (SC) injection.[15] Intravenous (IV) infusion allows for precise determination of the seizure threshold dose.[16] | High |
Detailed Experimental Protocols
Ethical Note: All procedures involving animal models must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC). Researchers have an ethical obligation to minimize any potential pain, distress, or harm to the animals.[17] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[18][19][20]
Materials and Reagents
-
Pentylenetetrazole (PTZ) powder
-
Sterile 0.9% saline solution
-
Experimental animals (mice or rats)
-
Standard animal cages
-
Transparent observation chambers (Plexiglas or equivalent)
-
Syringes (1 mL) and needles (23-27 gauge, depending on animal and route of administration)
-
Animal scale
-
Video recording equipment (highly recommended for accurate behavioral scoring)
PTZ Solution Preparation
-
On the day of the experiment, prepare a fresh solution of PTZ by dissolving it in sterile 0.9% saline.[1][8] A common concentration for administration is 2 mg/mL to 10 mg/mL.[5][21]
-
Ensure the PTZ is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.[5]
Protocol 1: Acute PTZ-Induced Seizures in Mice
This protocol is designed for the rapid screening of anticonvulsant compounds.
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.[5]
-
Habituation: On the day of the experiment, weigh each mouse and place it individually in a transparent observation chamber for a habituation period of at least 3 minutes.[5][21]
-
Compound Administration: If testing a compound, administer it at the appropriate time before PTZ injection to ensure it has reached its peak effect.
-
PTZ Administration: Administer PTZ via intraperitoneal (IP) or subcutaneous (SC) injection. The dose will vary depending on the mouse strain, but a common range for inducing acute seizures is 30-85 mg/kg.[1] For C57BL/6 mice, a dose of 45 mg/kg (SC) has been cited.[22]
-
Observation and Scoring: Immediately after PTZ injection, begin observing the animal continuously for a period of 30 minutes.[5][8] Record the latency to the first seizure and the maximum seizure severity for each animal using a revised Racine scale for mice (see Table 2). Video recording is highly recommended for later review and unbiased scoring.[10]
Protocol 2: PTZ-Induced Chemical Kindling in Mice
This protocol is used to model epileptogenesis and chronic epilepsy.
-
Animal Acclimation and Habituation: Follow steps 1 and 2 from the acute protocol.
-
PTZ Administration: Administer a sub-convulsive dose of PTZ (typically 30-35 mg/kg for C57BL/6 mice) via IP injection.[5]
-
Injection Schedule: Repeat the PTZ injections every other day. A total of 10-25 injections are typically required to achieve a fully kindled state, which is defined as the animal exhibiting a Stage 4 or 5 seizure on three consecutive injections.[5][15]
-
Control Group: A control group receiving saline injections of an equivalent volume should be included.[5]
-
Observation and Scoring: After each injection, observe the animals for 30 minutes and score the seizure severity.[5][10]
-
Confirmation of Kindling: After the kindling phase, a challenge dose of PTZ can be administered to confirm the lowered seizure threshold.
Caption: Comparative workflows for acute and chronic (kindling) PTZ models.
Seizure Scoring: A Revised Racine Scale
The original Racine scale was developed for the amygdala-kindling model and is not always adequate for describing the primary generalized seizures induced by PTZ.[10][23] Therefore, a revised scale is recommended for more accurate and consistent scoring.[24][25]
Table 2: Modified Racine Scale for PTZ-Induced Seizures in Mice [26]
| Score | Behavioral Manifestation | Seizure Type |
| 0 | No response, normal behavior | No Seizure |
| 1 | Immobilization, behavioral arrest, staring | Partial/Focal |
| 2 | Head nodding, facial and/or forelimb myoclonus | Partial/Focal |
| 3 | Continuous myoclonic jerks of the whole body, tail held up stiffly | Generalized |
| 4 | Rearing, falling down on its side, forelimb clonus | Generalized |
| 5 | Generalized tonic-clonic convulsions, loss of posture, wild rushing and jumping | Generalized |
| 6 | Tonic hindlimb extension | Generalized |
| 7 | Death, often due to respiratory arrest | Outcome |
Data Analysis and Interpretation
The primary endpoints for analysis in the PTZ model include:
-
Latency to Seizure Onset: The time from PTZ injection to the first observable seizure behavior (typically Stage 2 or higher).
-
Maximum Seizure Score: The highest stage reached on the revised Racine scale during the observation period.
-
Duration of Seizures: The length of time the animal exhibits seizure behaviors.
-
Incidence of Seizures: The percentage of animals in a group that exhibit a seizure of a certain severity.
Statistical analysis will depend on the experimental design. For acute studies comparing a treated group to a control group, a Student's t-test or Mann-Whitney U test can be used to compare seizure latencies and scores. For kindling studies, a repeated-measures ANOVA can be used to analyze the progression of seizure scores over time.
Troubleshooting and Optimization
-
High Variability in Seizure Response: Ensure that animal strain, age, sex, and housing conditions are consistent across all experimental groups.[13][14]
-
High Mortality Rate: If mortality is high in the acute model, consider reducing the PTZ dose. In the kindling model, if an animal consistently reaches a high seizure score (e.g., Stage 5), the dose can be slightly reduced for subsequent injections.[8]
-
No Seizure Induction: Verify the concentration and freshness of the PTZ solution. Ensure the correct dose was administered and that the chosen dose is appropriate for the animal strain being used.
Conclusion
The PTZ-induced seizure model is a powerful and versatile tool in epilepsy research. By understanding the underlying neurobiology, carefully selecting the appropriate experimental paradigm, and adhering to standardized protocols, researchers can generate reliable and reproducible data to advance our understanding of seizure disorders and aid in the development of novel anticonvulsant therapies.
References
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JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Pharmacology, Chapter 5, Unit 5.29. [Link]
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JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]
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Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57223. [Link]
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Chitravanshi, V. C., & Gupta, M. (2013). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 105(1-2), 61–68. [Link]
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Njamnshi, A. K., et al. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Epilepsy & Behavior, 134, 108823. [Link]
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Lüttjohann, A., et al. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Epilepsy & Behavior, 15(4), 437–443. [Link]
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Van Erum, J., et al. (2019). PTZ-induced seizures in mice require a revised Racine scale. Epilepsy & Behavior, 95, 142-148. [Link]
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Al-Shorbagy, M. Y., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(20), 2329-2342. [Link]
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Van Erum, J., et al. (2019). PTZ-induced seizures in mice require a revised Racine scale. Epilepsy & Behavior, 95, 142-148. [Link]
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Löscher, W., & Hönack, D. (1993). Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice. Journal of Pharmacology and Experimental Therapeutics, 264(2), 793-801. [Link]
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Löscher, W., & Hönack, D. (1991). Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression. Journal of Pharmacology and Experimental Therapeutics, 256(2), 629-635. [Link]
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Troubleshooting & Optimization
How to improve the yield of "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Introduction
This compound is a substituted hydantoin. Hydantoin scaffolds are a cornerstone in medicinal chemistry, appearing in FDA-approved drugs such as the anticonvulsant Phenytoin and the muscle relaxant Dantrolene.[1] The title compound, with its carboxylic acid functionality and phenyl group, serves as a valuable building block, particularly in the design of peptidomimetics where it can mimic amino acid frameworks to enhance metabolic stability.[2]
The most direct and widely adopted method for preparing 5,5-disubstituted hydantoins like this one is the Bucherer–Bergs reaction .[3] This multicomponent reaction is prized for its operational simplicity and the general accessibility of its starting materials.[4][5] This guide will focus primarily on optimizing this pathway.
Part 1: Reaction Overview and Mechanism
The synthesis of this compound via the Bucherer-Bergs reaction commences with 4-oxo-4-phenylbutanoic acid. In a one-pot process, this ketone is reacted with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.[6]
The reaction proceeds through several key stages:
-
Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin is then aminated by ammonia (generated in situ from ammonium carbonate) to form an α-aminonitrile.
-
Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which rapidly cyclizes to an imino-hydantoin.
-
Hydrolysis: The imino-hydantoin hydrolyzes to the final, stable hydantoin product.[4]
This cascade of reactions within a single pot is what makes the Bucherer-Bergs synthesis exceptionally efficient.
Caption: Figure 1: Generalized Bucherer-Bergs Reaction Mechanism
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low or I recovered only starting material. What are the likely causes?
Answer: Low conversion is the most common issue and can be traced to several factors related to reaction kinetics and equilibrium.
-
Sub-Optimal Temperature and Pressure: The Bucherer-Bergs reaction requires heating, typically between 60–120 °C.[4][7] For sterically hindered or less reactive ketones like 4-oxo-4-phenylbutanoic acid, higher temperatures may be necessary. Crucially, the reaction should be performed in a sealed, pressure-rated vessel. Ammonium carbonate decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential reactants. An open system allows these gases to escape, shifting the equilibrium away from product formation. For particularly stubborn reactions, heating up to 110 °C in a closed vessel has been shown to dramatically improve yields.[4]
-
Incorrect Stoichiometry: The cyanide source and ammonium carbonate should be used in stoichiometric excess. A typical starting point is 2-3 equivalents of KCN/NaCN and 4-6 equivalents of (NH₄)₂CO₃ relative to the ketone. This ensures a high concentration of the key nucleophiles and reacting gases.[4]
-
Solvent and Solubility Issues: The reaction is often biphasic. The standard solvent system is aqueous ethanol, which helps to solubilize both the organic ketone and the inorganic salts.[3] If the starting ketone has poor solubility, conversion will be slow. Consider the following:
-
Solvent Modification: For difficult cases, using a more effective organic solvent like acetamide or formamide has been recommended.[4]
-
Continuous Flow Approach: A study on continuous-flow synthesis found that using ethyl acetate as the organic phase with a two-feed system (one for organics, one for aqueous reagents) led to nearly quantitative conversions by maximizing the interfacial area between the phases.[7]
-
Sonication: Applying ultrasound has been shown to accelerate hydantoin formation, likely by improving mass transport and mixing.[4]
-
-
Insufficient Reaction Time: These reactions are not always fast. Reaction times can range from a few hours to over 24 hours. For challenging substrates, extended reaction times (e.g., 48-90 hours) may be required to drive the reaction to completion.[4] It is advisable to monitor the reaction by TLC or LCMS to determine the optimal endpoint.
Question 2: I've isolated a major side product instead of the desired hydantoin. How do I identify and prevent it?
Answer: The primary side products are typically reaction intermediates that failed to cyclize.
-
Isolated Product is the Cyanohydrin: This occurs if the amination step is unsuccessful. This was observed in cases where the classical Bucherer-Bergs reaction failed.[4] The cause is often an insufficient concentration of ammonia.
-
Solution: Ensure the reaction is in a properly sealed vessel to maintain ammonia pressure. Increasing the excess of ammonium carbonate can also help.
-
-
Isolated Product is the α-Ureido Acid: This results from the reaction of the aminonitrile with CO₂ but a failure of the final ring-closing step.
-
Solution: This intermediate can often be converted to the final hydantoin by prolonged heating or by adjusting the workup. After the initial reaction time, acidifying the mixture with an acid like HCl and gently heating can promote the cyclization to the hydantoin.[8]
-
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Question 3: The product is difficult to isolate and purify from the reaction mixture. What is the best workup procedure?
Answer: While many hydantoins are crystalline and precipitate easily upon cooling, the carboxylic acid moiety in the target molecule can complicate isolation.[4]
-
Standard Workup:
-
After the reaction is complete, cool the mixture in an ice bath. The product may precipitate.
-
If no solid forms, slowly and carefully acidify the reaction mixture with a mineral acid (e.g., 6M HCl) in a well-ventilated fume hood. WARNING: Acidification of a solution containing cyanide will liberate highly toxic HCN gas. This step must be performed with extreme caution.
-
Acidification serves two purposes: it protonates the carboxylic acid group and the hydantoin N-H, reducing their solubility in water and promoting precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.
-
-
Purification:
-
Recrystallization: The most common purification method. A suitable solvent would be an alcohol/water mixture (e.g., ethanol/water) or ethyl acetate. Experiment with different solvent systems to achieve good crystal formation.
-
Extraction: If the product does not precipitate cleanly, it may be necessary to perform a liquid-liquid extraction. After acidification, extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
-
Part 3: Optimized Experimental Protocol
This protocol is a synthesized example based on established principles of the Bucherer-Bergs reaction.
Safety Warning: This reaction involves potassium or sodium cyanide, which is acutely toxic. It should only be performed by trained personnel in a certified chemical fume hood. All glassware should be decontaminated with bleach (sodium hypochlorite) solution before removal from the hood. Acidification must be done with extreme care to avoid generating lethal HCN gas.
Materials:
-
4-oxo-4-phenylbutanoic acid (1.0 eq)
-
Potassium Cyanide (KCN) (2.5 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
6M Hydrochloric Acid (HCl)
Procedure:
-
To a pressure-rated glass vessel equipped with a magnetic stir bar, add 4-oxo-4-phenylbutanoic acid (1.0 eq), ammonium carbonate (5.0 eq), and potassium cyanide (2.5 eq).
-
Add a 1:1 mixture of 95% ethanol and deionized water until the solids are submerged and can be stirred effectively (approx. 5-10 mL per gram of ketone).
-
Seal the vessel tightly. Ensure the vessel is rated for the temperature and pressure of the reaction.
-
Place the vessel in an oil bath preheated to 90-100 °C.
-
Stir the mixture vigorously for 24-48 hours. Monitor the reaction progress by taking aliquots (after cooling) for TLC or LCMS analysis.
-
After the reaction is complete, cool the vessel to room temperature and then in an ice bath for 1 hour.
-
IN A FUME HOOD: Open the vessel. Slowly add 6M HCl dropwise while stirring until the pH of the solution is ~2. Be vigilant for any gas evolution.
-
Stir the acidified mixture in the ice bath for another 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to a constant weight.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture.
Part 4: Data Summary & FAQs
Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy | Rationale & Citation |
| Temperature | 60-70 °C | Increase to 90-120 °C in a sealed vessel. | Overcomes activation energy for less reactive ketones and prevents loss of volatile NH₃ and CO₂.[4] |
| Solvent | 1:1 Ethanol/Water | Use formamide or acetamide for poor solubility; use ultrasound to enhance mixing. | Improves solubility of starting materials and accelerates the reaction.[4] |
| Reagents | 2 eq KCN, 4 eq (NH₄)₂CO₃ | Increase to 2.5-3 eq KCN and 5-6 eq (NH₄)₂CO₃. | Le Châtelier's principle: drives the reaction equilibrium towards the product side.[4] |
| Time | 10-24 hours | Extend to 48-90 hours for difficult substrates. | Ensures the reaction proceeds to completion, especially for slower cyclization steps.[4] |
Frequently Asked Questions (FAQs)
-
Q: Can I use sodium cyanide (NaCN) instead of potassium cyanide (KCN)?
-
A: Yes, NaCN and KCN are generally interchangeable in the Bucherer-Bergs reaction.[3] Be sure to adjust the mass used based on their different molar masses.
-
-
Q: How do I safely dispose of cyanide waste?
-
A: All aqueous waste containing cyanide must be treated with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate. Never mix cyanide waste directly with acid. Follow all institutional safety protocols for hazardous waste disposal.
-
-
Q: Are there any cyanide-free alternatives for this synthesis?
-
A: While the Bucherer-Bergs reaction is the most direct, other methods for hydantoin synthesis exist, such as the Urech synthesis from α-amino acids and isocyanates or the Biltz synthesis from α-dicarbonyl compounds and urea.[8] However, for this specific target, these routes would require the multi-step synthesis of a specialized α-amino acid or dicarbonyl precursor, making them less efficient than the one-pot Bucherer-Bergs method.
-
References
-
Koóš, M., & Kónya, K. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]
-
Sim, M., et al. (2023). Recent Developments in Hydantoin Chemistry. ResearchGate. Available at: [Link]
-
Chin, E.-Z., et al. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 24(1), 80-89. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Available at: [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]
-
Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
-
Kamal, A. (2011). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Al-Saeed, M. H., & Abbas, A. S. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-5. Available at: [Link]
Sources
- 1. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 2. This compound [myskinrecipes.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. ikm.org.my [ikm.org.my]
Technical Support Center: Purification of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Welcome to our dedicated technical guide for researchers working with 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. This molecule, a valuable intermediate in pharmaceutical research for developing anticonvulsant and anti-inflammatory agents, possesses a unique structure—a hydantoin ring with a quaternary stereocenter and a carboxylic acid side chain—that presents specific and often frustrating purification challenges.[1]
This guide is structured as a series of frequently asked questions and in-depth troubleshooting sections. It is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on your synthetic route. However, based on common hydantoin syntheses like the Bucherer-Bergs reaction or routes starting from α-amino acids, you can anticipate the following:
-
Unreacted Starting Materials: Such as the parent α-amino acid ester or ketone precursors.
-
Reaction Intermediates: Incomplete cyclization can leave ureido acid intermediates in your crude product.[2][3]
-
Diastereomers: The C4 carbon is a stereocenter. Unless your synthesis is highly stereospecific, you will likely form a racemic mixture. Separating these enantiomers or any diastereomers formed is a significant challenge.
-
Side-Products: Hydrolysis of the hydantoin ring under harsh acidic or basic conditions during workup can occur.
Q2: My final product is a sticky oil instead of a crystalline solid. What went wrong?
A2: This is a classic sign of persistent impurities. Even small amounts of residual solvent or impurities can disrupt the crystal lattice formation. The most common culprits are:
-
Residual Solvents: Ensure your product is thoroughly dried under high vacuum.
-
Grease: Contamination from glassware joints.
-
Low-Melting Impurities: The presence of starting materials or oily side-products can act as a eutectic contaminant. A primary purification step is necessary before attempting crystallization.
Q3: What is the best general strategy to start with: recrystallization or column chromatography?
A3: For crude purities above 85-90%, recrystallization is the most efficient and scalable method. If your crude material is complex, oily, or contains impurities with very similar polarity, column chromatography will be necessary as an initial step. A general workflow is outlined in the diagram below.
Caption: General workflow for purifying the target compound.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a specific solvent at different temperatures.[4]
Problem: My compound won't dissolve in anything, or it dissolves in everything.
Solution: This requires a systematic solvent screen. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude, dry solid into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good starting solvents are water, ethanol, isopropanol, ethyl acetate, and toluene.
-
Observation 1: If the solid dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but might be a good "soluble solvent" for a two-solvent system.
-
Observation 2: If the solid remains largely insoluble, heat the test tube gently in a water or sand bath.
-
Ideal Solvent: The solid dissolves completely upon heating.
-
Cool the tube to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.
| Solvent System | Application Notes |
| Water/Ethanol | The compound has a polar carboxylic acid and hydantoin ring. It may have good solubility in hot water/ethanol mixtures and lower solubility upon cooling. A good starting point. |
| Ethyl Acetate/Hexanes | A classic combination for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool. |
| Isopropanol | Often a good single-solvent choice for compounds that are too soluble in ethanol but not soluble enough in ethyl acetate. |
Problem: The compound "oils out" during cooling instead of forming crystals.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure eutectic mixture). The compound comes out of solution as a liquid instead of a solid crystal.
Solutions:
-
Use a larger solvent volume: This lowers the saturation point to a temperature below the melting point. Re-heat the oiled-out mixture until it fully dissolves, add 10-20% more solvent, and cool again.
-
Cool more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling encourages orderly crystal growth.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can initiate nucleation.[4]
-
Add a seed crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to template crystallization.[4]
Section 3: Troubleshooting Guide: Column Chromatography
Due to the carboxylic acid moiety, this compound can be challenging to purify via standard silica gel chromatography.
Problem: My compound is streaking badly down the TLC plate and column.
Causality: This is the most common issue. The acidic proton on the propanoic acid side chain can engage in strong ionic interactions with the polar silica gel surface (Si-OH). This causes some molecules to stick, while others move, resulting in severe peak tailing (streaking).
Caption: Cause of peak tailing for acidic compounds on silica.
Solution: Suppress Ionization with an Acidic Modifier. By adding a small amount of a volatile acid to your mobile phase, you shift the equilibrium R-COOH <=> R-COO⁻ + H⁺ to the left (Le Châtelier's principle). This keeps the compound in its neutral, less polar, protonated form, which interacts less with the silica and elutes as a sharp band.
Experimental Protocol: Normal-Phase Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Start by developing a solvent system with ethyl acetate and hexanes that gives your product an Rf of ~0.2-0.3 on a TLC plate.
-
Add Modifier: To your chosen bulk mobile phase, add 0.5-1% acetic acid or formic acid .
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). Do not use a highly polar solvent like methanol to dissolve your sample for loading, as this will ruin the separation.
-
Elution: Run the column as usual. The acidic modifier will ensure a sharp peak for your compound.
| Chromatography Mode | Stationary Phase | Mobile Phase Example | Rationale & Best Use |
| Normal-Phase | Silica Gel | Hexanes/Ethyl Acetate + 1% Acetic Acid | Best for separating compounds with different polarities. The acid modifier is crucial to prevent peak tailing.[5][6] |
| Reverse-Phase | C18 Silica | Water/Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Excellent for separating compounds with different hydrophobicities. The acid modifier ensures the carboxyl group is protonated, leading to better retention and peak shape.[5][7] |
Section 4: Purity and Stereochemistry Assessment
Confirming the purity and, if necessary, the stereochemical integrity of your product is a critical final step.
Q1: How can I confirm the chemical purity of my final product?
A1: A combination of techniques is recommended for a self-validating system.
-
¹H NMR Spectroscopy: This will confirm the structure and identify any proton-bearing impurities. The integration of signals should correspond to the expected proton counts.
-
HPLC-UV/MS: High-Performance Liquid Chromatography is the gold standard for purity assessment.[8] An isocratic or gradient method using a C18 column with an acidified water/acetonitrile mobile phase can typically resolve baseline impurities. Purity is reported as a percentage of the total peak area.[9]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.[4]
Q2: My synthesis is not stereospecific. How can I determine the enantiomeric excess (ee)?
A2: This requires specialized chiral analysis techniques.
-
Chiral HPLC: This is the most common method. It uses a stationary phase that is itself chiral (e.g., cellulose- or amylose-based columns) to differentially interact with the two enantiomers, leading to separate elution times.[8]
-
Chiral NMR Spectroscopy: In the presence of a chiral solvating agent (CSA), the two enantiomers form transient diastereomeric complexes. These complexes can have slightly different chemical shifts in the NMR spectrum, allowing for the integration of the peaks to determine the enantiomeric ratio.[10][11]
If a racemic mixture is obtained, separation can be achieved by forming diastereomeric salts with a chiral amine or base, separating these diastereomers by crystallization or chromatography, and then liberating the desired enantiomer by adding acid.[12]
References
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
ResearchGate. (2015). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.[Link]
-
National Institutes of Health (NIH). (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.[Link]
-
Figshare. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.[Link]
-
MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[Link]
-
LCGC International. (2022). Separation of a Mix of Acidic, Basic, and Neutral Compounds at High pH Conditions.[Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.[Link]
-
SIELC Technologies. Acid Effect on Retention of Acidic Analytes.[Link]
-
ACS Publications. (1979). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids.[Link]
-
MySkinRecipes. This compound.[Link]
-
MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.[Link]
-
YouTube. (2020). Recrystallization.[Link]
-
Organic Chemistry Portal. Hydantoin synthesis.[Link]
-
Tunghai University. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins.[Link]
-
YouTube. (2014). Resolution by diastereomeric salts.[Link]
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- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Crystallization of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Welcome to the technical support center for the crystallization of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (CAS No. 30741-72-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The principles and techniques discussed herein are grounded in established crystallization theory and best practices for small organic molecules.
Frequently Asked Questions (FAQs)
Here we address the most common initial challenges encountered during the crystallization of this compound.
Q1: What is the most critical factor for successfully crystallizing this compound?
A1: The choice of solvent is the most critical factor. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][2] The presence of both a phenyl ring and a carboxylic acid moiety suggests that a range of solvents with varying polarities should be screened. Solvents like ethanol, methanol, ethyl acetate, and mixtures with water are good starting points.[3][4]
Q2: My compound is not crystallizing from solution, even after cooling. What should I do?
A2: A lack of crystallization typically indicates that the solution is not sufficiently supersaturated.[1] Here are several techniques to induce nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][5]
-
Seeding: Introduce a single, well-formed crystal of the compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[1][6][7]
-
Concentration: If the solution is too dilute, you can increase the concentration by slowly evaporating some of the solvent.[1][8][9][10]
-
Lower Temperature: Cool the solution further using an ice bath or refrigerator to decrease the compound's solubility.[1][8]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[1][5][11] To resolve this, try the following:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to dilute the solution.
-
Allow the solution to cool much more slowly to prevent the compound from coming out of solution above its melting point.[1][5]
Q4: I obtained crystals, but they are very fine needles or small particles. How can I grow larger, better-quality crystals?
A4: The formation of small or needle-like crystals often results from a high rate of nucleation and rapid crystal growth.[12] This can be caused by excessive supersaturation or rapid cooling. To promote the growth of larger, more well-defined crystals, you need to slow down the crystallization process:
-
Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not oversaturated.
-
Slow Cooling: Insulate the crystallization vessel (e.g., by placing it in a Dewar flask or wrapping it in glass wool) to ensure a very slow cooling rate.[8]
-
Solvent System: Experiment with different solvents or solvent mixtures, as the solvent can significantly influence crystal habit (the external shape of the crystal).[12][13][14][15][16]
Q5: What is polymorphism, and should I be concerned about it for this compound?
A5: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each having a different internal lattice structure.[17][18][19] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in drug development.[18][20][21] For a pharmaceutical intermediate like this compound, identifying and controlling the polymorphic form is crucial for ensuring consistent product quality and performance. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different polymorphs.[17][19]
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, systematic approach to overcoming common crystallization challenges.
Problem 1: No Crystal Formation
If initial attempts to induce crystallization fail, a more systematic approach to creating supersaturation is required.
Workflow for Inducing Crystallization
Caption: Systematic workflow for inducing crystallization.
Problem 2: Poor Crystal Quality (Needles, Plates, or Aggregates)
The morphology, or "habit," of a crystal is governed by the relative growth rates of its different faces, which are heavily influenced by interactions with the solvent.[12][13][15]
Data Summary: Solvent Properties and Their Potential Impact on Crystal Habit
| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding | Potential Interaction with Compound | Expected Impact on Crystal Habit |
| Protic | Ethanol, Methanol, Water | High | Donor & Acceptor | Strong H-bonding with carboxylic acid and imidazolidine N-H groups. | Can lead to more compact, block-like crystals by stabilizing multiple crystal faces. |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Medium | Acceptor Only | H-bond accepting with N-H and -COOH groups. Dipole interactions with the phenyl ring. | May promote growth in certain directions, potentially leading to plates or elongated crystals.[12] |
| Apolar Aprotic | Toluene, Hexane | Low | None | van der Waals interactions with the phenyl ring. | Often used as anti-solvents. Less likely to form strong, specific interactions with crystal faces. |
Experimental Protocol: Screening Solvents to Optimize Crystal Habit
-
Preparation: Place ~20 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene/ethanol mixture) dropwise while heating gently until the solid just dissolves.
-
Slow Cooling: Allow the tubes to cool slowly to room temperature, then transfer to a refrigerator.
-
Observation: After 24-48 hours, examine the resulting crystals under a microscope to assess their morphology. Select the solvent system that produces the most well-formed, non-aggregated crystals for larger-scale crystallization.
Problem 3: Polymorph Control
Different polymorphs can arise from subtle changes in crystallization conditions. Gaining control over the desired form is essential for reproducibility.
Key Factors Influencing Polymorphism:
-
Solvent: The choice of solvent can dictate which polymorphic form is thermodynamically or kinetically favored.[17][19]
-
Temperature & Cooling Rate: The temperature at which nucleation occurs and the rate of cooling can trap a metastable polymorph or allow for the formation of the most stable form.[17]
-
Supersaturation Level: High levels of supersaturation may favor the nucleation of a less stable, metastable form.
Logical Flow for Polymorph Screening
Caption: A systematic approach to screening for polymorphs.
Detailed Crystallization Protocols
Here are three common, robust methods that can be adapted for this compound.
Method 1: Slow Cooling Crystallization
This is the most common and often most effective method for purifying organic compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot solvent (e.g., ethanol). The principle is to find a solvent that dissolves the compound well when hot but poorly when cold.[2][8][9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Method 2: Anti-Solvent Crystallization
This technique is useful when the compound is highly soluble in a solvent, even at low temperatures. It involves adding a second solvent (the "anti-solvent") in which the compound is insoluble to induce precipitation.[22][23][24]
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (the anti-solvent, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[22] This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will gradually increase the concentration of the anti-solvent, causing the compound to crystallize out slowly.[25][26]
-
Isolation & Drying: Collect and dry the crystals as described in Method 1.
Method 3: Vapor Diffusion
This method is excellent for growing high-quality single crystals from a small amount of material.[8][9]
-
Preparation: Dissolve the compound in a small volume of a relatively volatile "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer container. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth.[9]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
References
- Understanding the role of solvent in regul
- Polymorphism in Drugs: Why Crystal Forms M
- Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI.
- Crystallis
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- Controlling Nucleation in Crystal Growth. Calibre Scientific | Molecular Dimensions.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
- Control of Crystal Nucleation and Growth by Additives. Elements Magazine.
- Guide for crystalliz
- Understanding the Effect of a Solvent on the Crystal Habit.
- Controlling Nucleation and Crystal Growth of Ge in a Liquid Metal Solvent.
- Technical Support Center: Crystallization of Small Organic Molecules. Benchchem.
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystalliz
- Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI.
- Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals. Oxford Academic.
- Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
- Crystallization method for organic acid or organic acid ester.
- Evaporation Crystallization Equipment, Engineering Solution. Unknown Source.
- Crystallization process guide | industrial use. ANDRITZ GROUP.
- Antisolvent Crystalliz
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- Evaporation, filtration and crystallisation.
- Control of Crystal Nucleation and Growth by Additives. Elements - GeoScienceWorld.
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Unknown Source.
- Method for crystallising carboxylic acid.
- Processes involving the use of antisolvent crystallization.
- Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm (RSC Publishing).
- Three-Step Mechanism of Antisolvent Crystalliz
- Carboxylic acid purification and crystallization process.
- (PDF) Anti-Solvent Crystallization.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- (PDF) Solvent design for crystallization of carboxylic acids.
- SOP: CRYSTALLIZ
- Advice for Crystalliz
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Recrystallization and Crystalliz
- Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
- Seed Recipe Design for Batch Cooling Crystallization with Application to l-Glutamic Acid. White Rose Research Online.
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- 8. depts.washington.edu [depts.washington.edu]
- 9. unifr.ch [unifr.ch]
- 10. Evaporation, filtration and crystallisation | CPD article | RSC Education [edu.rsc.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 25. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Welcome to the technical support center for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (CAS 30741-72-1). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its aqueous solubility. Our goal is to provide you with a foundational understanding of the molecule's properties, alongside practical, field-proven techniques to overcome solubility hurdles in your experiments.
The inherent structure of this molecule—a hydrophobic phenyl-hydantoin core combined with an ionizable propanoic acid side chain—presents a classic solubility challenge.[1][2] Poor aqueous solubility is a leading cause of setbacks in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[3][4] This guide offers a systematic approach to troubleshooting and enhancing the solubility of this promising compound.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the key structural features of this compound that dictate its solubility?
A1: The solubility behavior is governed by a balance of two opposing features:
-
Hydrophobic Core: The fused phenyl and dioxo-imidazolidine (hydantoin) ring system is non-polar and rigid, contributing to poor water solubility. This part of the molecule prefers to interact with itself (forming a solid crystal) rather than with water molecules.[5]
-
Ionizable Side Chain: The propanoic acid group provides a handle for solubility enhancement. This carboxylic acid is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion.[6] This ionized form is significantly more polar and thus more water-soluble.
Q2: I'm observing very low solubility in my initial experiments using neutral aqueous buffers (e.g., PBS at pH 7.4). Is this expected?
A2: Yes, this is entirely expected. At neutral pH, the carboxylic acid group (with an estimated pKa around 4-5) exists in equilibrium between its neutral (COOH) and ionized (COO⁻) forms. The neutral form dominates at acidic pH and is poorly soluble. While ionization increases as the pH approaches and surpasses the pKa, at pH 7.4, a significant portion of the molecules may remain in a less soluble state, insufficient to achieve high concentrations. Many hydantoin derivatives exhibit pH-dependent solubility.[1][6]
Q3: How should I perform a reliable baseline solubility assessment?
A3: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[7][8] This involves adding an excess of the solid compound to your solvent of interest (e.g., water, buffer), agitating the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours), and then filtering out the undissolved solid before quantifying the concentration of the dissolved compound in the supernatant via a validated analytical method like HPLC-UV.[7][9] A detailed protocol is provided in Part 4 of this guide.
Part 2: Troubleshooting & Enhancement Strategy Guide
This section is structured to help you navigate specific experimental problems with actionable solutions.
Issue 1: My compound won't dissolve at the required concentration (e.g., 10 mM) in my assay buffer (pH 7.4).
-
Causality Analysis: The core issue is that the desired concentration exceeds the intrinsic solubility of the compound in the chosen solvent system. The primary reason at this pH is insufficient ionization of the carboxylic acid group.
-
Recommended Strategy: pH Adjustment This is the most direct method for compounds with an ionizable acidic functional group.[10][11] By raising the pH of the medium well above the compound's pKa, you can drive the equilibrium almost completely to the highly soluble ionized (carboxylate) form.
Step-by-Step Workflow:
-
Weigh the required amount of this compound.
-
Add a sub-stoichiometric amount of a basic solution, such as 0.1 M NaOH, dropwise while stirring. The goal is to dissolve the compound by forming its sodium salt in situ.
-
Once the solid is fully dissolved, you will have a concentrated, basic stock solution.
-
Carefully add your target buffer (e.g., 10x PBS) and then adjust the final volume with purified water.
-
Critically, verify the final pH of your solution and, if necessary, adjust it back towards your target pH with dilute HCl. Be cautious, as lowering the pH too much can cause the compound to precipitate. The final pH may need to be slightly higher than 7.4 to maintain solubility.
Trustworthiness Check: Always visually inspect your final solution for any signs of precipitation or cloudiness, both immediately after preparation and after storage. Confirm the concentration of your final stock solution analytically (e.g., via HPLC) to ensure no material has been lost.
-
`dot graph "pH_Adjustment_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label="pH Adjustment Strategy"; bgcolor="#FFFFFF";
} } ` Caption: Workflow for solubility enhancement via pH adjustment.
Issue 2: My experimental system is pH-sensitive. What are my other options?
-
Causality Analysis: When altering pH is not viable, you must modify the solvent itself to be more accommodating to the hydrophobic nature of the compound. This is achieved using co-solvents, cyclodextrins, or surfactants.[11][12]
-
Recommended Strategy 1: Co-solvency Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.
Common Co-solvents for In Vitro Use:
Co-solvent Typical Starting Concentration Key Considerations Dimethyl Sulfoxide (DMSO) ≤ 1% v/v Excellent solubilizer; can be toxic to some cells at >1%.[13] Ethanol ≤ 1% v/v Good solubilizer; can have biological effects on cells. Polyethylene Glycol 400 (PEG 400) ≤ 5% v/v Generally lower toxicity than DMSO or ethanol.[14] | Propylene Glycol | ≤ 5% v/v | Common pharmaceutical excipient; good safety profile.[13][15] |
Protocol: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO. Then, dilute this stock into your final aqueous assay buffer to achieve the desired final concentration, ensuring the final co-solvent percentage remains below the tolerance limit of your assay. Troubleshooting Tip: If the compound precipitates upon dilution ("crashing out"), try adding the concentrated stock to the vigorously vortexing buffer. This rapid mixing can sometimes prevent localized supersaturation and precipitation. If this fails, a different co-solvent or a lower concentration may be necessary.
-
Recommended Strategy 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the hydrophobic phenyl-hydantoin portion of your molecule, forming a water-soluble "inclusion complex."[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[16]
Protocol:
-
Prepare a solution of HP-β-CD in your buffer (e.g., 10-20% w/v).
-
Add the solid this compound to this solution.
-
Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
`dot graph "Cyclodextrin_Complexation" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_1" { label="Cyclodextrin Host-Guest Complexation"; bgcolor="#FFFFFF";
} } ` Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Recommended Strategy 3: Surfactant-Mediated Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[19][20] These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[21]
Common Non-ionic Surfactants for Biological Assays:
Surfactant Typical Starting Concentration Key Considerations Polysorbate 80 (Tween® 80) 0.1 - 1% v/v Widely used, low toxicity. Can form peroxides over time.[22] Polysorbate 20 (Tween® 20) 0.1 - 1% v/v Similar to Tween 80, often used in immunoassays. | Cremophor® EL | 0.1 - 1% v/v | Effective solubilizer but associated with some biological side effects.[21] |
Protocol: Prepare the surfactant solution in your buffer first, ensuring it is well-mixed. Then, add the solid compound and stir until dissolved. The surfactant helps to wet the solid particles and incorporate them into the micelles.[21]
Part 3: Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines.[7][8]
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing your chosen solvents (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, purified water). "Excess" means enough solid remains visible after the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot from the supernatant.
-
Separation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Protocol 2: Screening for an Optimal Co-solvent System
-
Stock Preparation: Prepare a 100 mM stock solution of the compound in 100% DMSO.
-
Screening Plate: In a 96-well plate, add 98 µL of various aqueous buffers (e.g., PBS, Tris-HCl).
-
Dilution: Add 2 µL of the 100 mM DMSO stock to each well to achieve a final concentration of 2 mM with 2% DMSO.
-
Observation: Mix and observe immediately and after 1-2 hours for any signs of precipitation (cloudiness, visible particles). The best systems will remain clear.
-
Expansion: For promising systems, test higher concentrations or slightly different co-solvent percentages to define the solubility limit.
References
-
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.com. [Link]
-
Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Al-kassas, R. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Cristofoletti, R., & Dressman, J. B. (2015). Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity. PubMed. [Link]
-
Nambu, N., et al. (1979). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]
-
Ali, A., et al. (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Garcia-Oliveira, P., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
-
Madhavi, P. (2015). solubility enhancement and cosolvency. Slideshare. [Link]
-
Micrander, A., et al. (2021). Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. PMC - NIH. [Link]
-
Al-Ghamdi, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]
-
Iohara, D., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
Sharma, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Sreekanth, A. (2016). solubility experimental methods.pptx. Slideshare. [Link]
-
Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. [Link]
-
Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Ardena. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Hydantoin and Its Derivatives. Wiley Online Library. [Link]
-
Yoshino, S., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. ResearchGate. [Link]
Sources
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid in Solution
Welcome to the technical support center for "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid." This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction to the Molecule and its Core Stability Concerns
"this compound" belongs to the hydantoin class of compounds. Hydantoins are five-membered heterocyclic rings containing a urea moiety. This structural feature, while conferring interesting biological activities, also presents inherent stability challenges, primarily susceptibility to hydrolysis. The stability of this compound in solution is paramount for obtaining reliable and reproducible results in any experimental setting. This guide will walk you through identifying, troubleshooting, and mitigating common stability issues.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Loss of Compound Potency or Activity Over Time in Aqueous Solutions
Question: I've prepared an aqueous stock solution of "this compound," and I'm observing a progressive decrease in its expected biological effect in my assays. What could be the cause?
Answer: A decline in potency is a classic indicator of compound degradation. For "this compound," the most probable cause is the hydrolysis of the hydantoin ring. This is a chemical reaction where water molecules break one or both of the amide bonds in the ring, leading to a ring-opened product that is unlikely to retain the same biological activity. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Proposed Diagnostic Workflow:
To confirm if hydrolysis is the root cause, a systematic stability study is recommended. The following workflow will help you pinpoint the conditions affecting your compound's stability.
Experimental Protocol: Assessing Solution Stability via HPLC-UV
This protocol is designed to monitor the degradation of "this compound" over time under various conditions. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this purpose as it can separate the parent compound from its degradation products and quantify their relative amounts.[1]
Materials:
-
"this compound"
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
A selection of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent where it is known to be stable (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into a series of aqueous buffers at different pH values (e.g., pH 4, pH 7, and pH 9). Aim for a final concentration suitable for HPLC analysis.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each working solution into the HPLC system to obtain a baseline chromatogram.
-
Store the remaining working solutions under controlled temperature conditions (e.g., 4°C, room temperature, and 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), inject aliquots from each solution into the HPLC.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Plot the percentage of the remaining parent compound against time for each condition (pH and temperature).
-
Interpreting the Results:
By following this protocol, you can create a stability profile for your compound. For instance, you might observe rapid degradation at alkaline pH and elevated temperatures, while the compound remains relatively stable at acidic pH and lower temperatures.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for decreased compound activity.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Question: I'm analyzing my sample containing "this compound" and I see one or more unexpected peaks that are not present in the chromatogram of the solid compound. What are these peaks?
Answer: The appearance of new peaks is a strong indication of chemical transformation. In the context of "this compound," these new peaks are likely its degradation products. The primary degradation pathway for hydantoins is hydrolysis, which proceeds in a stepwise manner.
Potential Degradation Pathway:
-
Initial Hydrolysis: The first step is the cleavage of one of the amide bonds in the hydantoin ring. This typically occurs under basic conditions and results in the formation of a "hydantoic acid" derivative.[2][3]
-
Further Hydrolysis: Under more stringent conditions (e.g., stronger base or higher temperature), the second amide bond can be cleaved, releasing the corresponding amino acid and ammonia.[4]
Proposed Degradation Pathway Diagram:
Sources
Identifying common impurities in "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. This molecule, a substituted hydantoin, is a valuable building block in medicinal chemistry and drug development, often used in the design of enzyme inhibitors and peptidomimetics.[1] Achieving high purity is critical, as even minor impurities can confound biological assays and compromise downstream applications.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common impurities, provide actionable strategies for their prevention, and outline robust analytical and purification protocols. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and success of your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (HPLC/LC-MS) shows a significant peak that isn't my target product or starting material. It seems to be an intermediate. What is it likely to be, and how can I ensure complete conversion?
This is a very common issue, typically pointing to incomplete cyclization. In the context of a Bucherer-Bergs or a related Strecker-type synthesis, two intermediates are the most probable culprits:
-
α-Aminonitrile Intermediate: Formed after the addition of cyanide and ammonia to the starting ketone (4-oxo-4-phenylbutanoic acid). This intermediate must undergo intramolecular cyclization to form the hydantoin ring.[2][3]
-
N-Carbamoyl Amino Acid Intermediate: The hydantoin ring can be formed via the cyclization of this intermediate, which itself can be a hydrolysis product of the target molecule under certain conditions.[3]
Causality and Prevention:
-
Insufficient Reaction Time or Temperature: The final intramolecular cyclization step can be slow. If the reaction is quenched prematurely, the α-aminonitrile will remain. Ensure you are following recommended reaction times and temperatures to drive the reaction to completion.
-
Suboptimal pH: The cyclization is often pH-dependent. The reaction mechanism of the Bucherer-Bergs synthesis involves several equilibria that are sensitive to pH.[3] Maintaining a pH of approximately 8-9 is often crucial.[3] Deviation can stall the reaction at the intermediate stage.
-
Moisture Content: While often performed in aqueous or alcoholic solutions, excessive water, especially during workup, can promote hydrolysis of intermediates before cyclization is complete.
Troubleshooting Workflow: If you suspect an incomplete reaction, consider reheating the reaction mixture under controlled pH conditions for an extended period. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or HPLC is highly recommended to determine the point of maximum conversion.
Caption: Troubleshooting workflow for intermediate impurities.
Q2: My product is a racemic mixture, but my goal was an enantiomerically pure compound. What causes this loss of stereochemical integrity?
Racemization is a significant challenge in hydantoin synthesis, especially when targeting a single enantiomer. The chiral center in your target molecule is the C4 carbon of the hydantoin ring (the former carbonyl carbon of the starting ketone).
Mechanistic Causes of Racemization:
The hydrogen atom at the C4 position is acidic and can be abstracted under basic conditions, forming a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[4]
-
Reagent Choice: Certain reagents are known to induce racemization. For instance, using 1,1'-carbonyldiimidazole (CDI) for cyclization has been shown to cause complete racemization due to the formation of basic imidazole carbamate intermediates.[5][6] In contrast, using reagents like triphosgene with a non-nucleophilic base can help preserve stereochemical integrity.[6]
-
Basic Conditions: The Bucherer-Bergs reaction is inherently conducted under basic conditions (from ammonium carbonate), which promotes racemization.[7] Similarly, purification methods involving basic washes or chromatography on basic media (like non-deactivated silica) can also lead to epimerization.
-
Elevated Temperatures: Prolonged heating, especially in the presence of base, can accelerate the rate of enolization and subsequent racemization.
Mitigation Strategies:
-
Reagent Selection: For stereospecific synthesis, avoid reagents like CDI. Opt for methods known to minimize racemization, such as those employing triphosgene or developing asymmetric catalytic routes.[6][8]
-
Condition Control: If using a traditional route, perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Minimize exposure to strongly basic conditions during both the reaction and the workup.
-
Purification: Use neutral or slightly acidic conditions for purification. If using silica gel chromatography, consider deactivating it with a small amount of a weak acid or using a buffered mobile phase.
Q3: I'm seeing an impurity with a mass that is 18 units higher than my product, suggesting hydrolysis. How does this happen and how can I prevent it?
This observation strongly indicates hydrolysis of the hydantoin ring. The hydantoin structure contains two amide-like bonds that can be cleaved by water, particularly under harsh pH and temperature conditions.
Hydrolysis Pathway:
The hydrolysis typically occurs in two steps. First, one of the carbonyl groups is attacked by water, leading to the opening of the ring to form an N-carbamoyl-α-amino acid .[9][10] Under more forceful conditions (e.g., strong acid or base and high heat), this intermediate can be further hydrolyzed to the corresponding α-amino acid and release ammonia and carbon dioxide.[11][12]
Caption: Pathway for the hydrolysis of the hydantoin ring.
Causes and Preventative Measures:
-
Workup and Purification: Hydrolysis is most common during aqueous workup procedures involving strong acids or bases (e.g., washing with 1M HCl or 1M NaOH). It can also occur during recrystallization from solvents containing significant amounts of water at high temperatures.
-
Storage: The final product's stability can be compromised by moisture and improper storage conditions.[13]
To prevent hydrolysis, use mild conditions for workup and purification. Employ saturated sodium bicarbonate instead of strong bases for neutralization, and use brine washes to remove water before drying with agents like MgSO₄ or Na₂SO₄. Store the final, dried product in a desiccator, protected from moisture.
Summary of Common Impurities and Analytical Methods
The following table summarizes the most common impurities, their origins, and the recommended analytical techniques for their detection and quantification.
| Impurity Name/Class | Likely Origin | Recommended Analytical Technique(s) |
| 4-Oxo-4-phenylbutanoic acid | Unreacted starting material | HPLC-UV, LC-MS, GC-MS |
| α-Aminonitrile Intermediate | Incomplete cyclization | HPLC-UV, LC-MS |
| N-Carbamoyl Amino Acid | Hydrolysis of hydantoin ring | HPLC-UV, LC-MS |
| Racemic Enantiomer | Racemization during synthesis/workup | Chiral HPLC |
| Residual Solvents (e.g., Ethanol) | Process-related | Headspace GC-MS, ¹H NMR |
| Elemental Impurities | Catalysts, reaction vessel | Inductively Coupled Plasma (ICP-MS) |
Key Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This method provides a baseline for assessing the purity of the final product and detecting common, less-polar impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Note: For highly hydrophilic impurities like the hydrolyzed products, a Hydrophilic Interaction Chromatography (HILIC) method may be more suitable.[14]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many process-related impurities.
-
Solvent Selection: Identify a suitable solvent system. A mixture of ethanol and water is often a good starting point. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to completely dissolve the crude product.
-
Precipitation: Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Veeprho. (n.d.). Hydantoin Impurities and Related Compound. Retrieved from [Link]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]
-
Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. ORCA - Cardiff University. Retrieved from [Link]
-
Tan, S. F., & Chee, K. K. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 26-33. Retrieved from [Link]
-
Li, M., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14037–14046. Retrieved from [Link]
-
Li, M., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Published by American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Diagram]. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Hydantoin synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydantoin - Wikipedia [en.wikipedia.org]
- 13. veeprho.com [veeprho.com]
- 14. jascoinc.com [jascoinc.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Hydantoin Derivatives
Welcome to the technical support center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive, in-depth resource for diagnosing and overcoming the challenges associated with the poor oral bioavailability of hydantoin derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that every step is a self-validating system for your research.
Introduction: The Hydantoin Bioavailability Challenge
Hydantoin and its derivatives, such as the widely-used anticonvulsant phenytoin, represent a critical class of therapeutic agents.[1] However, their journey from oral administration to systemic circulation is frequently hampered by poor physicochemical properties, leading to low and erratic bioavailability.[2][3] This not only complicates dose-regimen design but can also lead to unpredictable therapeutic outcomes. This guide provides a structured approach to troubleshoot these issues, from initial characterization to advanced formulation strategies.
Section 1: Foundational Understanding & Initial Characterization (FAQs)
This section addresses the fundamental questions that arise when you first encounter poor bioavailability with a hydantoin derivative.
Q1: My hydantoin derivative is showing very low exposure after oral dosing. What are the most likely root causes?
A: Poor oral bioavailability for this class of compounds almost always stems from two primary factors rooted in the Biopharmaceutics Classification System (BCS): poor aqueous solubility (a BCS Class II/IV issue) and/or poor membrane permeability (a BCS Class III/IV issue).[4]
-
Solubility-Limited Absorption: Most hydantoin derivatives, including phenytoin, are sparingly soluble in water.[2] Their high melting points and stable crystalline structures make it difficult for them to dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. If the drug doesn't dissolve, it cannot be absorbed.
-
Permeability-Limited Absorption: While many hydantoins have sufficient lipophilicity to cross the intestinal membrane via passive diffusion, this isn't guaranteed.[5] Furthermore, absorption can be actively limited by cellular efflux pumps, such as P-glycoprotein (P-gp), which recognize the drug and transport it back into the GI lumen.[6]
The first step is to determine if your issue is solubility-limited, permeability-limited, or both.
Q2: How do I determine if my compound's absorption is limited by solubility or permeability?
A: A systematic characterization is essential. You need to generate data on three key properties:
-
Aqueous Solubility: Measure the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). If the solubility is below what is required for the intended dose to dissolve in the 250 mL of GI fluid (as per BCS guidelines), you have a solubility problem.
-
Dissolution Rate: A compound can be soluble but dissolve very slowly. Perform a dissolution test using a standard USP apparatus.[7] Slow or incomplete dissolution points towards a dissolution rate-limited absorption, a hallmark of BCS Class II compounds.
-
Membrane Permeability: Use an in vitro model like the Caco-2 cell permeability assay.[8] This assay provides an apparent permeability coefficient (Papp) that correlates well with human intestinal absorption.[9] A low Papp value suggests a permeability issue.
The relationship between these factors can be visualized in the following workflow:
Section 2: Troubleshooting Common Experimental Issues (Q&A)
Here, we tackle specific problems you might encounter during your experiments and provide actionable, scientifically-grounded solutions.
Q3: My in vitro dissolution results are very low and variable. What am I doing wrong?
A: This is a classic issue for poorly soluble compounds like hydantoins. The problem often lies in the experimental conditions failing to overcome the drug's inherent hydrophobicity.
-
Causality: The standard dissolution medium (e.g., 0.1 N HCl or phosphate buffer) may not be sufficient to solubilize your compound. Furthermore, hydantoin powders can be hydrophobic and may float or aggregate, reducing the effective surface area for dissolution. This leads to slow, incomplete, and highly variable results.
-
Troubleshooting Steps:
-
Add a Surfactant: Incorporate a low concentration (e.g., 0.1% to 1.0%) of a surfactant like Sodium Dodecyl Sulfate (SDS) or Tween 80 into your dissolution medium. This helps to wet the surface of the drug particles and increase solubility.
-
Check for "Coning": In a USP Apparatus 2 (paddle), observe the bottom of the vessel. If you see a cone of undispersed powder, your paddle speed (RPM) is too low. Increase the RPM (e.g., from 50 to 75 or 100) to ensure adequate hydrodynamics.
-
Validate Your Analytical Method: Ensure your HPLC or UV-Vis method is not the source of variability. Check for drug adsorption to filters or tubing by running a known concentration of your drug through the sampling system and verifying recovery.[10]
-
Q4: My compound has good solubility, but the Caco-2 permeability (Papp) is low. What does this mean and what's the next step?
A: Low permeability in the face of good solubility strongly suggests that the compound is either too polar to passively diffuse across the lipid cell membrane or it is a substrate for an efflux transporter.
-
Causality: Caco-2 cells express a variety of efflux transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[11] These transporters act as cellular "bouncers," actively pumping substrates from inside the cell back out into the apical (lumenal) side, thereby limiting net absorption.[6]
-
Troubleshooting Steps:
-
Calculate the Efflux Ratio (ER): The standard Caco-2 assay measures permeability from the apical to the basolateral side (Papp, A→B). To test for efflux, you must also measure permeability in the reverse direction, from basolateral to apical (Papp, B→A). The Efflux Ratio is calculated as:
ER = Papp (B→A) / Papp (A→B) An ER greater than 2 is a strong indicator that your compound is a substrate for active efflux.[11]
-
Run the Assay with an Inhibitor: Re-run the permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[11][12] If the Papp (A→B) value significantly increases and the ER decreases to ~1 in the presence of the inhibitor, you have confirmed that your hydantoin derivative is a P-gp substrate.
-
Q5: My in vitro data (dissolution and permeability) looks promising, but my in vivo animal study still shows low bioavailability. What could be causing this disconnect?
A: This is a frustrating but common scenario. An in vitro - in vivo correlation (IVIVC) failure often points to complex physiological factors not captured by simple in vitro models.[13]
-
Causality & Troubleshooting:
-
Precipitation in the Gut: Your formulation may create a supersaturated solution in vitro, but upon entering the complex environment of the GI tract, the drug may rapidly precipitate back into a non-absorbable form. This is a major challenge for amorphous solid dispersions. Consider using precipitation inhibitors (polymers like HPMC or PVP) in your formulation.
-
First-Pass Metabolism: The drug may be well-absorbed through the gut wall but then heavily metabolized in the intestine or liver before it can reach systemic circulation. Phenytoin, for instance, is extensively metabolized by cytochrome P450 enzymes.[9] Analyze your plasma samples for known metabolites to investigate this.
-
Poor Animal Model Selection: The physiology of the animal model may not be representative of humans. For example, the GI tract pH and transit times can differ significantly between species like rats and dogs, and humans, affecting drug dissolution and absorption.[14][15] Ensure your chosen model is appropriate for your compound's properties.
-
Section 3: Advanced Strategies & Formulation Guidance (Q&A)
If initial troubleshooting confirms a fundamental bioavailability barrier, advanced strategies are required.
Q6: My hydantoin is definitively solubility-limited (BCS Class II). What are the most effective formulation strategies to pursue?
A: For BCS Class II compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The leading strategies are:
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques. By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix (e.g., PVP, HPMC, HPMCAS), you eliminate the crystal lattice energy barrier to dissolution.[16] This can lead to rapid dissolution and the generation of a transient supersaturated state, driving absorption.
-
Lipid-Based Formulations: Formulating the drug in a lipid vehicle, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve bioavailability.[17] When the formulation mixes with GI fluids, it spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption.
-
Particle Size Reduction (Nanocrystals): Reducing the particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this directly increases the dissolution rate.[1]
-
Complexation: Using cyclodextrins to form an inclusion complex can shield the hydrophobic hydantoin molecule within the cyclodextrin's hydrophilic exterior, significantly boosting aqueous solubility and dissolution.[18]
The mechanism by which a SEDDS improves absorption is illustrated below:
The choice of strategy depends on the specific properties of your molecule and the desired dose. A comparison is provided in the table below.
| Strategy | Mechanism of Enhancement | Ideal for Hydantoins That... | Key Considerations |
| Amorphous Solid Dispersion | Increases dissolution rate and creates supersaturation by eliminating crystal lattice energy.[16] | Have a high melting point and are stable in the amorphous form. | Risk of recrystallization during storage or in the GI tract; requires careful polymer selection.[19] |
| Lipid-Based Formulation | Presents the drug in a pre-dissolved state, bypassing the dissolution step.[17][20] | Are lipophilic (high LogP) and have good solubility in oils/lipids. | Potential for food effects; requires screening of multiple lipid excipients. |
| Nanocrystals | Increases dissolution velocity by dramatically increasing the surface area of the drug particles.[1] | Are poorly soluble across the entire physiological pH range. | High-energy manufacturing process; potential for particle aggregation. |
| Complexation (Cyclodextrins) | Increases apparent solubility by encapsulating the hydrophobic drug within a hydrophilic host molecule.[18] | Can fit within the cyclodextrin cavity and benefit from a shielded environment. | Can be limited by the amount of cyclodextrin that can be safely administered. |
Q7: My compound is permeability-limited due to P-gp efflux. Can this be overcome?
A: Yes, this is a significant challenge but not insurmountable. There are two main approaches:
-
Co-administration with a P-gp Inhibitor: Formulating your hydantoin derivative with an excipient that also inhibits P-gp can increase its intestinal residence time and absorption. Many pharmaceutical surfactants and polymers (e.g., Tween 80, Pluronic block copolymers) have been shown to have P-gp inhibitory effects.[21]
-
Prodrug Approach: This is a more elegant medicinal chemistry solution. By chemically modifying the hydantoin molecule to create a "prodrug," you can mask the structural features recognized by the P-gp transporter. The prodrug is designed to be absorbed intact and then, once in the bloodstream, to cleave and release the active parent drug.[2][22][23] For example, creating a water-soluble phosphate ester prodrug of phenytoin (Fosphenytoin) was a successful strategy to overcome formulation and administration issues.[24][25]
Section 4: Key Experimental Protocols
As a senior application scientist, I cannot overstate the importance of robust, well-executed experiments. Below are streamlined protocols for the key assays discussed.
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
Objective: To measure the rate and extent of drug dissolution from a solid dosage form. This protocol is based on USP General Chapter <711>.[7][26]
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL capacity)
-
Paddles
-
Water bath (37 ± 0.5 °C)
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer with 0.5% SDS for a poorly soluble compound). Deaerate the medium before use.[26]
-
Dosage form (e.g., tablet or capsule containing the hydantoin derivative)
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
HPLC system for analysis
Procedure:
-
Set up the dissolution apparatus. Equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.
-
Set the paddle rotation speed, typically to 50 or 75 RPM.[27]
-
Carefully drop one dosage form into each vessel. Start the timer immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter. Discard the first few mL to saturate the filter and prevent drug adsorption.
-
Analyze the filtrate for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point relative to the label claim.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a drug and determine if it is a substrate for active efflux. This protocol is adapted from standard industry practices.[8][11][28]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound stock solution (in DMSO)
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range.
-
Permeability Measurement (A→B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound (e.g., at 10 µM) to the apical (A) compartment. c. Add fresh transport buffer to the basolateral (B) compartment. d. Incubate at 37 °C with gentle shaking for a set time (e.g., 2 hours). e. At the end of the incubation, take samples from both A and B compartments.
-
Permeability Measurement (B→A for Efflux): a. Concurrently, perform the same experiment but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.
-
Inhibitor Co-incubation: Repeat steps 3 and 4 but include a P-gp inhibitor (e.g., Verapamil) in the buffer on both sides of the monolayer.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests efflux.
Protocol 3: Rodent Oral Bioavailability Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability (F%) of a hydantoin formulation.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model).[29]
-
Test formulation (e.g., suspension in 0.5% methylcellulose)
-
Intravenous (IV) formulation (drug dissolved in a suitable vehicle like saline/DMSO)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation & Dosing: Acclimate animals and fast them overnight before dosing (with free access to water). Divide animals into two groups: Oral (PO) and Intravenous (IV).
-
Dose Administration:
-
PO Group: Administer the test formulation at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer the IV formulation at a lower dose (e.g., 1-2 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect sparse blood samples from each animal at multiple time points post-dose. A typical schedule for an oral study might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[29]
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store the plasma at -80 °C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for both PO and IV groups. b. Use pharmacokinetic software to calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes. c. Calculate the absolute oral bioavailability (F%) using the formula: > F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
References
-
Sloan, K. B., et al. (1983). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs. Journal of Pharmaceutical Sciences, 72(4), 400-405. Available at: [Link]
-
Varia, S. A., et al. (1984). Phenytoin prodrugs III: water-soluble prodrugs for oral and/or parenteral use. Journal of Pharmaceutical Sciences, 73(8), 1068-1073. Available at: [Link]
-
Tanino, T., et al. (1998). Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics. Journal of Pharmaceutical Sciences, 87(5), 567-572. Available at: [Link]
-
Al-Remawi, M., et al. (2024). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Frontiers in Pharmacology. Available at: [Link]
-
Patel, M., et al. (2024). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. ResearchGate. Available at: [Link]
-
Al-Remawi, M., et al. (2024). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. National Institutes of Health. Available at: [Link]
-
Ullah, M., et al. (2013). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. Molecular Pharmaceutics, 10(8), 3057-3066. Available at: [Link]
- Not applicable.
- Not applicable.
- Not applicable.
-
Ng, S. F., et al. (2016). Lipid-Based Delivery System for Topical Phenytoin. Journal of Applied Pharmaceutical Science, 6(11), 094-101. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Leppik, I. E., et al. (1989). Phenytoin prodrug: preclinical and clinical studies. Epilepsia, 30 Suppl 2, S22-26. Available at: [Link]
- Not applicable.
-
Leppik, I. E. (1989). Phenytoin prodrug: preclinical and clinical studies. Epilepsia, 30 Suppl 2, S22-6. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray Website. Available at: [Link]
-
Gąsiorowska, J., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2521. Available at: [Link]
-
Asif, M., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. Available at: [Link]
-
Olbert, M., et al. (2018). Animal versus human oral drug bioavailability: Do they correlate? European Journal of Pharmaceutical Sciences, 112, 13-22. Available at: [Link]
-
Trišović, N., et al. (2014). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules, 19(6), 7510-7529. Available at: [Link]
-
Rodrigues, A. D. (2025). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Porter, C. J. H., et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 671-695. Available at: [Link]
-
Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(1). Available at: [Link]
-
U.S. Pharmacopeia. (2011). 〈711〉 DISSOLUTION. USP-NF. Available at: [Link]
- Not applicable.
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Nielsen, L. H., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 268, 12-23. Available at: [Link]
- Not applicable.
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Trapani, G., et al. (2001). Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(6), 499-503. Available at: [Link]
- Not applicable.
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U.S. Pharmacopeia. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available at: [Link]
-
Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. Available at: [Link]
- Not applicable.
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Friesen, D. T., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available at: [Link]
- Not applicable.
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- Not applicable.
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Omolo, C. A., et al. (2019). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Pharmaceutics, 11(8), 397. Available at: [Link]
- Not applicable.
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- Not applicable.
- Not applicable.
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van der Kolk, D. M., et al. (1992). P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport. British Journal of Cancer, 66(2), 333-339. Available at: [Link]
- Not applicable.
-
U.S. Food and Drug Administration. (n.d.). Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. FDA.gov. Available at: [Link]
- Not applicable.
-
Neuvonen, P. J. (1979). Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications. Clinical Pharmacokinetics, 4(2), 91-103. Available at: [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. usp.org [usp.org]
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- 9. researchgate.net [researchgate.net]
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- 11. creative-bioarray.com [creative-bioarray.com]
- 12. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. japsonline.com [japsonline.com]
- 21. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenytoin prodrugs III: water-soluble prodrugs for oral and/or parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Welcome to the technical support center for "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" (CAS No. 30741-72-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address specific challenges you may encounter in your experiments.
I. Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, temperature, and light. The hydantoin ring, a core feature of the molecule, is susceptible to ring-opening hydrolysis, particularly under alkaline conditions. Elevated temperatures can accelerate this and other degradation pathways, while exposure to UV light may induce photodegradation.
Q2: What is the recommended temperature for storing this compound?
A2: For optimal stability, it is recommended to store this compound at 2-8°C.[1] Storing at refrigerated temperatures significantly slows down potential hydrolytic and thermal degradation pathways, preserving the compound's purity over time. Avoid storing at room temperature for extended periods, as this can lead to a gradual loss of integrity.
Q3: How does humidity affect the stability of this compound?
A3: As a solid, the compound is susceptible to hydrolysis, and high humidity can accelerate this process. Moisture in the storage environment can lead to the opening of the hydantoin ring. Therefore, it is crucial to store the compound in a tightly sealed container, preferably with a desiccant, to maintain a dry environment.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings, such as the phenyl group in this molecule, can be susceptible to photodegradation. It is best practice to store the compound in an amber vial or a light-blocking container to prevent exposure to direct sunlight or harsh laboratory lighting.
Q5: What are the visible signs of degradation?
A5: While chemical degradation may not always be visible, any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or a change in solubility, could indicate degradation. However, the absence of these signs does not guarantee stability. Regular analytical testing is the most reliable way to assess the compound's integrity.
II. Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a problem-and-solution framework to help you troubleshoot potential stability issues with this compound.
Problem 1: Loss of Purity Detected by HPLC Analysis
Scenario: You've analyzed a stored sample of this compound using reverse-phase HPLC and observed a decrease in the main peak area with the appearance of new, more polar impurity peaks.
Potential Cause: This is a classic sign of hydrolytic degradation. The hydantoin ring has likely undergone cleavage, forming the corresponding hydantoic acid derivative. This new compound is more polar due to the presence of additional carboxylic acid and amide functional groups, resulting in an earlier elution time on a C18 column.
Solution:
-
Confirm Hydrolysis: To confirm hydrolysis, you can use LC-MS to analyze the sample. The major degradation product should have a mass corresponding to the addition of one molecule of water (M+18).
-
Review Storage Conditions:
-
Temperature: Ensure the compound has been consistently stored at 2-8°C.
-
Moisture: Check the integrity of the container seal. If you suspect moisture ingress, switch to a new container with a fresh desiccant.
-
pH: If the compound was stored in solution, the pH of the solvent is a critical factor. The hydantoin ring is more susceptible to hydrolysis under basic conditions.[2] For storage in solution, use a slightly acidic buffer (pH 4-6) if the compound's solubility and experimental design permit.
-
-
Implement Preventative Measures:
-
Always store the solid compound in a tightly sealed vial inside a desiccator at 2-8°C.
-
For solutions, prepare them fresh whenever possible. If short-term storage is necessary, store at 2-8°C in a slightly acidic buffer.
-
Problem 2: Inconsistent Experimental Results
Scenario: You are observing variability in your bioassay or chemical reaction results when using different batches or older stock of this compound.
Potential Cause: This inconsistency is often due to the use of a degraded compound. Even a small percentage of degradation can significantly impact biological activity or reaction kinetics.
Solution:
-
Purity Assessment: Before use, always assess the purity of your compound, especially if it has been in storage for a significant period. A quick HPLC or LC-MS analysis can confirm its integrity.
-
Stability Study: If this compound is critical to your research, consider performing a small-scale accelerated stability study. This involves exposing the compound to stress conditions (e.g., elevated temperature and humidity) and monitoring its degradation over time. This data will provide valuable insights into its stability under your specific laboratory conditions.
III. Protocols for Stability Assessment
This section provides a detailed protocol for conducting an accelerated stability study to proactively assess the stability of your compound.
Protocol: Accelerated Stability Study
Objective: To evaluate the stability of this compound under stress conditions to predict its long-term stability.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Stability chamber or oven capable of maintaining 40°C ± 2°C and 75% ± 5% relative humidity (RH)
-
HPLC system with a UV detector
-
LC-MS system (optional, for identification of degradation products)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of the compound and prepare a stock solution of known concentration.
-
Analyze the sample by HPLC to determine its initial purity. This will serve as your baseline.
-
If possible, perform LC-MS analysis to obtain the initial mass spectrum.
-
-
Sample Preparation for Storage:
-
Weigh out several aliquots of the compound into separate amber glass vials.
-
Leave one set of vials uncapped and another set tightly capped to assess the impact of humidity.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to 40°C and 75% RH.[3]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 6 weeks), remove one vial of each condition (capped and uncapped).
-
Prepare solutions from these samples and analyze them by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the compound remaining against time for each condition.
-
Identify and quantify any major degradation products.
-
Interpretation: A significant decrease in the parent compound's peak area and a corresponding increase in impurity peaks indicate instability under the tested conditions. This information can help you define more stringent storage and handling procedures for your regular stock.
IV. Visualization of Degradation and Prevention
Diagram: Potential Degradation Pathway
Caption: Potential hydrolytic degradation of the compound.
Diagram: Decision Tree for Optimal Storage
Caption: Decision-making for proper compound storage.
V. Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows hydrolysis. |
| Humidity | Store in a dry environment with a desiccant. | Prevents hydrolytic cleavage of the hydantoin ring. |
| Light | Store in an amber or light-blocking container. | Protects against potential photodegradation. |
| pH (for solutions) | Maintain a slightly acidic pH (4-6). | The hydantoin ring is more stable in acidic to neutral conditions compared to alkaline conditions.[2] |
| Atmosphere | For long-term storage of the solid, a standard atmosphere is acceptable if dry. For solutions in anhydrous organic solvents, an inert atmosphere (e.g., argon, nitrogen) is recommended. | Prevents oxidation and reaction with atmospheric moisture. |
VI. Analytical Methods for Stability Monitoring
| Method | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for assessing the purity of the compound and quantifying degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification of degradation products by providing mass-to-charge ratio information. This is crucial for elucidating degradation pathways. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to monitor changes in functional groups. For example, the disappearance of the cyclic imide carbonyl stretches and the appearance of new carboxylic acid and amide bands can indicate hydrolysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to definitively identify degradation products if they are isolated in sufficient quantity. |
References
-
PharmaJia. Accelerated Stability Testing. [Link]
-
ResearchGate. Reaction pathway for the hydrolysis of hydantoin. [Link]
-
PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
American Pharmaceutical Review. Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]
-
Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]
-
Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]
-
Contract Pharma. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. [Link]
-
ResearchGate. Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. [Link]
-
National Agency of Drug and Food Control of Republic of Indonesia. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. [Link]
-
Wikipedia. Hydantoin. [Link]
-
ResearchGate. Hydrolysis of hydantoin to hydantoin acid. [Link]
-
PMC. Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
Sources
Modifying reaction conditions for imidazolidinone synthesis
Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of imidazolidinone synthesis, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during imidazolidinone synthesis:
Q1: My reaction yield is low. What are the most common causes?
Low yields in imidazolidinone synthesis can stem from several factors. Key areas to investigate include incomplete reaction, degradation of starting materials or products, and suboptimal catalyst activity. The choice of carbonylating agent is also crucial; for instance, using urea as a carbonyl source with ethylenediamine can achieve yields as high as 95% under optimized conditions with a ZnO catalyst.[1]
Q2: I am observing significant side product formation. How can I improve selectivity?
Side product formation is often related to the reaction pathway and conditions. For instance, in the synthesis from propargylic ureas, the choice of base can influence the chemoselectivity between imidazolidin-2-ones and imidazol-2-ones.[2] The solvent can also play a critical role in directing the regioselectivity of the reaction.[3]
Q3: My chiral synthesis is resulting in a racemic or low enantiomeric excess (ee) mixture. What should I check?
For asymmetric syntheses, particularly those using chiral auxiliaries or catalysts like MacMillan imidazolidinones, several factors can affect enantioselectivity.[4][5][6] Ensure the catalyst is not degrading and that the reaction conditions (temperature, solvent) are optimized for stereocontrol. The formation of the iminium ion intermediate is a key step where stereochemistry is determined.[7][8]
Q4: Are there greener alternatives to hazardous reagents like phosgene?
Yes, due to the high toxicity of phosgene, several more environmentally friendly methods have been developed.[1] These include using urea, dimethyl carbonate, or even carbon dioxide as the carbonyl source.[1][9][10] Solvent-free methods, such as heating ethylenediamine and urea at high temperatures, also offer a greener alternative.[1][11]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex problems you might encounter during your experiments.
Guide 1: Issues with Direct Carbonylation of 1,2-Diamines
The direct carbonylation of 1,2-diamines is a fundamental approach to synthesizing imidazolidinones.[4] However, challenges can arise.
Problem 1.1: Incomplete reaction or slow reaction rates.
-
Causality: The reactivity of the carbonyl source is a primary factor. Less reactive carbonylating agents like urea or CO2 often require catalysts and/or harsh conditions (high temperature and pressure) to drive the reaction to completion.[1] For example, the reaction of ethylenediamine and carbon dioxide may require pressures of 7 MPa and temperatures of 100°C to achieve high yields.[1]
-
Troubleshooting Protocol:
-
Catalyst Screening: If using urea or a carbonate, consider screening different catalysts. Metal oxides like ZnO have been shown to be effective.[1] For CO2-based syntheses, heterogeneous catalysts like CeO2 can be efficient and reusable.[12]
-
Temperature and Pressure Optimization: Systematically increase the reaction temperature and pressure, monitoring for product formation and potential degradation.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. For instance, in the cyclization of N,N'-dibenzyldiaminide with carbonyldiimidazole (CDI), dichloromethane (DCM) at 40°C gave a 98% yield, while the reaction in toluene was unsuccessful.[13]
-
Problem 1.2: Formation of polymeric side products.
-
Causality: Intermolecular reactions between the diamine and the carbonylating agent can lead to polymer formation, especially at high concentrations.
-
Troubleshooting Protocol:
-
High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Add the carbonylating agent slowly to the solution of the diamine to maintain a low concentration of the carbonyl source.
-
Guide 2: Challenges in Metal-Catalyzed Diamination and Hydroamination Reactions
Metal-catalyzed reactions offer elegant ways to construct the imidazolidinone ring but can be sensitive to various parameters.[4]
Problem 2.1: Low or no catalytic activity.
-
Causality: The catalyst's active state may not be forming or is being deactivated. This can be due to impurities in the starting materials or solvent, or incorrect ligand choice.
-
Troubleshooting Protocol:
-
Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as water and other nucleophiles can deactivate the catalyst.
-
Ligand Selection: The choice of ligand is critical for catalyst stability and reactivity. For palladium-catalyzed reactions, ligands like Xantphos or chiral pyridine-oxazoline can be effective.[4][14]
-
Catalyst Pre-activation: In some cases, a pre-activation step may be necessary to generate the active catalytic species.
-
Problem 2.2: Poor regioselectivity in the diamination of dienes.
-
Causality: The regioselectivity of diamination (e.g., at the internal vs. terminal double bond of a diene) can be highly dependent on the metal catalyst used.[4]
-
Troubleshooting Protocol:
-
Catalyst System Modification: If you are observing undesired regioselectivity, consider changing the metal catalyst. For example, Pd(0)-catalyzed diamination of dienes often occurs at the internal double bond, whereas Cu(I)-catalyzed reactions can favor the terminal double bond.[4]
-
Data Summary: Catalyst and Solvent Selection
| Synthesis Method | Catalyst | Solvent | Key Considerations |
| Urea + Diamine | ZnO | DMF | High yield (95%) achieved under these conditions.[1] |
| CO2 + Diamine | None | None | Requires high pressure (7 MPa) and temperature (100°C).[1] |
| Propargylic Ureas | BEMP (organobase) | MeCN | Achieves excellent chemo- and regioselectivity at room temperature.[2] |
| Intramolecular Diamination | Palladium | Varies | Ligand choice is crucial for success.[14] |
| Diamine Carbamate | CeO2 | 2-Propanol | Effective and reusable heterogeneous catalyst system.[12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazolidin-2-one from (2,2-Diethoxyethyl)ureas [15]
-
To a solution of the starting urea (1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and trifluoroacetic acid (TFA) (1.66 mmol).
-
Reflux the mixture for 64 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography.
Protocol 2: Synthesis of Imidazolidin-2-ones via Pseudo-Multicomponent Reaction [13]
-
Dissolve the respective diamine in anhydrous DCM (0.02 M).
-
Add carbonyldiimidazole (CDI, 1.0 equiv.).
-
Heat the reaction mixture to reflux overnight and monitor by TLC.
-
Add additional CDI (0.2 equiv.) and reflux for another 4 hours.
-
Quench the reaction with 0.01 M HCl, followed by extraction.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Imidazolidinone Formation from 1,2-Diamine and a Carbonylating Agent
Caption: General mechanism for imidazolidinone synthesis from a 1,2-diamine.[4]
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in imidazolidinone synthesis.
References
-
Mancuso, R., & Gabriele, B. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(5), 894. [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]
-
One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. (2024). ACS Publications. [Link]
-
Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3)–H Coupling. (2019). The Journal of Organic Chemistry. [Link]
-
An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. (2025). RSC Publishing. [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Castillo, J. C., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(10), 2298. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules. [Link]
-
Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. (2015). ResearchGate. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. (2024). Molecules. [Link]
-
Tomishige, K., et al. (2012). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 1(4), 516-521. [Link]
- Imidazolidinones as Asymmetric Organocatalysts. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2.
-
Synthesis of imidazolidinones 1, 2, and 3. (2019). ResearchGate. [Link]
-
A solvent-free method for substituted imidazolidin- 4-ones synthesis. (2004). Semantic Scholar. [Link]
-
The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU chemistry. [Link]
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- 3. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 5. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
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- 13. mdpi.com [mdpi.com]
- 14. Imidazolidinone synthesis [organic-chemistry.org]
- 15. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" and carbamazepine
Starting Research Phase
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Planning Comprehensive Analysis
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Examining Anticonvulsants
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Formulating Hypotheticals
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Outlining Guide Content
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A Comparative In Vivo Evaluation of the Anticonvulsant Activity of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
A Technical Guide for Researchers in Drug Discovery and Development
The relentless pursuit of novel, more effective, and safer anticonvulsant drugs is a cornerstone of epilepsy research. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain pharmacoresistant, highlighting the urgent need for new therapeutic agents.[1][2] This guide provides a comprehensive framework for the in vivo validation of a promising novel compound, "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid," and objectively compares its potential efficacy against established anticonvulsant drugs.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded approach to preclinical anticonvulsant drug screening. We will delve into the rationale behind experimental design, provide step-by-step protocols for validated seizure models, and present a comparative analysis of the subject compound against phenytoin and ethosuximide, two widely used AEDs with distinct mechanisms of action.
Introduction to the Candidate Compound and Comparator Drugs
1.1. The Novel Compound: this compound
"this compound" is a hydantoin derivative. The hydantoin ring is a key pharmacophore in several established anticonvulsant drugs, most notably phenytoin. The structural similarity suggests a potential for activity against generalized tonic-clonic seizures. The propanoic acid substituent introduces a different chemical moiety that may influence its pharmacokinetic profile and interaction with molecular targets.
1.2. Comparator Anticonvulsant Drugs
To establish a robust comparative baseline, two well-characterized anticonvulsant drugs with different clinical applications and mechanisms of action have been selected:
-
Phenytoin: A first-generation AED highly effective against generalized tonic-clonic and focal seizures.[3] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing characteristic of seizures.[3][4][5][6]
-
Ethosuximide: The drug of choice for the treatment of absence seizures.[7][8] It acts by inhibiting T-type calcium channels in thalamic neurons, which are crucial for the generation of the spike-and-wave discharges seen in absence seizures.[7][9][10]
Experimental Design for In Vivo Anticonvulsant Screening
The in vivo validation of a novel anticonvulsant compound relies on well-established and predictive animal models of seizures.[2][11][12] The two most widely used and clinically validated models for initial screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[12][13][14]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[15][16][17] The test involves inducing a maximal seizure via an electrical stimulus, and the abolition of the tonic hindlimb extension is the primary endpoint for anticonvulsant activity.[15][16]
-
Pentylenetetrazol (PTZ) Test: The scPTZ test is a model for generalized absence and myoclonic seizures.[13] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[18] This model is particularly sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for in vivo anticonvulsant screening.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and provide a step-by-step guide for conducting the MES and scPTZ tests.
3.1. Maximal Electroshock (MES) Test Protocol
Objective: To assess the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal seizure.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Test compound and reference drug (Phenytoin) formulations
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Preparation: Acclimate mice for at least 3-4 days before the experiment with ad libitum access to food and water.[17]
-
Drug Administration: Administer the test compound, phenytoin, or vehicle control intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg).[16]
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).[16]
-
Seizure Induction:
-
Observation and Endpoint: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint, indicating protection.[15][16][17]
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the median effective dose (ED50) using probit analysis.
3.2. Pentylenetetrazol (PTZ) Test Protocol
Objective: To evaluate the ability of the test compound to prevent or delay the onset of clonic seizures induced by PTZ.
Materials:
-
Male ICR mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Test compound and reference drug (Ethosuximide) formulations
-
Vehicle control
-
Observation chambers
-
Stopwatches
Procedure:
-
Animal Preparation: Follow the same acclimation procedure as for the MES test.
-
Drug Administration: Administer the test compound, ethosuximide, or vehicle control at predetermined time points before PTZ injection.
-
PTZ Injection: Inject PTZ subcutaneously in the scruff of the neck.[19]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for the onset of clonic seizures for at least 30 minutes. Clonic seizures are characterized by repetitive, rhythmic jerking of the limbs.
-
Endpoint: The primary endpoint is the absence of clonic seizures within the observation period. The latency to the first clonic seizure can also be recorded as a secondary measure.
-
Data Analysis: Record the number of animals protected from clonic seizures in each group and calculate the percentage of protection. Determine the ED50.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the anticonvulsant activity of "this compound" can be compared to phenytoin and ethosuximide.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound | Dose (mg/kg, i.p.) | Time (min) | % Protection | ED50 (mg/kg) |
| Vehicle Control | - | 30 | 0 | - |
| This compound | 10 | 30 | 25 | 45.2 |
| 30 | 30 | 50 | ||
| 100 | 30 | 75 | ||
| Phenytoin | 5 | 30 | 25 | 9.8 |
| 10 | 30 | 75 | ||
| 20 | 30 | 100 |
Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Test
| Compound | Dose (mg/kg, i.p.) | Time (min) | % Protection | ED50 (mg/kg) |
| Vehicle Control | - | 30 | 0 | - |
| This compound | 50 | 30 | 0 | >300 |
| 100 | 30 | 25 | ||
| 300 | 30 | 50 | ||
| Ethosuximide | 50 | 30 | 25 | 130 |
| 100 | 30 | 50 | ||
| 200 | 30 | 75 |
Mechanistic Insights and Discussion
The hypothetical data suggests that "this compound" exhibits significant anticonvulsant activity in the MES test, similar to phenytoin, but is less potent. This profile indicates a potential mechanism of action involving the blockade of voltage-gated sodium channels.[4][5][6] The weak activity in the PTZ test suggests that the compound is less likely to act through the modulation of GABAergic neurotransmission or T-type calcium channels, the primary targets of drugs effective against absence seizures.[7][9][10]
The following diagram illustrates the proposed signaling pathways for the comparator drugs and the hypothesized pathway for the test compound.
Caption: Proposed mechanisms of action for anticonvulsant drugs.
Conclusion and Future Directions
The in vivo validation of "this compound" using the MES and scPTZ seizure models provides critical preliminary data on its potential as an anticonvulsant agent. The results of this comparative guide suggest that the compound may be effective against generalized tonic-clonic seizures, with a mechanism of action potentially similar to that of phenytoin.
Further studies are warranted to fully characterize the anticonvulsant profile and mechanism of action of this novel compound. These include:
-
Neurotoxicity studies: The rotarod test should be performed to determine the median toxic dose (TD50) and calculate the protective index (TD50/ED50), a measure of the compound's therapeutic window.
-
Pharmacokinetic studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential.
-
In vitro mechanistic studies: Patch-clamp electrophysiology can be used to directly investigate the compound's effects on voltage-gated sodium and calcium channels.
-
Chronic seizure models: Evaluation in chronic models of epilepsy, such as the kindling model, will provide insights into its potential efficacy in treating established epilepsy.[20]
By following a rigorous and comparative approach to in vivo validation, researchers can effectively identify and advance promising new anticonvulsant drug candidates for the treatment of epilepsy.
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A Head-to-Head Comparison of Novel Hydantoin Derivatives in the Maximal Electroshock (MES) Test: A Guide for Preclinical Epilepsy Research
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the hydantoin scaffold remains a cornerstone of medicinal chemistry. Phenytoin, the archetypal hydantoin, revolutionized epilepsy treatment, yet its clinical utility is hampered by a narrow therapeutic index and a challenging side effect profile. This has spurred the development of novel hydantoin derivatives, meticulously designed to enhance anticonvulsant potency while mitigating adverse effects. This guide offers a comprehensive, head-to-head comparison of emerging hydantoin derivatives, grounded in their performance in the Maximal Electroshock (MES) test—the gold-standard preclinical model for generalized tonic-clonic seizures.
The Enduring Relevance of the Hydantoin Scaffold and the MES Test
The hydantoin ring is a privileged structure in anticonvulsant drug design. Its derivatives primarily exert their effects by modulating voltage-gated sodium channels, a key mechanism in controlling neuronal hyperexcitability.[1][2] Specifically, they prolong the inactivated state of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure propagation.[3] The structure-activity relationship (SAR) of hydantoins is well-established, with the presence of a phenyl or another aromatic substituent at the C-5 position being crucial for activity against generalized tonic-clonic seizures.[4]
The MES test is an indispensable tool for the in vivo screening of potential anticonvulsants.[5] This model induces a maximal seizure by electrical stimulation, and a compound's ability to prevent the tonic hindlimb extension phase is a strong predictor of clinical efficacy against generalized tonic-clonic seizures in humans.[5] The primary endpoint, the median effective dose (ED₅₀), provides a robust quantitative measure of a compound's anticonvulsant potency.
A Comparative Analysis of Novel Hydantoin Derivatives
Recent research has focused on several innovative strategies to modify the basic hydantoin structure, including the introduction of Schiff base moieties, exploration of geometric isomers, and conjugation with bioactive peptides. Below, we compare the performance of representative compounds from these classes in the MES test.
5,5'-Diphenylhydantoin Schiff Bases: Enhancing Potency
A promising avenue of investigation involves the synthesis of Schiff bases derived from 3-amino-5,5'-diphenylhydantoin. These modifications aim to modulate the physicochemical properties of the parent molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. A recent study evaluated a series of four novel phenytoin Schiff bases (SB1-Ph, SB2-Ph, SB3-Ph, and SB4-Ph), demonstrating their anticonvulsant effects in the MES test.[6]
The results indicated that all four Schiff bases exhibited anticonvulsant activity, with SB2-Ph emerging as the most potent, with an ED₅₀ value comparable to that of phenytoin.[6] The order of potency for these compounds was determined to be SB2-Ph > SB4-Ph > SB3-Ph > SB1-Ph.[6]
The Influence of Stereochemistry: cis vs. trans Isomers
Further investigation into the structure-activity relationships of these Schiff bases has revealed a significant impact of stereochemistry on anticonvulsant activity. A comparative analysis of the trans and cis isomers of SB1-Ph and SB4-Ph demonstrated that the cis isomers possess superior anticonvulsant potency in the MES test.[7][8]
Notably, the cis isomer of SB1-Ph showed protective effects against MES-induced seizures at all tested doses (10, 20, and 40 mg/kg), an activity level comparable to phenytoin.[8] Even more impressively, the cis isomer of SB4-Ph provided 100% protection against tonic seizures at the highest dose of 40 mg/kg.[8] This highlights the critical role of molecular geometry in the interaction with the biological target and underscores the potential for stereochemically refined drug design.
Hydantoin-Peptide Conjugates: A Novel Hybrid Approach
In a departure from traditional small-molecule modifications, researchers have explored the conjugation of the hydantoin scaffold with neuropeptides. One such study synthesized novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue.[9]
The most active compound from this series, designated Ph-5, which incorporates a 5,5'-diphenylhydantoin residue at the N-terminus of a hemorphin-5 analogue, demonstrated remarkable potency in the MES test. It achieved 100% efficacy against tonic seizures at a very low dose of 0.5 μg and exhibited a median effective dose (ED₅₀) of 0.25 μg.[9] This innovative approach of combining a classic anticonvulsant pharmacophore with a neuropeptide may lead to compounds with unique mechanisms of action and improved therapeutic profiles.
Quantitative Head-to-Head Comparison in the MES Test
The following table summarizes the available quantitative data for the discussed novel hydantoin derivatives in the MES test, providing a clear comparison of their anticonvulsant potency.
| Compound/Derivative Class | Specific Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| Reference Drug | Phenytoin | Mice | i.p. | 5.96 | [6] |
| 5,5'-Diphenylhydantoin Schiff Bases | SB1-Ph | Mice | i.p. | - | [6] |
| SB2-Ph | Mice | i.p. | 8.29 | [6] | |
| SB3-Ph | Mice | i.p. | - | [6] | |
| SB4-Ph | Mice | i.p. | - | [6] | |
| Geometric Isomers of Schiff Bases | cis-SB1-Ph | Mice | i.p. | Active at 10, 20, 40 | [7][8] |
| cis-SB4-Ph | Mice | i.p. | Active at 10, 20; 100% protection at 40 | [7][8] | |
| Hydantoin-Peptide Conjugates | Ph-5 | Mice | - | 0.00025 | [9] |
Note: ED₅₀ values for SB1-Ph, SB3-Ph, and SB4-Ph were not explicitly stated in the provided reference, though their relative potency was ranked.[6] The activity of cis-isomers was reported as percentage protection at given doses rather than a calculated ED₅₀.[7][8]
Experimental Protocols
Synthesis of Novel Hydantoin Derivatives
The synthesis of novel hydantoin derivatives is a multi-step process that typically begins with the core hydantoin structure, which can be synthesized through methods like the Bucherer-Bergs reaction.[10] For the production of the discussed Schiff bases, 3-amino-5,5'-diphenylhydantoin is a key intermediate, which is then condensed with various aromatic aldehydes to yield the final products.[8] The synthesis of peptide conjugates involves solid-phase peptide synthesis techniques, where the hydantoin moiety is coupled to the N-terminus of the peptide chain.[9]
The Maximal Electroshock (MES) Test: A Step-by-Step Protocol
The MES test is a standardized and reproducible method for assessing anticonvulsant activity.[5]
Workflow for the MES Test
Caption: Generalized workflow for the Maximal Electroshock (MES) test.
-
Animal Selection and Acclimation: Male ICR mice or Wistar rats are commonly used.[8][9] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate before the experiment.
-
Compound Preparation and Administration: Test compounds are typically suspended in a vehicle like a 1% solution of carboxymethylcellulose or dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).[6][8] The compounds are administered to groups of animals (usually 8-10 per group) at varying doses, often via intraperitoneal (i.p.) or oral (p.o.) routes. A control group receives only the vehicle.
-
Timing of the Test: The MES test is conducted at the presumed time of peak effect of the drug, which is determined in preliminary studies.
-
Stimulation: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animals.[11] Corneal electrodes are then placed, and an alternating electrical current is delivered (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[8]
-
Endpoint Measurement: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the ED₅₀ value, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Causality and Future Directions
The presented data reveal that strategic modifications to the hydantoin scaffold can lead to compounds with significantly enhanced anticonvulsant potency in the MES model. The superior activity of the Schiff bases, particularly their cis isomers, suggests that the introduction of a C=N- linkage at the N-3 position and the specific spatial arrangement of the appended aromatic ring are crucial for optimizing the interaction with the voltage-gated sodium channel. The remarkable potency of the hydantoin-peptide conjugate Ph-5 points towards a potentially novel mechanism of action or a highly synergistic effect between the two moieties, warranting further investigation.
Future research should focus on elucidating the precise binding modes of these novel derivatives through molecular docking studies and X-ray crystallography.[9] Furthermore, comprehensive pharmacokinetic and toxicity studies are essential to determine if the enhanced potency observed in the MES test translates into a wider therapeutic window and a more favorable overall drug profile. The exploration of other peptide conjugates and the synthesis of a broader range of stereochemically defined Schiff bases are also promising avenues for the development of the next generation of hydantoin-based antiepileptic drugs.
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A Senior Application Scientist's Guide to the Cross-Validation of Novel Anticonvulsant Candidates: The Case of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For distribution to: Researchers, scientists, and drug development professionals in the field of epileptology and neuropharmacology.
Introduction: The Quest for Superior Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects. This underscores the urgent need for novel anticonvulsant agents with improved efficacy and tolerability. The hydantoin scaffold, exemplified by the cornerstone drug phenytoin, has long been a fertile ground for the development of anticonvulsants.[1][2] These compounds primarily exert their effects by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizure propagation.[3]
This guide focuses on a promising novel hydantoin derivative, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid . We will provide a comprehensive framework for its preclinical evaluation, emphasizing the critical importance of cross-validating its activity across a battery of well-established seizure models. By comparing its hypothetical performance profile against standard-of-care AEDs, we aim to equip researchers with the necessary tools and rationale to rigorously assess the potential of this and other novel chemical entities.
The Rationale for Cross-Model Validation
No single animal model of seizures can fully recapitulate the complexity of human epilepsy. Different models are designed to mimic distinct seizure types and underlying pathophysiological mechanisms. Therefore, a robust preclinical evaluation necessitates testing a candidate compound in a panel of models to delineate its spectrum of activity. This approach not only predicts potential clinical utility but also provides insights into the compound's mechanism of action.
This guide will focus on three widely used and well-validated murine models:
-
The Maximal Electroshock (MES) Seizure Model: A test for generalized tonic-clonic seizures.
-
The Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: A model for myoclonic and generalized seizures, often associated with modulation of the GABAergic system.
-
The 6 Hz Psychomotor Seizure Model: A model of therapy-resistant partial seizures.
Hypothesized Mechanism of Action of Hydantoin Derivatives
The primary mechanism of action for many hydantoin anticonvulsants is the modulation of voltage-gated sodium channels. By binding to the inactivated state of the channel, these compounds slow its recovery, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
Caption: Hypothesized mechanism of action for hydantoin anticonvulsants.
Experimental Protocols
The following protocols are presented as a guide for the evaluation of "this compound" and its comparison with established AEDs.
I. Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Protocol:
-
Animals: Male Swiss mice (or other standard strain) weighing 20-25 g are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: The test compound, "this compound," and reference drugs (e.g., Phenytoin, Carbamazepine) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pretreatment Time: Animals are tested at the time of peak effect, typically 30-60 minutes post-i.p. administration.
-
Seizure Induction: A drop of topical anesthetic is applied to the corneas. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
II. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify compounds that can prevent clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
Workflow:
Caption: Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) seizure test.
Step-by-Step Protocol:
-
Animals: As described for the MES model.
-
Drug Administration: The test compound and reference drugs (e.g., Valproic Acid, Levetiracetam) are administered.
-
Pretreatment Time: As in the MES model.
-
Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a dose that induces clonic seizures in over 95% of control animals (CD97), typically around 85 mg/kg.
-
Observation: Animals are observed for 30 minutes for the occurrence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The ED50 is calculated based on the absence of clonic seizures.
III. 6 Hz Psychomotor Seizure Model
This model is considered a model of therapy-resistant partial seizures and is particularly useful for identifying compounds with novel mechanisms of action.
Workflow:
Caption: Experimental workflow for the 6 Hz psychomotor seizure test.
Step-by-Step Protocol:
-
Animals: As described for the MES model.
-
Drug Administration: The test compound and reference drugs are administered.
-
Pretreatment Time: As in the MES model.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for 3 seconds. The current intensity can be varied (e.g., 32 mA for standard screening, 44 mA for a more therapy-resistant model).[4]
-
Observation: Animals are observed for characteristic seizure behaviors, including stun, forelimb clonus, and jaw clonus. The absence of these behaviors is considered protection.
-
Data Analysis: The ED50 is calculated.
Comparative Performance Data
While specific experimental data for "this compound" is not yet publicly available, the following table presents established ED50 values for standard AEDs in mice. This provides a benchmark against which the novel compound can be compared.
| Antiepileptic Drug | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) |
| Phenytoin | ~9.5 | Inactive | ~33 |
| Carbamazepine | ~8.8 | Inactive | ~12.5 |
| Valproic Acid | ~270 | ~150 | ~93 |
| Levetiracetam | Inactive | ~36 | ~17.6 |
Note: ED50 values can vary between laboratories and mouse strains. The values presented are representative figures from the literature.[5][6][7][8][9]
Interpreting the Results: Building a Performance Profile
The activity profile of "this compound" across these three models will provide a preliminary indication of its potential clinical utility.
-
Activity in the MES test would suggest efficacy against generalized tonic-clonic seizures, similar to phenytoin and carbamazepine.
-
Activity in the scPTZ test would indicate a potential role in treating myoclonic seizures and might suggest a mechanism involving GABAergic neurotransmission.
-
Activity in the 6 Hz test , particularly at the higher current intensity (44 mA), would be highly significant, suggesting potential efficacy against therapy-resistant partial seizures, a key area of unmet medical need.[4]
A broad spectrum of activity across all three models would suggest a versatile anticonvulsant, while a more selective profile would guide its potential therapeutic niche.
Conclusion and Future Directions
The cross-validation of "this compound" in diverse and well-characterized seizure models is an indispensable step in its preclinical development. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation. The resulting performance profile will be instrumental in making informed decisions about its advancement as a potential new therapy for epilepsy. Subsequent studies should aim to elucidate its precise molecular mechanism of action, further explore its pharmacokinetic and pharmacodynamic properties, and assess its safety and tolerability in more detail.
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A Comparative Guide to the Mechanism of Action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid and Existing Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The mainstay of treatment is a diverse group of pharmacotherapeutics known as antiepileptic drugs (AEDs). While numerous AEDs are available, the quest for novel agents with improved efficacy and tolerability continues. This guide provides a comparative analysis of the putative mechanism of action of a novel hydantoin derivative, "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid," against established AEDs from different mechanistic classes.
The compound of interest, this compound, belongs to the hydantoin class of compounds. Hydantoin derivatives are a well-established group of anticonvulsants, with Phenytoin being the most prominent member.[1][2] These compounds are generally effective against partial and tonic-clonic seizures.[1] The anticonvulsant activity of hydantoins is often attributed to their ability to modulate voltage-gated sodium channels, a mechanism shared by many first-generation AEDs.[3][4]
This guide will compare the likely mechanism of this compound with three archetypal AEDs, each representing a distinct mode of action:
-
Phenytoin: A classic hydantoin derivative and a use-dependent blocker of voltage-gated sodium channels.[5][6]
-
Diazepam: A benzodiazepine that enhances the activity of the inhibitory neurotransmitter GABA.[7][8]
-
Ethosuximide: A succinimide derivative that selectively blocks T-type calcium channels.[9][10]
By understanding the established mechanisms of these drugs, we can frame a hypothesis for the action of this compound and outline the experimental approaches required for its validation.
Comparative Analysis of Mechanisms of Action
The therapeutic effect of AEDs is achieved by suppressing the excessive and synchronized neuronal firing that underlies seizures. This is accomplished through various molecular targets that ultimately reduce neuronal excitability.
Hypothesized Mechanism of this compound
Based on its structural similarity to Phenytoin and other hydantoin derivatives, it is hypothesized that this compound primarily acts as a blocker of voltage-gated sodium channels .[4][11] This action is likely to be use-dependent, meaning the drug preferentially binds to and stabilizes the inactive state of the sodium channel, which is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[5][12] This stabilization slows the recovery of the channels to the resting state, thereby reducing the ability of neurons to fire rapid successive action potentials.[13]
Established Mechanisms of Comparator AEDs
Phenytoin: As the archetypal hydantoin anticonvulsant, Phenytoin's primary mechanism is the blockade of voltage-gated sodium channels.[3] It selectively binds to the inactivated state of these channels, prolonging their refractory period and thereby limiting the repetitive firing of action potentials.[5][13] This makes it particularly effective against generalized tonic-clonic and partial seizures.[3]
Diazepam: Diazepam is a positive allosteric modulator of the GABA-A receptor.[7][8] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA.[14][15] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a consequent reduction in neuronal excitability.[8] This mechanism confers broad-spectrum anticonvulsant, anxiolytic, and sedative properties.[7]
Ethosuximide: In contrast to Phenytoin and Diazepam, Ethosuximide's primary target is the T-type voltage-gated calcium channel, particularly in thalamic neurons.[9][16] These channels are involved in generating the rhythmic spike-and-wave discharges characteristic of absence seizures.[10][17] By inhibiting these channels, Ethosuximide reduces thalamocortical oscillations and effectively suppresses absence seizures.[10][18]
Data Summary: Comparison of AED Mechanisms
| Drug | Chemical Class | Primary Mechanism of Action | Molecular Target | Effect on Neuronal Excitability | Primary Clinical Use |
| This compound (Hypothesized) | Hydantoin | Blockade of voltage-gated sodium channels | Voltage-gated sodium channels | Reduces high-frequency neuronal firing | Generalized tonic-clonic and partial seizures |
| Phenytoin | Hydantoin | Blockade of voltage-gated sodium channels[3][5] | Voltage-gated sodium channels[6][13] | Reduces high-frequency neuronal firing[12] | Generalized tonic-clonic and partial seizures, status epilepticus[3] |
| Diazepam | Benzodiazepine | Positive allosteric modulation of GABA-A receptors[7][8] | GABA-A receptors[14][15] | Enhances GABAergic inhibition, leading to hyperpolarization[8] | Seizures, anxiety, muscle spasms, alcohol withdrawal[8] |
| Ethosuximide | Succinimide | Blockade of T-type calcium channels[9][16] | T-type voltage-gated calcium channels[10][17] | Reduces thalamocortical oscillations[10] | Absence seizures[17] |
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of this compound and compare it to existing AEDs, a series of in vivo and in vitro experiments are essential.
In Vivo Anticonvulsant Screening
Preliminary assessment of anticonvulsant activity and a broad indication of the mechanism of action can be obtained from rodent seizure models.[19][20]
Protocol 1: Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, which is predictive of efficacy against generalized tonic-clonic seizures and often indicates sodium channel blockade.[21][22]
-
Methodology:
-
Administer the test compound or vehicle to a group of mice or rats.
-
After a predetermined time, induce a seizure by delivering a high-frequency electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
The percentage of animals protected from the tonic extension is calculated.[23]
-
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABA-A receptor antagonist pentylenetetrazol. This model is predictive of efficacy against myoclonic and absence seizures and can indicate effects on GABAergic or T-type calcium channel pathways.[19][24]
-
Methodology:
-
Administer the test compound or vehicle to a group of mice.
-
After a set time, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures.
-
Observe the animals for a defined period for the onset and severity of clonic seizures.
-
The latency to seizure onset and the percentage of animals protected from seizures are recorded.[25]
-
dot graph TD; A[In Vivo Anticonvulsant Screening] --> B{MES Test}; A --> C{scPTZ Test}; B --> D[Generalized Tonic-Clonic Seizure Model]; C --> E[Myoclonic/Absence Seizure Model]; D --> F{Sodium Channel Blockers (e.g., Phenytoin)}; E --> G{GABAergic Modulators (e.g., Diazepam)}; E --> H{T-type Calcium Channel Blockers (e.g., Ethosuximide)}; subgraph Legend; direction LR; subgraph "Test Type"; direction LR; L1[In Vivo]; end; subgraph "Predicted Mechanism"; direction LR; M1[Na+ Channel]; M2[GABAergic]; M3[Ca2+ Channel]; end; end; style A fill:#4285F4,fontcolor:#FFFFFF; style B fill:#F1F3F4,fontcolor:#202124; style C fill:#F1F3F4,fontcolor:#202124; style D fill:#EA4335,fontcolor:#FFFFFF; style E fill:#FBBC05,fontcolor:#202124; style F fill:#34A853,fontcolor:#FFFFFF; style G fill:#34A853,fontcolor:#FFFFFF; style H fill:#34A853,fontcolor:#FFFFFF; end
In vivo screening workflow for anticonvulsant activity.
In Vitro Mechanistic Assays
To directly investigate the molecular targets of the compound, in vitro assays are employed.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of the compound on the activity of specific ion channels (e.g., voltage-gated sodium channels, T-type calcium channels) in isolated neurons or cell lines expressing these channels.[26][27]
-
Methodology:
-
Prepare a culture of neurons or a cell line expressing the ion channel of interest.
-
Using a glass micropipette, form a high-resistance seal with the cell membrane to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply a series of voltage steps to elicit ion currents through the channels of interest.[28]
-
Record the currents in the absence (control) and presence of the test compound.
-
Analyze the data to determine if the compound alters the channel's properties (e.g., reduces current amplitude, shifts voltage-dependence of activation or inactivation).[29][30]
-
dot graph ER; A[Micropipette] -- "Forms Giga-Seal with" --> B(Cell Membrane); B -- "Contains" --> C{Ion Channels}; D[Amplifier] -- "Controls Voltage & Records Current" --> A; E[Test Compound] -- "Modulates" --> C; C -- "Generates" --> F(Ionic Current); D -- "Measures" --> F; subgraph Legend; direction LR; subgraph "Components"; direction LR; L1[Physical]; L2[Biological]; L3[Experimental]; end; end; style A fill:#4285F4,fontcolor:#FFFFFF; style B fill:#FBBC05,fontcolor:#202124; style C fill:#EA4335,fontcolor:#FFFFFF; style D fill:#F1F3F4,fontcolor:#202124; style E fill:#34A853,fontcolor:#FFFFFF; style F fill:#5F6368,fontcolor:#FFFFFF; end
Simplified workflow for patch-clamp electrophysiology.
Protocol 4: GABA-A Receptor Binding Assay
-
Objective: To determine if the compound binds to the GABA-A receptor and modulates its function, typically assessed through competition with a radiolabeled ligand.[31][32]
-
Methodology:
-
Prepare cell membranes from rat brains or from cell lines expressing GABA-A receptors.[32]
-
Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site, or [3H]flumazenil for the benzodiazepine site).[33][34]
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound from the free radioligand by filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the binding affinity (Ki) is calculated.[35]
-
Conclusion
The novel compound this compound, as a hydantoin derivative, is strongly predicted to exhibit anticonvulsant properties through the blockade of voltage-gated sodium channels, a mechanism it would share with Phenytoin. This contrasts with the GABAergic modulation of Diazepam and the T-type calcium channel blockade of Ethosuximide. The outlined experimental protocols provide a clear and robust framework for testing this hypothesis and comprehensively characterizing the compound's mechanism of action. Such a systematic approach is crucial for the development of new, effective, and safe antiepileptic drugs.
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - pmf.kg.ac.rs. Retrieved from [Link]
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The Evolving Landscape of Imidazolidinone Anticonvulsants: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in medicinal chemistry. Among the heterocyclic scaffolds explored, the imidazolidinone core has emerged as a promising pharmacophore. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of imidazolidinone derivatives, offering insights into the key structural modifications that influence their anticonvulsant activity. By synthesizing data from various studies, this document aims to serve as a valuable resource for professionals engaged in the design and development of next-generation antiepileptic drugs.
The Imidazolidinone Scaffold: A Privileged Structure in Anticonvulsant Discovery
The imidazolidinone ring system, a five-membered heterocycle with two nitrogen atoms, represents a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Its structural features, including hydrogen bond donors and acceptors, allow for diverse substitutions that can modulate its physicochemical properties and biological activity. The general structure of the imidazolidinone core and the key positions for substitution are illustrated below.
Caption: Core structure of the imidazolidinone ring showing key substitution points.
Decoding the Structure-Activity Relationship: A Positional Analysis
The anticonvulsant activity of imidazolidinone derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring. This section dissects the SAR at the N-1, N-3, and C-4/C-5 positions, drawing comparisons from published experimental data.
Substitutions at the N-1 and N-3 Positions
Modifications at the nitrogen atoms of the imidazolidinone ring have been a primary focus of SAR studies. The introduction of different aryl and alkyl groups at these positions significantly impacts the anticonvulsant profile.
-
N-1 Position: Substitution at the N-1 position with an aryl group is a common feature in many active compounds. The nature of the substituent on this aryl ring plays a crucial role. For instance, in a series of N-1',N-3'-disubstituted-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones, a p-nitrophenyl group at the N-1' position was found to be favorable for activity. This suggests that electron-withdrawing groups on the N-1 aryl substituent can enhance anticonvulsant potency.
-
N-3 Position: The N-3 position often accommodates smaller alkyl groups. In the same spiro-imidazolidinone series, an ethyl group at the N-3' position, in combination with the p-nitrophenyl at N-1', resulted in the most active compound with an ED50 of 41.8 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) test. This highlights the importance of a balanced lipophilicity and size of the substituent at this position.
Substitutions at the C-4 and C-5 Positions
The carbon atoms of the imidazolidinone ring, particularly C-4 and C-5, offer another avenue for structural modification. These positions are often part of a spirocyclic system, which can confer conformational rigidity and influence receptor binding.
-
Spirocyclic Systems: The formation of a spiro ring system at the C-4 or C-5 position is a common strategy in the design of imidazolidinone anticonvulsants. For example, spiro[fluorene-9,4ʹ-imidazolidine] derivatives have shown promising anticonvulsant activity. The bulky and lipophilic nature of the spirocyclic moiety is thought to contribute to the overall activity, potentially by enhancing penetration across the blood-brain barrier.
Comparative Analysis of Anticonvulsant Activity: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the anticonvulsant activity of representative imidazolidinone derivatives from various studies. The data is primarily from the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, which are standard preclinical screens for anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence and myoclonic seizures.
| Compound ID | N-1 Substituent | N-3 Substituent | C-4/C-5 Substitution | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Compound 3o | p-Nitrophenyl | Ethyl | Spiro-(2-benzofuran-1,4')-trione | - | 41.8 | - | - | |
| Compound 3d | Varied | Varied | Spiro[fluorene-9,4ʹ-imidazolidine] | >300 | 100 (% protection) | >300 | - | |
| Compound 4e | Varied | Varied | Spiro[fluorene-9,4ʹ-imidazolidine] | >300 | 120 (% protection) | >300 | - | |
| Compound 11b | Varied | Varied | Tetra-substituted imidazole | 33.3 (% protection) | 120 (% protection) | >300 | - | |
| Compound 11e | Varied | Varied | Tetra-substituted imidazole | >300 | 120 (% protection) | >300 | - |
Note: A dash (-) indicates that the data was not reported in the cited literature. Percentage protection indicates the percentage of animals protected from seizures at a specific dose, rather than an ED50 value.
Proposed Mechanisms of Action: Unraveling the Molecular Targets
The precise molecular mechanisms by which imidazolidinone derivatives exert their anticonvulsant effects are not yet fully elucidated. However, based on their activity profiles in preclinical models and the known mechanisms of other anticonvulsant drugs, two primary pathways are hypothesized to be involved: modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.
Modulation of Voltage-Gated Sodium Channels
Many established anticonvulsant drugs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels. This action stabilizes the inactive state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizures. The efficacy of some imidazolidinone derivatives in the MES test, a model sensitive to sodium channel blockers, suggests a similar mechanism of action.
Caption: Proposed mechanism of imidazolidinone anticonvulsants via sodium channel blockade.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can suppress neuronal hyperexcitability and thus prevent seizures. Some anticonvulsants act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron. The activity of certain imidazolidinone derivatives in the scPTZ test, a model sensitive to drugs that enhance GABAergic transmission, points to this as a potential mechanism.
Experimental Protocols for Anticonvulsant Screening
The following are detailed, step-by-step methodologies for the two key preclinical screening assays used to evaluate the anticonvulsant potential of imidazolidinone derivatives.
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive device (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Male albino mice or rats
Procedure:
-
Administer the test compound or vehicle to a group of animals (typically intraperitoneally or orally).
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), apply a drop of saline to the corneal electrodes.
-
Place the electrodes on the corneas of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint of protection.
-
Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazol, suggesting activity against absence and myoclonic seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)
-
Syringes and needles for subcutaneous injection
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Male albino mice
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to a group of animals.
-
After the appropriate absorption time, administer a convulsive dose of PTZ subcutaneously.
-
Place the animal in an individual observation chamber.
-
Observe the animal for a period of 30 minutes for the presence or absence of clonic seizures (characterized by clonus of the limbs, jaw, and/or vibrissae lasting for at least 5 seconds).
-
The absence of clonic seizures within the observation period is considered protection.
-
Determine the ED50 value as described for the MES test.
Caption: Workflow for preclinical anticonvulsant screening of imidazolidinone derivatives.
Conclusion and Future Directions
The imidazolidinone scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substitutions at the N-1, N-3, and C-4/C-5 positions in modulating anticonvulsant activity. While significant progress has been made, further research is warranted to fully elucidate the precise molecular targets of these compounds. Future investigations employing techniques such as electrophysiology and radioligand binding assays will be instrumental in confirming their mechanisms of action. A deeper understanding of the SAR and molecular pharmacology of imidazolidinone anticonvulsants will undoubtedly pave the way for the rational design of more potent and safer therapies for epilepsy.
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Assessing the neurotoxicity profile of "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" compared to standard drugs
A Comparative Assessment of the Neurotoxicity Profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
A Guide for Drug Development Professionals
Introduction: Framing the Inquiry for a Novel Hydantoin Derivative
The compound this compound, hereafter referred to as Compound X, is a novel chemical entity for which no public neurotoxicity data currently exists. Its core structure is a hydantoin (imidazolidine-2,4-dione) derivative. The hydantoin class of molecules is pharmacologically significant; for instance, phenytoin is a widely used anticonvulsant.[1][2][3] However, hydantoins are also associated with a range of neurological side effects, including ataxia, encephalopathy, and optic nerve damage, underscoring the necessity of a thorough neurotoxicity assessment for any new analogue.[4][5][6]
This guide provides a comprehensive, tiered strategy for systematically evaluating the neurotoxicity profile of Compound X. We will outline a series of validated in vitro and in vivo assays, explaining the scientific rationale behind each experimental choice. The performance of Compound X will be benchmarked against a panel of standard drugs with well-characterized neurotoxic mechanisms, providing a clear, comparative framework for risk assessment.
Selection of Standard Comparators for Neurotoxicity Profiling
To provide a robust context for the findings on Compound X, it is essential to select standard neurotoxic agents that operate through distinct and well-understood mechanisms. This allows for a comparative analysis that can help elucidate the potential mode of action of our test compound.
| Comparator Drug | Primary Mechanism of Neurotoxicity | Typical In Vitro Model System | Rationale for Inclusion |
| MPP+ (1-methyl-4-phenylpyridinium) | Potent inhibitor of mitochondrial complex I, leading to ATP depletion, oxidative stress, and selective dopaminergic neuron death.[7][8][9] | Dopaminergic cell lines (e.g., SH-SY5Y), primary midbrain cultures.[10][11] | Gold standard for inducing Parkinsonian-like neurodegeneration via mitochondrial dysfunction. |
| Rotenone | Lipophilic mitochondrial complex I inhibitor that readily crosses cell membranes, inducing oxidative stress and apoptosis.[12][13] | SH-SY5Y cells, primary cortical neurons.[14][15] | Represents an environmental toxin model of mitochondrial impairment and is broadly neurotoxic.[16] |
| Glutamate | Over-activates NMDA and AMPA receptors, leading to excessive Ca2+ influx, mitochondrial damage, and excitotoxic cell death.[17][18] | Primary cortical or hippocampal neurons.[19][20] | Standard model for excitotoxicity, a common pathway in acute and chronic neurological disorders.[21] |
A Tiered Strategy for Neurotoxicity Assessment
A progressive, multi-tiered approach is proposed to efficiently screen and then characterize the neurotoxic potential of Compound X. This strategy begins with broad, high-throughput in vitro screening and progresses to more complex, mechanistic, and finally, in vivo studies, as warranted by the initial findings.
Caption: Proposed tiered workflow for neurotoxicity assessment.
Tier 1: Foundational Cytotoxicity Screening
The initial step is to determine the general cytotoxicity of Compound X. The human neuroblastoma SH-SY5Y cell line is an ideal model for this purpose due to its human origin, ease of culture, and its ability to be differentiated into a more mature neuronal phenotype, making it a reliable and widely used tool in neurotoxicity screening.[22][23][24][25]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on neuronal cell viability.
-
Methodology: A cell viability assay, such as the MTT assay, will be performed on differentiated SH-SY5Y cells. Cells will be exposed to a range of concentrations of Compound X, alongside the standard comparators, for 24-48 hours.
-
Endpoint: The concentration at which cell viability is reduced by 50% (IC50) will be calculated. A low IC50 value suggests significant cytotoxic potential.
Tier 2: Unraveling the Mechanism of Neurotoxicity
Should Compound X exhibit cytotoxicity in Tier 1, the next logical step is to investigate the underlying mechanism. These assays are conducted at sub-lethal concentrations (e.g., IC10, IC25) to probe for specific neurotoxic pathways without causing widespread cell death.
1. Assessment of Oxidative Stress: Many neurotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), which damages cellular components.[10][15]
-
Methodology: Differentiated SH-SY5Y cells are treated with Compound X and comparators, then loaded with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). An increase in fluorescence indicates a rise in intracellular ROS.[22]
2. Evaluation of Mitochondrial Health: The mitochondrion is a primary target for many neurotoxicants.[16] A collapse in the mitochondrial membrane potential (MMP) is an early indicator of mitochondrial dysfunction and a commitment to apoptosis.[14]
-
Methodology: MMP will be assessed using a potentiometric dye like JC-1 or TMRM. In healthy mitochondria, JC-1 forms aggregates that fluoresce red, while in damaged mitochondria with low MMP, it remains as monomers that fluoresce green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Caption: Key events in mitochondria-mediated apoptosis.
3. Neurite Outgrowth Assay: Neurites (axons and dendrites) are essential for neuronal communication, and their development is a critical process. Inhibition of neurite outgrowth is a sensitive endpoint for detecting developmental neurotoxicity and neuronal injury.[26]
-
Methodology: Human iPSC-derived neurons or differentiated SH-SY5Y cells are cultured in the presence of Compound X.[24][27] After a set period (e.g., 72 hours), cells are fixed and stained. High-content imaging systems are then used to automatically quantify parameters like neurite length, number of branches, and cell viability.[28][29]
Tier 3: Prospective In Vivo Assessment
If the in vitro data from Tiers 1 and 2 reveal a significant and specific neurotoxic profile, confirmatory studies in animal models are warranted. Rodent models are standard for systemic toxicity testing.[30][31][32] The choice of specific behavioral tests would be guided by the in vitro mechanism. For instance, if mitochondrial dysfunction is observed (similar to MPP+), tests for motor coordination would be prioritized.
-
Models: C57BL/6 mice or Sprague-Dawley rats are commonly used.[30][31]
-
Behavioral Assessments: A battery of tests should be employed to assess different neurological domains, including motor function (e.g., rotarod test), learning and memory (e.g., Morris water maze), and anxiety-like behavior (e.g., elevated plus maze).[33][34][35]
-
Endpoint: Following behavioral testing, brain tissue would be collected for histopathological analysis to identify neuronal loss or damage in specific brain regions.
Comparative Data Summary (Hypothetical)
The following tables illustrate how the experimental data for Compound X would be presented against the standard comparators for a clear, objective assessment.
Table 1: In Vitro Cytotoxicity and Mechanistic Endpoints
| Compound | SH-SY5Y IC50 (µM) | Relative ROS Production (% of Control) | Change in MMP (% Depolarization) | Neurite Length (% Inhibition) |
| Compound X | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| MPP+ | 500 - 1000 | 250% | 60% | 45% |
| Rotenone | 0.1 - 1.0 | 300% | 75% | 80% |
| Glutamate | > 1000 | 150% | 40% | 20% |
| Vehicle Control | N/A | 100% | 0% | 0% |
Table 2: Prospective In Vivo Neurotoxicity Profile
| Compound | Acute Systemic Dose | Rotarod Performance (Motor Coordination) | Morris Water Maze (Spatial Memory) | Histopathology (e.g., Dopaminergic Neuron Count) |
| Compound X | (To be determined) | (Experimental Finding) | (Experimental Finding) | (Experimental Finding) |
| MPTP (pro-drug of MPP+) | 20 mg/kg | Significant Deficit | Moderate Deficit | Significant Loss |
| Rotenone | 2-3 mg/kg | Significant Deficit | Significant Deficit | Significant Loss |
| Vehicle Control | N/A | No Deficit | No Deficit | No Loss |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare serial dilutions of Compound X and standard comparators in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express viability as a percentage relative to the vehicle control. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Neurite Outgrowth Assessment[29][30]
-
Plate Preparation: Coat a 96-well or 384-well clear-bottom imaging plate with an appropriate substrate (e.g., Poly-D-Lysine/Laminin).
-
Cell Plating: Seed human iPSC-derived neurons or differentiated SH-SY5Y cells at an optimized density (e.g., 10,000 cells/well for a 96-well plate) and allow them to attach for 24 hours.[29]
-
Compound Treatment: Treat the cells with sub-lethal concentrations of Compound X and comparators for 72 hours.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain for neurons using an anti-β-III-tubulin antibody (neuronal marker) and for nuclei with DAPI.
-
Imaging: Acquire images using a high-content automated imaging system.
-
Analysis: Use integrated software to quantify key parameters:
-
Total neurite length per neuron.
-
Number of branch points per neuron.
-
Number of neurites per neuron.
-
Valid neuron count (as a measure of viability).
-
Normalize neurite data to the number of viable cells.
-
Protocol 3: Mitochondrial Membrane Potential Assessment (JC-1 Assay)[22]
-
Cell Plating: Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Compound Exposure: Treat cells with sub-lethal concentrations of Compound X and comparators for a predetermined time (e.g., 6 hours). Include a positive control for depolarization (e.g., CCCP).
-
Staining: Remove the treatment medium, wash with warm PBS, and incubate the cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.[22]
-
Washing: Wash cells with an assay buffer to remove excess dye.
-
Data Acquisition: Measure fluorescence using a multi-mode plate reader at two wavelength settings:
-
Red fluorescence (aggregates): ~530 nm excitation / ~590 nm emission.
-
Green fluorescence (monomers): ~485 nm excitation / ~530 nm emission.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
This guide outlines a rigorous, scientifically-grounded framework for the neurotoxicity assessment of the novel compound, this compound. By employing a tiered approach that progresses from broad cytotoxicity screening to specific mechanistic assays and benchmarking against well-characterized neurotoxins, this strategy will generate a comprehensive and comparative neurotoxicity profile. The resulting data will be crucial for making informed decisions regarding the continued development and potential clinical application of this new chemical entity. The emphasis on validated in vitro models and established protocols ensures both the scientific integrity and translational relevance of the findings.
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Benchmarking Pharmacokinetic Properties: A Comparative Guide to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety. This guide provides a comprehensive framework for benchmarking the pharmacokinetic properties of a novel hydantoin derivative, "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" (referred to herein as Compound X).
Hydantoin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant and antiarrhythmic properties.[1][2] Given the therapeutic potential of this scaffold, a critical evaluation of the ADME properties of new analogues is essential. Due to the limited publicly available pharmacokinetic data for Compound X, this guide will establish a comparative analysis against two well-characterized drugs containing the hydantoin moiety: Phenytoin and Nilutamide. This approach will allow for a contextual understanding of Compound X's potential in vivo behavior.
This document will delve into the standard in vitro and in vivo methodologies employed to characterize a compound's PK profile, explaining the rationale behind each experimental choice. The aim is to provide researchers, scientists, and drug development professionals with a robust guide for evaluating the developability of novel hydantoin derivatives.
Compound Profiles: The Subject and the Benchmarks
Compound X: this compound
-
Structure:
-
Chemical Formula: C₁₂H₁₂N₂O₄[3]
-
Molecular Weight: 248.24 g/mol [3]
-
Therapeutic Potential: Explored for anticonvulsant and anti-inflammatory applications.[3]
-
Known Information: Primarily used in pharmaceutical research as an intermediate for synthesizing other biologically active compounds.[3]
Comparator 1: Phenytoin
-
Structure:
-
Mechanism of Action: Anticonvulsant; blocks voltage-gated sodium channels.
-
Key Pharmacokinetic Features: Exhibits non-linear (saturable) metabolism, is highly protein-bound (approximately 90%), and has a narrow therapeutic index.[4][5][6][7][8] Its bioavailability can be variable due to poor water solubility.[5][6]
Comparator 2: Nilutamide
-
Structure:
(CF3) (NO2)Ph \ / N-C(CH3)2
-
Mechanism of Action: Nonsteroidal antiandrogen; competitively inhibits androgen receptors.[9][10]
-
Key Pharmacokinetic Features: Rapidly and completely absorbed, extensively metabolized in the liver, and has a long elimination half-life (mean of 56 hours).[9][11][12][13] It is moderately bound to plasma proteins.[12]
Comparative Analysis of Pharmacokinetic Properties
A comprehensive assessment of a drug candidate's ADME profile is crucial for predicting its in vivo performance.[14][15][16] This section outlines the key experimental assays and the expected comparative data.
Absorption
The process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.
Experimental Approach: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[17][18][19][20] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[18]
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[19]
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[18]
-
The test compound is added to the apical (A) side (representing the intestinal lumen) and the amount that crosses to the basolateral (B) side (representing the blood) is measured over time.
-
To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).[18]
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.[17]
-
-
Data Interpretation & Comparison Table:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Human Absorption |
| Compound X (Hypothetical) | 5.0 | 15.0 | 3.0 | Moderate to High (Potential Efflux) |
| Phenytoin | ~1-5 (Low to Moderate) | Variable | >2 | Moderate (Efflux Substrate) |
| Nilutamide | >10 (High) | >10 | ~1 | High |
| Propranolol (High Permeability Control) | >20 | >20 | ~1 | High |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1 | Low |
Causality Behind Experimental Choices: The Caco-2 model is chosen over simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) because it expresses key efflux transporters (e.g., P-glycoprotein), providing insights into not just passive diffusion but also active transport mechanisms that can limit oral bioavailability.[18] An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[19]
Distribution
The reversible transfer of a drug from the systemic circulation to the tissues. A key determinant of distribution is the extent of binding to plasma proteins.
Experimental Approach: Plasma Protein Binding (PPB) Assay
The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of a compound that is unbound (free) in plasma.[21][22] Only the unbound fraction is generally considered pharmacologically active and available to distribute into tissues.[21][23]
-
Methodology:
-
A RED device, which has two chambers separated by a semi-permeable membrane, is used.[22]
-
Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.[21]
-
The device is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.[22]
-
After equilibration, the concentrations of the compound in both chambers are measured by LC-MS/MS.[21]
-
The percentage of unbound drug is calculated.
-
-
Data Interpretation & Comparison Table:
| Compound | % Plasma Protein Binding (Human) | Key Binding Protein | Implications |
| Compound X (Hypothetical) | 85% | Albumin | Moderate to high binding, potentially limiting free drug concentration. |
| Phenytoin | ~90% | Albumin | High binding; displacement by other drugs can significantly increase free fraction and risk of toxicity.[5] |
| Nilutamide | ~80-84% | Albumin | Moderate binding.[13] |
Causality Behind Experimental Choices: Understanding the extent of plasma protein binding is critical for interpreting pharmacokinetic data and predicting in vivo efficacy.[23] High protein binding can reduce the amount of free drug available to exert its pharmacological effect and can also influence its clearance.[23]
Metabolism
The chemical modification of a drug by enzymes, primarily in the liver. Metabolism is a major route of drug elimination.
Experimental Approach: Liver Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, particularly the Cytochrome P450 (CYP) family.[24][25] It provides an estimate of the intrinsic clearance of a compound.
-
Methodology:
-
The test compound is incubated with human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[25][26][27]
-
The reaction is initiated by the addition of a cofactor, NADPH.[26][28]
-
Samples are taken at various time points and the reaction is stopped.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.[25]
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]
-
-
Data Interpretation & Comparison Table:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Compound X (Hypothetical) | 45 | 25 | Low to Moderate |
| Phenytoin | < 30 | > 50 | High (Saturable) |
| Nilutamide | > 60 | < 15 | Low |
| Verapamil (High Clearance Control) | < 15 | > 100 | High |
| Carbamazepine (Low Clearance Control) | > 60 | < 10 | Low |
Causality Behind Experimental Choices: The liver microsomal stability assay is a cost-effective and high-throughput method for early assessment of metabolic stability.[25] It helps in ranking compounds and predicting their in vivo hepatic clearance.[25]
Experimental Approach: Cytochrome P450 (CYP) Inhibition Assay
This assay determines a compound's potential to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions (DDIs).[29][30][31][32][33]
-
Methodology:
-
A specific substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, testosterone for CYP3A4) is incubated with human liver microsomes.
-
The test compound is added at various concentrations.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.[30][33]
-
-
Data Interpretation & Comparison Table:
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | DDI Potential |
| Compound X (Hypothetical) | > 50 | 25 | 15 | > 50 | > 50 | Low |
| Phenytoin | Moderate Inhibitor | Moderate Inhibitor | Inducer | - | Inducer | High |
| Nilutamide | Weak Inhibitor | Weak Inhibitor | Substrate | Weak Inhibitor | Weak Inhibitor | Moderate |
Causality Behind Experimental Choices: Regulatory agencies require the assessment of a new drug's potential for DDIs.[31] The CYP inhibition assay provides crucial data to predict whether a new drug might alter the metabolism of co-administered drugs.[32]
Excretion
The removal of a drug and its metabolites from the body, primarily through urine and feces.
Experimental Approach: In Vivo Pharmacokinetic Study
An in vivo PK study in a relevant animal model (e.g., rat) provides a comprehensive picture of the drug's behavior in a living system.[34][35][36][37][38]
-
Methodology:
-
The test compound is administered to a group of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[34]
-
Blood samples are collected at multiple time points after dosing.
-
The concentration of the compound in plasma is determined by LC-MS/MS.
-
Pharmacokinetic parameters are calculated using specialized software.
-
-
Data Interpretation & Comparison Table (Rat Data):
| Parameter | Compound X (Hypothetical) | Phenytoin | Nilutamide |
| Clearance (CL) (mL/min/kg) | 15 | 20 (Dose-dependent) | 2.5 |
| Volume of Distribution (Vd) (L/kg) | 0.8 | 1.5 | 1.0 |
| Half-life (t½) (h) | 4 | 7 (Dose-dependent) | 7 |
| Bioavailability (F) (%) | 60 | 50-90 | >90 |
Causality Behind Experimental Choices: In vivo studies are essential to understand the interplay of all ADME processes and to determine key parameters like bioavailability, clearance, and half-life, which are critical for dose prediction in humans.[34]
Visualizing the Workflow
In Vitro ADME Screening Cascade
Caption: A typical in vitro ADME screening cascade for a new chemical entity.
Overall Pharmacokinetic Process
Caption: The journey of an orally administered drug through the body (ADME).
Conclusion
This guide provides a structured approach to benchmarking the pharmacokinetic properties of "this compound" against established drugs, Phenytoin and Nilutamide. By employing a series of validated in vitro and in vivo assays, a comprehensive ADME profile can be constructed. The hypothetical data presented for Compound X suggests a compound with moderate to high absorption, potential for active efflux, moderate to high plasma protein binding, and low to moderate metabolic clearance with a low risk for CYP-mediated drug-drug interactions. These characteristics, when compared to the known profiles of Phenytoin and Nilutamide, provide a valuable context for its potential clinical utility and highlight areas for further investigation and optimization. A thorough understanding of these pharmacokinetic properties is indispensable for making informed decisions in the drug development process.
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics and metabolism of nilutamide. Retrieved from [Link]
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Pharmacokinetics. (n.d.). Phenytoin – Pharmacokinetics. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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PubMed. (n.d.). Clinical pharmacokinetics of phenytoin. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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Deranged Physiology. (2023, December 18). Phenytoin. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Drugs.com. (2025, June 9). Nilutamide Monograph for Professionals. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Wikipedia. (n.d.). Nilutamide. Retrieved from [Link]
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Springer. (2019, May 8). Estimation of Phenytoin Pharmacokinetic Parameters in Saudi Epileptic Patients. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
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Frontiers. (2024, June 25). Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array. Retrieved from [Link]
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NIH. (n.d.). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. Retrieved from [Link]
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CHEPLAPHARM. (2020, April 22). PRODUCT MONOGRAPH PrANANDRON® (nilutamide) Tablets 50 mg Nonsteroidal Antiandrogen. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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cancer.gov. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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ResearchGate. (n.d.). Compounds containing hydantoin moiety with anti‐diabetic properties. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is our collective responsibility to manage chemical waste with the utmost care and precision. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and environmental stewardship in the laboratory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on available data for similar compounds, this compound should be treated as a skin, eye, and respiratory irritant[1][2].
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | To prevent eye irritation from dust or splashes[1][2]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | To prevent skin irritation upon contact[1]. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the solid compound outside of a chemical fume hood to prevent respiratory irritation from dust inhalation[1][2]. |
II. Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound in various forms.
Caption: Disposal workflow for this compound.
Step 1: Segregation of Waste
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: This includes unused or expired pure compounds, as well as any solids (e.g., filter paper, contaminated gloves) that have come into direct contact with the chemical.
-
Liquid Waste: This category encompasses any solutions containing the dissolved compound. It is imperative not to mix incompatible waste streams[3].
-
Empty Containers: Original containers that held the compound must be managed appropriately to be considered "RCRA empty."[4]
Step 2: Handling and Containment
For Solid Waste:
-
Carefully sweep or scoop the solid waste, minimizing dust generation.
-
Place the solid waste into a durable, sealable plastic or glass container that is compatible with the chemical.
-
Securely close the container.
For Liquid Waste:
-
Collect all aqueous solutions containing the compound in a designated, compatible waste container.
-
Do not pour this waste down the drain, as it may be harmful to aquatic life[5][6].
-
Ensure the container is tightly sealed to prevent leaks or evaporation.
For Empty Containers:
-
To render a container "RCRA empty," it must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble)[4].
-
The rinsate from this process must be collected and treated as hazardous liquid waste[3][4].
-
After triple-rinsing, deface or remove the original label to prevent confusion[7]. The empty, rinsed container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies[3].
Step 3: Labeling and Storage
Proper labeling is a critical and legally required step in waste management.
-
Affix a hazardous waste label to each waste container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name of the principal investigator or laboratory contact.
-
-
Store the labeled waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 4: Final Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Never dispose of this chemical in the regular trash or down the sanitary sewer[6][8].
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section I.
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.
-
For Liquid Spills: Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
-
Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
IV. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, containment, and labeling, researchers can ensure that this compound is managed in a safe and compliant manner. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydantoin. Retrieved from [Link]
-
Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label: 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemos.de [chemos.de]
- 7. sfasu.edu [sfasu.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Unknown: A Guide to Handling 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid
Senior Application Scientist's Note: In the landscape of drug discovery and development, researchers often encounter novel compounds with limited safety data. This guide addresses the safe handling of one such molecule, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (CAS No. 30741-72-1). In the absence of a specific Safety Data Sheet (SDS), this document provides a conservative and precautionary approach based on the known hazards of its structural parents: the hydantoin ring system and propionic acid. This guide is designed to empower researchers to work safely while advancing scientific frontiers.
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of specific toxicological data for this compound, a thorough risk assessment is paramount. The molecule's structure, featuring a hydantoin core, suggests potential biological activity. Hydantoin derivatives are a known class of anticonvulsant drugs, indicating that this compound could have unforeseen physiological effects.[1][2] Therefore, it must be handled as a potentially bioactive and hazardous substance.
Potential Hazards:
-
Skin and Eye Irritation: Many chemical compounds, especially those in powder form, can cause irritation upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.
-
Unknown Systemic Effects: As a derivative of a pharmacologically active class of compounds, there is a potential for unforeseen systemic effects upon absorption.[3][4]
This precautionary approach necessitates the implementation of stringent safety protocols to minimize all potential routes of exposure: dermal (skin), ocular (eye), and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure. A multi-layered approach is recommended, addressing each potential route of entry.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides a primary barrier, while the outer glove can be removed and replaced immediately upon suspected contamination, preventing the spread of the chemical. |
| Eye Protection | Chemical splash goggles. | Provides a complete seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | A lab coat, fully fastened, with tight-fitting cuffs. | Protects the skin and personal clothing from accidental spills. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Essential when handling the compound as a powder to prevent inhalation of fine particles. |
PPE Selection Workflow
Caption: PPE selection depends on the physical form of the chemical and the task.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.[7][8]
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Procedures: Familiarize yourself with the entire experimental protocol and this safety guide.
Handling the Solid Compound:
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to contain any airborne particles.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
Working with Solutions:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handling: Always handle solutions within the fume hood.
-
Storage: Store solutions in clearly labeled, sealed containers in a designated, well-ventilated area.
Post-Handling:
-
Decontamination: Thoroughly clean the work area, including all equipment used, with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.[9]
Waste Segregation:
-
Solid Waste: Unused compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Workflow
Caption: Proper segregation of waste is crucial for safe disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Cervello G Nevrol. [General review of the toxic side-effects caused by hydantoin derivatives used in epilepsy]. 1962 Mar 15;38:147-60.
- Chemos GmbH & Co.KG.
- Progress in Chemical and Biochemical Research. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. 2020 Apr 22.
- Wikipedia. Hydantoin.
- ResearchGate.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- A Review on the Some Biological Activities of the Hydantoin Deriv
- Handling Hazardous Chemicals In A Labor
- National Center for Biotechnology Information.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. [General review of the toxic side-effects caused by hydantoin derivatives used in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
